molecular formula C13H17BN2O2 B1389417 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS No. 885618-33-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No.: B1389417
CAS No.: 885618-33-7
M. Wt: 244.1 g/mol
InChI Key: YRPXZCWDXBNPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a useful research compound. Its molecular formula is C13H17BN2O2 and its molecular weight is 244.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11-9(10)8-15-16-11/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPXZCWDXBNPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670228
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885618-33-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885618-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structural Elucidaion of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Foundational Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the success of complex molecular synthesis hinges on the quality and integrity of the foundational building blocks. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a paramount example of such a scaffold. Its indazole core is a privileged structure found in numerous pharmacologically active compounds, while the pinacol boronate ester moiety renders it a versatile precursor for Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug development.[1]

Ensuring the precise molecular structure of this intermediate is not merely an academic exercise; it is a critical quality control checkpoint that dictates the success of subsequent synthetic steps and, ultimately, the viability of a drug candidate. An incorrect isomer or the presence of impurities can lead to failed reactions, unforeseen side products, and costly delays. This guide provides an in-depth, multi-technique strategy for the unambiguous structural elucidation of this key molecule, grounded in the principles of analytical rigor and self-validating methodologies.

Part 1: The Cornerstone of Analysis: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative standalone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei. For a molecule containing hydrogen, carbon, and boron, a multinuclear approach is essential.

The Integrated NMR Workflow

Our strategy employs a logical progression of one- and two-dimensional NMR experiments to build a complete picture of the molecule. Each experiment provides a piece of the puzzle, and together they create an unassailable structural proof.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments & Counts) HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC COSY COSY (¹H-¹H Coupling Network) H1->COSY Identifies neighboring protons C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Assigns protons to their carbons B11 ¹¹B NMR (Boronate Integrity) Final Complete Structural Assignment (Connectivity & Isomer Confirmation) B11->Final Confirms boronate ester group HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Confirms assignments, reveals long-range connectivity HMBC->Final COSY->Final

Caption: Workflow for NMR-based structure elucidation.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Skeleton

Causality: ¹H NMR is the initial and most sensitive NMR experiment. It reveals the number of distinct proton environments, their integration (relative numbers), and their proximity to other protons through spin-spin coupling, allowing for the initial mapping of the indazole and pinacol moieties.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it can help in observing the N-H proton.[2]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
NH 10.0 - 13.0Broad Singlet1HAcidic proton of the indazole ring, often broad and solvent-dependent.
Ar-H 7.2 - 8.0Multiplets (d, t, dd)4HAromatic protons on the indazole ring. Specific shifts and couplings depend on the 4-position substitution.
C(CH ₃)₄~1.35Singlet12HTwelve equivalent methyl protons of the two gem-dimethyl groups on the pinacol moiety. A sharp singlet is characteristic.
Carbon (¹³C) NMR Spectroscopy: Visualizing the Carbon Backbone

Causality: ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts indicate the type of carbon (aromatic, aliphatic, quaternary).

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

CarbonsPredicted Chemical Shift (δ, ppm)Assignment Rationale
Ar-C 110 - 145Six distinct signals for the aromatic carbons of the indazole ring.
C -B~85-95 (Broad)The carbon atom directly attached to the boron. The signal may be broadened due to quadrupolar relaxation of the boron nucleus.
C (CH₃)₄~84Quaternary carbons of the pinacol group bonded to oxygen.
C(C H₃)₄~25Methyl carbons of the pinacol group.
Boron (¹¹B) NMR Spectroscopy: The Definitive Boronate Ester Check

Causality: As the compound contains boron, ¹¹B NMR is a crucial and highly specific experiment.[3][4] It directly probes the chemical environment of the boron atom. The chemical shift definitively confirms the presence of the sp³-hybridized tetracoordinate boronate ester, distinguishing it from potential hydrolysis products like the corresponding boronic acid (sp²-hybridized).[5][6]

Experimental Protocol:

  • Sample Preparation: Use the same sample. No special preparation is needed.

  • Instrumentation: A multinuclear NMR probe is required.

  • Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This experiment is typically fast due to the high natural abundance of ¹¹B. A reference standard like BF₃·OEt₂ is used.

Predicted ¹¹B NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)Assignment Rationale
¹¹B 20 - 30This range is characteristic of tetracoordinate boronate esters.[7] A single, relatively sharp signal confirms the integrity of the dioxaborolane ring.

Part 2: Mass Spectrometry: Absolute Mass and Fragmentation Logic

Mass spectrometry (MS) is a complementary technique that provides the exact molecular weight and, through fragmentation analysis, corroborates the connectivity established by NMR.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula, serving as a powerful validation of the compound's identity.[8]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

  • Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

Predicted HRMS Data:

ParameterExpected ValueSource
Molecular FormulaC₁₃H₁₇BN₂O₂[9]
Neutral Monoisotopic Mass244.1383[9]
[M+H]⁺ (detected ion) 245.1456 Calculated
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Causality: MS/MS involves isolating the parent ion ([M+H]⁺) and fragmenting it through collision-induced dissociation. The resulting fragment ions provide direct evidence of the molecule's substructures, such as the indazole core and the pinacol boronate group. The fragmentation pattern of indazoles is a key identifier.[10][11]

G Parent [M+H]⁺ m/z = 245.1456 Frag2 Indazole Cation m/z = 117.0498 Parent->Frag2 Loss of C₆H₁₂O₂BOH (Pinacolboronic acid) Frag1 Loss of Pinacol [C₁₃H₁₇BN₂O₂ + H]⁺ -> [C₇H₅N₂]⁺ Frag4 [C₇H₅]⁺ m/z = 89.0386 Frag2->Frag4 Loss of N₂ Frag3 Further Fragmentation (e.g., loss of N₂)

Caption: Predicted MS/MS fragmentation pathway.

Part 3: X-ray Crystallography: The Unambiguous 3D Structure

Causality: When a single, high-quality crystal can be grown, X-ray crystallography provides the ultimate, irrefutable proof of structure. It determines the precise spatial arrangement of every atom, confirming connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.[12][13]

Methodology Overview:

  • Crystal Growth: This is often the most challenging step. It involves slowly evaporating a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final 3D structure.

Self-Validation: The resulting structure must be chemically sensible and consistent with the data obtained from NMR and MS. The bond lengths and angles of the indazole and dioxaborolane rings should fall within expected ranges.[14] This concordance between solid-state data (X-ray) and solution-state data (NMR, MS) provides the highest possible level of confidence in the structural assignment.

Conclusion: An Integrated and Trustworthy Approach

The structural elucidation of this compound is a process of logical deduction built upon a foundation of orthogonal analytical techniques. While ¹H and ¹³C NMR map the core structure, ¹¹B NMR provides a unique and essential confirmation of the boronate ester's integrity. High-resolution mass spectrometry validates the elemental composition, and MS/MS fragmentation confirms the connectivity of the key substructures. Finally, where feasible, X-ray crystallography offers the definitive solid-state structure. By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the identity and quality of this critical chemical building block, thereby safeguarding the integrity of the entire discovery pipeline.

References

An In-Depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document delineates the compound's physicochemical properties, spectroscopic profile, and core reactivity. Emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex pharmaceutical agents. Detailed, field-proven protocols for its synthesis via Miyaura borylation and its subsequent use in Suzuki-Miyaura coupling are provided, supported by mechanistic insights and expert commentary on process optimization and validation. This guide serves as an authoritative resource for leveraging this versatile molecule in contemporary drug discovery programs.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a vast number of therapeutic agents. Among these, the indazole moiety has emerged as a "privileged scaffold," a framework that can be readily modified to interact with a diverse range of biological targets. Compounds featuring the indazole nucleus have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.

The true synthetic utility of the indazole core is unlocked when it is functionalized for participation in robust carbon-carbon bond-forming reactions. This compound represents a pinnacle of this strategy. It combines the biologically relevant indazole heterocycle with a pinacol boronic ester, a stable, versatile, and highly efficient coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction. This positions the molecule as a critical intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors where the indazole can serve as an effective hinge-binding motif.

This guide offers an in-depth exploration of this key synthetic intermediate, providing the technical data and procedural knowledge necessary for its effective application in research and development.

Physicochemical & Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical reagent. This section details the known physical, chemical, and spectroscopic properties of this compound.

Core Identifiers and Properties

The following table summarizes the key identifiers and computed physical properties for the compound. It is critical to note that properties such as boiling point are computationally derived and should be used as estimates. Experimental verification is always recommended.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Synonyms Indazole-4-boronic acid pinacol ester, 1H-Indazol-4-ylboronic acid pinacol ester[PubChem][1]
CAS Number 885618-33-7[PubChem][1]
Molecular Formula C₁₃H₁₇BN₂O₂[PubChem][1]
Molecular Weight 244.10 g/mol [PubChem][1]
Appearance White to pale yellow solid[Chem-Impex][2]
Boiling Point 404.1 °C (Predicted)[Echemi][3]
Density 1.154 g/cm³ (Predicted)[Echemi][3]
Spectroscopic Characterization

Senior Application Scientist Note: While this compound is commercially available, detailed, experimentally verified ¹H and ¹³C NMR spectral data are not consistently published in peer-reviewed literature or public databases. The information below is based on typical chemical shifts for analogous structures and should be confirmed by researchers on their specific material.

  • ¹H NMR (Proton NMR): Key expected signals include:

    • A broad singlet in the downfield region (>10 ppm) corresponding to the indazole N-H proton.

    • Aromatic protons on the indazole ring, typically appearing as multiplets or distinct doublets/triplets between 7.0 and 8.5 ppm.

    • A sharp singlet around 1.3-1.4 ppm, integrating to 12 protons, representing the four equivalent methyl groups of the pinacol ester.

  • ¹³C NMR (Carbon NMR): Expected signals include:

    • Multiple signals in the aromatic region (110-150 ppm) for the carbons of the indazole ring. The carbon atom directly attached to the boron (C4) will be significantly influenced, though its signal may be broadened or have a low intensity due to quadrupolar relaxation of the adjacent boron atom.

    • A signal around 84-85 ppm for the quaternary carbons of the pinacol group (O-C(CH₃)₂).

    • A signal around 24-25 ppm for the methyl carbons of the pinacol group.

  • Mass Spectrometry (MS): The exact mass is a crucial identifier. For C₁₃H₁₇BN₂O₂, the expected monoisotopic mass is 244.1383 Da.[1]

Synthesis and Purification: A Practical Workflow

The most common and efficient method for preparing this compound is the palladium-catalyzed Miyaura borylation of a 4-halo-1H-indazole precursor, typically 4-iodo- or 4-bromo-1H-indazole.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Catalytic System & Reagents SM1 4-Halo-1H-indazole (Iodo or Bromo) React Miyaura Borylation Reaction (Inert Atmosphere, Heat) SM1->React SM2 Bis(pinacolato)diboron (B₂pin₂) SM2->React Cat Palladium Catalyst (e.g., Pd(dppf)Cl₂) Cat->React Base Base (e.g., KOAc) Base->React Solv Anhydrous Solvent (e.g., Dioxane, DMSO) Solv->React Workup Aqueous Work-up & Extraction React->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 4-(Pinacolato)indazole Purify->Product

Caption: General workflow for the Miyaura borylation synthesis.

Detailed Experimental Protocol: Synthesis from 4-Iodo-1H-indazole

This protocol is a representative procedure adapted from established methodologies for indazole borylation.

A. Reagents & Equipment:

  • 4-Iodo-1H-indazole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • Anhydrous 1,4-Dioxane or DMSO

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Standard glassware for work-up and purification

B. Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 4-iodo-1H-indazole, bis(pinacolato)diboron, and potassium acetate.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂, to the flask.

    • Expertise Insight: The choice of catalyst is critical. Pd(dppf)Cl₂ is robust and effective for many borylations due to the dppf ligand's ability to stabilize the active Pd(0) species and promote the catalytic cycle.

  • Solvent Addition: Add anhydrous dioxane (or DMSO) via syringe. The reaction mixture should be a suspension.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with argon/nitrogen to ensure all dissolved oxygen is removed.

    • Trustworthiness Principle: Incomplete removal of oxygen is a primary cause of reaction failure. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote side reactions.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the 4-iodo-1H-indazole starting material. Reactions are typically complete within 4-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Chemical Reactivity, Stability, and Handling

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond between the C4 position of the indazole and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl (pseudo)halide.

A. Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar'-X (Aryl Halide) ArX->OxAdd PdII_complex Ar'-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal PdII_biaryl Ar'-Pd(II)L₂-Indazole Transmetal->PdII_biaryl IndazoleBpin Indazole-B(pin) (This Reagent) IndazoleBpin->Transmetal RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar'-Indazole (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Standard Protocol: Coupling with an Aryl Bromide

  • Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0-1.2 equiv), the aryl bromide (1.0 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equiv).

  • Solvent: Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water.

  • Degassing: Thoroughly degas the mixture as described in the synthesis protocol.

  • Reaction: Heat the reaction to 80-110 °C with stirring.

  • Monitoring (Self-Validation): The reaction progress must be monitored. A simple TLC analysis showing the consumption of the limiting aryl bromide and the appearance of a new, more polar (typically) product spot is a reliable in-process check. For more rigorous analysis, LC-MS can confirm the formation of the desired product mass.

  • Work-up & Purification: Follow standard aqueous work-up, extraction, and column chromatography procedures as described previously to isolate the biaryl product.

Stability and Handling
  • Stability: While pinacol boronic esters are significantly more stable than their corresponding boronic acids, they are still susceptible to slow hydrolysis upon exposure to moisture. Protodeboronation (cleavage of the C-B bond) can also occur, particularly under acidic or basic conditions or in the presence of residual palladium catalyst from their synthesis.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place (refrigeration at 0-8 °C is recommended).

  • Safety & Handling:

    • Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

    • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic molecular design. By marrying a biologically relevant scaffold with a synthetically robust functional group, it provides chemists with a reliable and versatile tool for the rapid construction of novel and complex molecules. Its central role in Suzuki-Miyaura coupling reactions ensures its continued importance in academic research and industrial drug development, particularly in the quest for next-generation kinase inhibitors and other targeted therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential.

References

A Senior Application Scientist's Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable interactions with biological targets. The indazole core is one such "privileged scaffold," widely recognized for its role in the development of protein kinase inhibitors.[1][2] The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 885618-33-7) is a cornerstone reagent that provides synthetic access to this critical pharmacophore.

This guide moves beyond a simple data sheet to offer a deeper, field-proven perspective on this compound. It is a versatile building block whose true value is realized through its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The pinacolboronate ester group offers a stable, yet reactive handle for the precise construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures required for potent and selective therapeutic agents.[3][5] We will explore its properties, core applications in synthesis, pivotal role in drug discovery, and essential safety protocols, providing the causal insights necessary for successful and reproducible research.

Physicochemical & Handling Profile

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. The data below is consolidated for quick reference.

PropertyValueSource(s)
CAS Number 885618-33-7[3][6]
Molecular Formula C₁₃H₁₇BN₂O₂[3][6]
Molecular Weight 244.10 g/mol [3][6]
Appearance White to pale yellow solid[3][5]
Purity ≥ 95% (HPLC)[3]
Boiling Point 404.123 °C[7]
Density 1.154 g/cm³[7]
Storage Conditions Store at 0-8 °C in a dry, tightly closed container[3][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Protocol

The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4]

The pinacolboronate ester is preferred over a free boronic acid in many synthetic schemes due to its enhanced stability, which prevents premature decomposition and simplifies purification of the final product. The following protocol is a representative, self-validating workflow grounded in established chemical principles.

Diagram of the Suzuki-Miyaura Reaction Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Combine in Flask: - Indazole Boronic Ester (1.0 eq) - Aryl/Heteroaryl Halide (1.1 eq) - Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Anhydrous Solvent (e.g., DME, Toluene) atmosphere Purge with Inert Gas (Nitrogen or Argon) reagents->atmosphere heat Heat to 80-100 °C atmosphere->heat monitor Monitor Progress by TLC/LC-MS (Disappearance of starting material) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter (e.g., through Celite®) cool->filter extract Aqueous/Organic Extraction filter->extract dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Isolate Pure Product purify->product Kinase_Inhibition cluster_active Normal Kinase Activity cluster_inhibited Competitive Inhibition k1 Kinase Active Site p1 Substrate (Signal On) k1->p1 Phosphorylation atp1 ATP atp1->k1 Binds k2 Kinase Active Site p2 Substrate (Signal Off) k2->p2 No Phosphorylation atp2 ATP atp2->k2 Blocked inhibitor Indazole Inhibitor inhibitor->k2 Binds & Blocks

References

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its synthesis and characterization, and highlight its significant applications, particularly in the realm of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile indazole boronate ester.

Introduction: The Significance of the Indazole Scaffold and Boronate Esters

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a sought-after motif in the design of novel therapeutics.[1] When combined with a boronic acid pinacol ester, the resulting molecule, this compound, becomes a powerful and versatile building block.

The pinacol boronate ester group offers several advantages in synthetic chemistry. It is relatively stable, easy to handle, and participates efficiently in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. The title compound, therefore, serves as a crucial intermediate for introducing the indazole moiety into complex molecular architectures.[5][6]

This guide will provide a detailed examination of this compound, equipping researchers with the knowledge to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development.

Molecular Identity and Structure

The fundamental identity of this compound is defined by its molecular formula and weight.

PropertyValueSource
Molecular Formula C13H17BN2O2[7][8][9]
Molecular Weight 244.10 g/mol [8]
Exact Mass 244.1383080 Da[8]
CAS Number 885618-33-7[7][8][10]

The structure of the molecule consists of a 1H-indazole core substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

Physical Characteristics

The physical properties of the compound are essential for handling, storage, and reaction setup.

PropertyValueSource
Appearance White to pale yellow solid[6]
Boiling Point 404.123 °C[7]
Density 1.154 g/cm³[7]
Refractive Index 1.564[7]
Polar Surface Area 47.14 Ų[7]
XLogP3 1.86210[7]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are critical for ensuring its purity and reactivity in subsequent applications.

Synthetic Approach: Palladium-Catalyzed Borylation

A common and effective method for the synthesis of aryl boronate esters, including the title compound, is the palladium-catalyzed cross-coupling reaction between a suitable halo-indazole and a boron source, typically bis(pinacolato)diboron.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Halo-1H-indazole 4-Halo-1H-indazole Target_Compound This compound 4-Halo-1H-indazole->Target_Compound Coupling Partner Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Target_Compound Boron Source Pd_Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst->Target_Compound Base Base (e.g., KOAc) Base->Target_Compound Solvent Solvent (e.g., Dioxane) Solvent->Target_Compound Temperature Elevated Temperature Temperature->Target_Compound

Figure 1. Generalized workflow for the palladium-catalyzed synthesis.

Experimental Protocol:
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 4-halo-1H-indazole (e.g., 4-bromo-1H-indazole), bis(pinacolato)diboron, a palladium catalyst (such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate) in an appropriate anhydrous solvent like dioxane.

  • Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for a sufficient duration until the starting material is consumed, as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the pure this compound.

Characterization Techniques

The identity and purity of the synthesized compound must be confirmed through various analytical methods.

Characterization_Flow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesized_Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy Synthesized_Product->IR Functional Group Identification HPLC HPLC Synthesized_Product->HPLC Purity Assessment TLC TLC Synthesized_Product->TLC Reaction Monitoring

Figure 2. Key analytical techniques for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. ¹¹B NMR is used to characterize the tetracoordinated boron atom of the pinacol ester.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.

  • Chromatography: High-performance liquid chromatography (HPLC) is employed to assess the purity of the final product. Thin-layer chromatography (TLC) is often used for monitoring the progress of the synthesis.

Applications in Research and Development

This compound is a highly valuable reagent with broad applications in several areas of chemical research.

Organic Synthesis

The primary application of this compound is as a versatile building block in organic synthesis.[5] Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds, enabling the synthesis of complex molecules.[4]

Pharmaceutical Development

The indazole moiety is a key component of many therapeutic agents. This boronate ester serves as a critical intermediate in the synthesis of novel drug candidates.[5][6] The ability to readily introduce the indazole scaffold allows for the exploration of new chemical space in the quest for more effective and selective drugs.

Materials Science

Beyond pharmaceuticals, this compound also finds use in materials science.[5][6] Its unique structure can be incorporated into advanced polymers and nanomaterials to tailor their properties for specific applications, such as the development of sensors or catalysts.[6]

Agrochemicals

The indazole ring system has shown biological activity relevant to crop protection.[3] Consequently, indazole boronic acid pinacol esters are valuable intermediates in the synthesis of novel herbicides, fungicides, and insecticides.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a cornerstone reagent for researchers and scientists in organic synthesis, medicinal chemistry, and materials science. Its stability, coupled with its reactivity in powerful cross-coupling reactions, makes it an indispensable tool for the construction of complex molecules with diverse applications. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, will empower researchers to fully exploit its synthetic potential in their innovative work.

References

A Technical Guide to the Strategic Applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in Modern Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a core structural motif consistently found in biologically active compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutics.[3][4] This guide focuses on a particularly versatile and powerful building block: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (also known as Indazole-4-boronic acid pinacol ester).

This specialized reagent combines the desirable indazole core with a pinacol boronate ester, rendering it an ideal substrate for palladium-catalyzed cross-coupling reactions.[5][6] Its stability, ease of handling, and high reactivity make it an indispensable tool for researchers aiming to construct complex molecular architectures with precision and efficiency.[5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only procedural details but also the strategic rationale behind its application in key research areas.

Compound Profile & Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use. The table below summarizes the key identifiers and physicochemical data for this compound.

PropertyValueSource
CAS Number 885618-33-7[7]
Molecular Formula C₁₃H₁₇BN₂O₂[7]
Molecular Weight 244.10 g/mol [7]
Appearance White to pale yellow solid[6]
Synonyms Indazole-4-boronic acid pinacol ester, 1H-Indazol-4-ylboronic acid pinacol ester[7]

Core Application I: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most powerful application of 4-(pinacolato)-1H-indazole is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile means of forming carbon-carbon (C-C) bonds, typically between an organoboron compound and an organic halide or triflate.[3][8]

Mechanistic Rationale: The "Why" Behind the Protocol

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The boronate ester does not react directly; it must first be activated by a base to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[9]

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[8]

  • Transmetalation: The organic moiety from the activated boronate ester is transferred to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step. The base activation of the boron atom is essential for this step to proceed efficiently.[9][10]

  • Reductive Elimination: The newly coupled organic fragments are expelled from the palladium coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, thus completing the cycle.[8]

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide Ar-X (Electrophile) aryl_halide->oxidative_addition boronate Indazole-B(pin) (Nucleophile) boronate->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Field-Proven Experimental Protocol

The following protocol is a representative, self-validating system for the coupling of 4-(pinacolato)-1H-indazole with a generic aryl bromide. The choice of catalyst, ligand, base, and solvent is critical and based on established principles for efficient cross-coupling of heteroaryl boronates.

Objective: Synthesize a 4-aryl-1H-indazole derivative.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried reaction vessel, add 4-(pinacolato)-1H-indazole, the aryl bromide, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃. The use of a robust palladium catalyst like PdCl₂(dppf) is crucial for coupling heteroaromatic partners, which can sometimes poison simpler catalysts.

  • Solvent System: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. The use of an inert atmosphere is non-negotiable to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Degassing: Add the degassed solvent system (1,4-dioxane/water). A mixed aqueous/organic solvent system is often essential; water helps to dissolve the inorganic base (K₂CO₃), which is necessary for activating the boronate ester.[3]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.[3] Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-1H-indazole.

ParameterRecommended ConditionRationale / Causality
Catalyst PdCl₂(dppf)·CH₂Cl₂The dppf ligand provides thermal stability and promotes efficient reductive elimination, which is often the rate-limiting step.
Base K₂CO₃, Cs₂CO₃A moderately strong inorganic base is required to form the boronate "ate" complex, increasing its nucleophilicity for transmetalation.[10]
Solvent 1,4-Dioxane/Water, DMFA polar aprotic solvent system solubilizes the reactants and the aqueous component dissolves the base, facilitating the reaction.
Temperature 80-100 °CProvides sufficient energy to overcome activation barriers, particularly for the oxidative addition of less reactive aryl chlorides or bromides.[3]

Core Application II: A Cornerstone in Kinase Inhibitor Drug Discovery

The indazole scaffold is a dominant feature in a multitude of approved and investigational kinase inhibitors.[1][4] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] 4-(Pinacolato)-1H-indazole serves as a key starting material for the synthesis of inhibitors targeting various kinases, including PLK4, Akt, and VEGFR.[11][12][13]

Case Study: Synthesis of a PLK4 Inhibitor Scaffold

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[12][13] Indazole-based compounds have emerged as potent and selective PLK4 inhibitors. The synthesis of these complex molecules often relies on a Suzuki-Miyaura coupling as the key strategic step to install a necessary aryl group at the 4-position of the indazole core.

Kinase_Inhibitor_Synthesis start_indazole 4-(Pinacolato)-1H-indazole (Key Building Block) suzuki_step Suzuki-Miyaura Coupling start_indazole->suzuki_step intermediate 4-Aryl-1H-indazole (Core Intermediate) suzuki_step->intermediate functionalization Further Functionalization (e.g., N-alkylation, amidation) intermediate->functionalization final_inhibitor Final PLK4 Inhibitor (e.g., Axitinib Scaffold) functionalization->final_inhibitor aryl_halide Functionalized Aryl Halide aryl_halide->suzuki_step

Figure 2: Synthetic workflow for an indazole-based kinase inhibitor.

The rationale for this synthetic strategy is clear: the Suzuki-Miyaura coupling provides a convergent and highly reliable method to join two complex fragments late in the synthesis. This allows for the independent synthesis and optimization of the indazole portion and the coupling partner, providing maximum flexibility for generating a library of potential inhibitors for structure-activity relationship (SAR) studies. For example, the FDA-approved drug Axitinib, a potent VEGFR inhibitor that also shows activity against PLK4, features a substituted indazole core.[13] Its synthesis and the synthesis of related analogs frequently employ this key C-C bond-forming strategy.

The Indazole Scaffold in the Kinase ATP-Binding Site

The indazole's utility stems from its ability to act as a bioisostere of adenine, the core of ATP. It effectively mimics the hydrogen bonding pattern of the natural ligand within the kinase hinge region, a critical interaction for potent inhibition.

Kinase_Binding cluster_pocket inhibitor Indazole Core of Inhibitor h_bond1 inhibitor->h_bond1 H-Bond Donor (Indazole N-H) hinge Kinase Hinge Region (e.g., Ala, Glu residues) h_bond2 hinge->h_bond2 H-Bond Acceptor (Backbone C=O) atp_pocket ATP Binding Pocket h_bond1->hinge h_bond2->inhibitor

Figure 3: Indazole interaction with the kinase hinge region.

The N-H proton at the 1-position of the indazole ring typically acts as a hydrogen bond donor, while the pyrazole nitrogen at the 2-position serves as a hydrogen bond acceptor. This dual interaction anchors the inhibitor in the ATP binding site, providing a foundation for high-affinity binding. The substituent installed at the 4-position via the Suzuki coupling can then be designed to extend into other regions of the active site to enhance potency and selectivity.[11]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool that enables the rapid and efficient construction of molecular complexity. Its primary application in the Suzuki-Miyaura cross-coupling has unlocked countless synthetic pathways, particularly in the field of medicinal chemistry. As researchers continue to explore the vast chemical space of kinase inhibitors and other therapeutic agents, the demand for versatile and reliable building blocks like this indazole boronate ester will only intensify. Its proven track record and predictable reactivity ensure its place as a staple in the modern synthetic chemist's toolbox for years to come.

References

The Indazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Discovery and Rise of a Pharmacological Powerhouse

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a testament to the enduring power of chemical synthesis in shaping modern medicine. Its journey from a 19th-century chemical curiosity to a cornerstone of contemporary drug design is a compelling narrative of scientific inquiry and therapeutic innovation. Unlike many privileged scaffolds that are abundant in nature, indazole is a rare find in the natural world, making its prominence in pharmaceuticals a direct result of the ingenuity of synthetic and medicinal chemists.[1][2][3]

The initial synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883.[4] In a foundational experiment, Fischer subjected o-hydrazinobenzoic acid to heat, anticipating the formation of an anhydride. Instead, through intramolecular condensation and cyclization, he serendipitously created 3-indazolone, laying the groundwork for the exploration of this novel heterocyclic system.[4] A decade later, Jacobson provided a more direct route to the parent 1H-indazole via the diazotization and subsequent intramolecular cyclization of o-toluidine.[4] These early synthetic endeavors, born from fundamental chemical exploration, unlocked the door to a class of compounds that would later prove to possess a remarkable breadth of biological activities.

It was not until the mid-20th century that the therapeutic potential of indazoles began to be realized, with the discovery of the anti-inflammatory properties of benzydamine.[4] This pivotal moment marked the transition of the indazole scaffold from a subject of academic interest to a viable pharmacophore, sparking a wave of research that continues to this day. The isosteric relationship of indazole to biologically significant scaffolds such as indole and benzimidazole further fueled this interest, leading to its current status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[5]

This guide provides a comprehensive technical overview of the indazole scaffold, from its fundamental physicochemical properties to its diverse applications in modern drug discovery. We will delve into the synthetic strategies employed to access this versatile core, explore the mechanisms of action of key indazole-containing drugs, and present quantitative data to illustrate the structure-activity relationships that govern their therapeutic efficacy.

The Physicochemical Landscape of Indazole: A Foundation for Drug Design

The therapeutic versatility of the indazole scaffold is deeply rooted in its unique physicochemical properties. As a bicyclic aromatic system containing two nitrogen atoms, indazole exhibits a delicate balance of electronic and steric features that render it an exceptional building block for medicinal chemists.

Indazoles exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form.[6] This stability is attributed to its benzenoid character, which confers a high degree of aromaticity.[6] The presence of two nitrogen atoms within the five-membered ring imparts a unique electronic signature, creating a scaffold that can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the second nitrogen atom). This dual hydrogen bonding capability is a critical feature that allows indazole-containing molecules to engage in specific and high-affinity interactions with biological targets.

The lipophilicity of the indazole ring is another key property that contributes to its success as a pharmacophore. It is generally more lipophilic than its bioisosteric counterpart, phenol, which can lead to improved pharmacokinetic properties, such as enhanced cell membrane permeability and reduced susceptibility to phase I and II metabolism. This can translate to improved oral bioavailability and a more favorable half-life in vivo.

The pKa of the indazole ring system is also a crucial consideration in drug design. With a pKa of approximately 1.3 for the protonated form, indazole is a weak base. This property influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.

The structural rigidity of the bicyclic indazole core provides a well-defined framework for the precise spatial orientation of substituent groups. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The ability to functionalize the indazole ring at multiple positions provides medicinal chemists with a high degree of control over the molecule's properties, enabling the fine-tuning of its pharmacological profile.

Synthetic Strategies: Building the Indazole Core

The construction of the indazole scaffold has evolved significantly since the pioneering work of Fischer and Jacobson. A diverse array of synthetic methodologies now exists, providing access to a wide range of substituted indazoles. These methods can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions.

Classical Approaches: Time-Tested and Versatile

The Jacobson synthesis remains a widely used method for the preparation of 1H-indazoles. This classical approach involves the diazotization of an appropriately substituted o-toluidine derivative, followed by intramolecular cyclization.

A significant advancement in indazole synthesis was the development of methods utilizing o-fluorobenzonitriles as starting materials. Reaction with hydrazine hydrate provides a direct route to 3-amino-1H-indazoles, which are valuable intermediates for further functionalization.

Modern Methodologies: Efficiency and Precision

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the indazole scaffold is no exception. Palladium-catalyzed intramolecular C-N bond formation from o-alkynyl azoarenes has emerged as a powerful and efficient method for the construction of the indazole ring. Furthermore, metal-free approaches, such as the reaction of N-tosylhydrazones with nitroaromatic compounds, offer an environmentally benign alternative for the synthesis of 1H-indazoles.

The choice of synthetic route is often dictated by the desired substitution pattern on the indazole core and the availability of starting materials. The following sections will provide detailed, step-by-step protocols for the synthesis of several key indazole-containing drugs, illustrating the practical application of these synthetic strategies.

The Therapeutic Impact of Indazole-Containing Drugs: A Showcase of Versatility

The indazole scaffold is at the heart of a growing number of FDA-approved drugs and clinical candidates, spanning a wide range of therapeutic areas. This section will highlight four prominent examples, detailing their mechanisms of action, synthetic pathways, and clinical significance.

Benzydamine: A Pioneering Anti-Inflammatory Agent

One of the earliest success stories of the indazole scaffold, benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile.[4] Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine exerts its anti-inflammatory, analgesic, and anesthetic effects through a multi-faceted mechanism of action.[5][7]

Mechanism of Action: Benzydamine's primary mechanism involves the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][8] By reducing the production of these key inflammatory mediators, benzydamine effectively dampens the inflammatory cascade.[8] Additionally, it exhibits membrane-stabilizing properties and can block voltage-gated sodium channels, contributing to its local anesthetic effects.[7]

Experimental Protocol: Synthesis of Benzydamine

The synthesis of benzydamine can be achieved through the reaction of the N-benzyl derivative of methyl anthranilate with nitrous acid to form an N-nitroso derivative.[9][10] Subsequent reduction with sodium thiosulfate yields a transient hydrazine, which undergoes spontaneous intramolecular hydrazide formation.[9][10] Treatment of the resulting enolate with 3-chloro-1-dimethylaminopropane affords benzydamine.[9][10]

A detailed, step-by-step synthesis is as follows:

  • Step 1: N-Benzylation of Methyl Anthranilate: To a solution of methyl anthranilate in a suitable solvent such as ethanol, add benzyl chloride and a base like potassium carbonate. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain N-benzyl methyl anthranilate.

  • Step 2: Nitrosation: Dissolve the N-benzyl methyl anthranilate in acetic acid and cool the solution in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the reaction for a designated period and then pour it into ice water. Extract the N-nitroso derivative with an organic solvent like diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 3: Reduction and Cyclization: Dissolve the N-nitroso intermediate in a suitable solvent and add a solution of sodium thiosulfate in water. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). This in situ reduction generates a hydrazine that spontaneously cyclizes to form the indazolone core.

  • Step 4: Alkylation: To a solution of the indazolone intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride at 0°C. Stir the mixture for a short period, then add 3-chloro-1-dimethylaminopropane. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude benzydamine by column chromatography or recrystallization.

Granisetron: A Selective 5-HT3 Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting

Granisetron is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[4] It is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[4]

Mechanism of Action: Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem.[1] Granisetron competitively blocks these 5-HT3 receptors, both peripherally and centrally, thereby preventing the initiation of the emetic reflex.[1][3][4]

Experimental Protocol: Synthesis of Granisetron

The synthesis of granisetron typically involves the amide coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[11][12]

  • Step 1: Preparation of 1-Methyl-indazole-3-carbonyl chloride: 1-Methylindazole-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent like dichloromethane, often with a catalytic amount of DMF.[13][14] The reaction mixture is typically stirred at room temperature until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are then removed under reduced pressure.

  • Step 2: Amide Coupling: The resulting 1-methyl-indazole-3-carbonyl chloride is dissolved in a suitable solvent, and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is added, along with a base such as triethylamine to neutralize the HCl generated during the reaction.[13] The reaction is stirred until completion.

  • Step 3: Workup and Purification: The reaction mixture is then washed with water and an aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl.[15] The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and concentrated. The crude granisetron can be purified by recrystallization or column chromatography.

  • Step 4: Salt Formation: For pharmaceutical use, the granisetron base is often converted to its hydrochloride salt by treating a solution of the base in a suitable solvent, such as ethanol, with an ethanol solution of hydrogen chloride.[15]

Pazopanib and Axitinib: Targeted Cancer Therapy Through Kinase Inhibition

Pazopanib and axitinib are potent, orally available multi-targeted tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers, particularly renal cell carcinoma (RCC).[16][] Both drugs feature the indazole scaffold as a key structural element.

Mechanism of Action: Pazopanib and axitinib primarily target the vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[16][18][19] By inhibiting VEGFRs, these drugs block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, effectively cutting off the tumor's blood supply.[18][19]

  • Pazopanib is a multi-targeted TKI that inhibits VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[3][16][19][20][21][22][23] This broad spectrum of activity contributes to its efficacy in various solid tumors.

  • Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[18][20][24] Its high selectivity for VEGFRs may contribute to a more favorable side-effect profile compared to less selective TKIs.[18]

Experimental Protocol: Synthesis of Pazopanib

A common synthetic route to pazopanib starts from 3-methyl-6-nitro-1H-indazole.[13][25][26][27][28]

  • Step 1: Reduction of the Nitro Group: The nitro group of 3-methyl-6-nitro-1H-indazole is reduced to an amino group using a reducing agent such as tin(II) chloride dihydrate in the presence of hydrochloric acid.[13][25][27]

  • Step 2: N-Methylation: The resulting 3-methyl-1H-indazol-6-amine is then N-methylated. This can be achieved through various methods, including reductive amination with paraformaldehyde and sodium borohydride.[13][25]

  • Step 3: Regioselective N-Methylation of the Indazole Ring: The N,3-dimethyl-1H-indazol-6-amine is then subjected to a regioselective methylation on the N2 position of the indazole ring, for example, using trimethyl orthoformate in the presence of a strong acid like sulfuric acid, to yield N,2,3-trimethyl-2H-indazol-6-amine.[13]

  • Step 4: Coupling with the Pyrimidine Moiety: The N,2,3-trimethyl-2H-indazol-6-amine is then coupled with a suitable pyrimidine derivative, such as N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.

  • Step 5: Final Coupling to Form Pazopanib: The final step involves a nucleophilic aromatic substitution reaction between the pyrimidine intermediate and 5-amino-2-methylbenzenesulfonamide in the presence of a catalytic amount of hydrochloric acid to yield pazopanib.[29]

Experimental Protocol: Synthesis of Axitinib

The synthesis of axitinib can be achieved through a multi-step sequence, with a key step being the construction of the indazole core. A representative synthesis might involve:

  • Step 1: Preparation of a Substituted Indazole: A suitably substituted aniline, such as 2-amino-6-methylbenzenethiol, can be converted to the corresponding indazole derivative through diazotization followed by intramolecular cyclization.

  • Step 2: Functionalization of the Indazole Core: The indazole core is then further functionalized to introduce the necessary substituents for the subsequent coupling reactions.

  • Step 3: Suzuki Coupling: A key step in many axitinib syntheses is a Suzuki coupling reaction to introduce the vinylpyridine side chain. This typically involves the reaction of a halogenated indazole intermediate with a vinylpyridineboronic acid derivative in the presence of a palladium catalyst.

  • Step 4: Final Amide Formation: The final step involves the formation of the amide bond between the indazole-containing intermediate and the appropriate side chain to yield axitinib.

Quantitative Data and Visualizations

To provide a clearer understanding of the properties and mechanisms of these indazole-containing drugs, the following tables summarize key quantitative data, and Graphviz diagrams illustrate the relevant signaling pathways.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Selected Indazole-Containing Drugs
PropertyBenzydamineGranisetronPazopanibAxitinib
Molecular Weight ( g/mol ) 309.4312.4437.5386.5
LogP 3.52.63.43.2
pKa 8.8 (basic)9.0 (basic)5.3 (basic)5.6 (basic)
Bioavailability (%) ~87 (oral)~60 (oral)14-39 (oral)~58 (oral)
Protein Binding (%) <20~65>99.9>99
Half-life (hours) ~139-12~312.5-6.1
Metabolism Oxidation, conjugation, dealkylationHepatic (CYP3A4)Hepatic (CYP3A4)Hepatic (CYP3A4/5)
Excretion Primarily renalRenal and fecalPrimarily fecalPrimarily fecal

Data compiled from various sources, including PubChem and drug bank entries.

Table 2: Comparative Pharmacodynamic Properties of Selected Indazole-Containing Drugs
DrugTarget(s)IC₅₀ / KᵢTherapeutic Effect
Benzydamine Pro-inflammatory cytokines (TNF-α)ED₅₀ ~25 µM for TNF-α inhibitionAnti-inflammatory, Analgesic, Anesthetic
Granisetron 5-HT₃ ReceptorKᵢ ~ 0.8 nMAntiemetic
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit10 nM, 30 nM, 47 nM, 84 nM, 74 nMAnti-angiogenic, Anti-tumor
Axitinib VEGFR1, VEGFR2, VEGFR30.1 nM, 0.2 nM, 0.1-0.3 nMAnti-angiogenic, Anti-tumor

IC₅₀ and Kᵢ values are approximate and can vary depending on the assay conditions. Data compiled from multiple research articles and databases.[3][16][20][22][24][30]

Signaling Pathway Diagrams

pro_inflammatory_cytokine_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein translation Benzydamine Benzydamine Benzydamine->NFkB inhibits Benzydamine->TNFa_protein inhibits production caption Benzydamine's Inhibition of Pro-inflammatory Cytokine Production

Caption: Benzydamine inhibits the production of pro-inflammatory cytokines like TNF-α.

granisetron_mechanism Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor binds Neuron Vagal Afferent Neuron Receptor->Neuron opens channel Depolarization Depolarization Neuron->Depolarization Na+ influx Signal Emetic Signal to Brainstem Depolarization->Signal Granisetron Granisetron Granisetron->Receptor blocks caption Granisetron's Antagonism of the 5-HT3 Receptor

Caption: Granisetron blocks the 5-HT3 receptor, preventing serotonin-induced emesis.

vegf_signaling_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds & activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Pazopanib_Axitinib Pazopanib / Axitinib Pazopanib_Axitinib->VEGFR inhibit caption Inhibition of the VEGF Signaling Pathway by Pazopanib and Axitinib

Caption: Pazopanib and Axitinib inhibit VEGFR, blocking downstream signaling for angiogenesis.

Conclusion and Future Directions

The journey of the indazole scaffold from a laboratory curiosity to a privileged structure in medicinal chemistry is a powerful illustration of the synergy between chemical synthesis and biological insight. Its unique physicochemical properties, including its aromaticity, hydrogen bonding capabilities, and tunable lipophilicity, have made it a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. The successful development of drugs targeting a diverse array of proteins, from enzymes like kinases to ion channels and cytokine pathways, underscores the broad applicability of this chemical class.

The future of indazole-based drug discovery remains bright. Advances in synthetic methodologies, including C-H activation and flow chemistry, will undoubtedly expand the accessible chemical space of indazole derivatives, enabling the creation of even more complex and finely-tuned molecules. The integration of computational chemistry and machine learning into the drug discovery process will further accelerate the identification of novel indazole-based compounds with desired pharmacological profiles.

Furthermore, a deeper understanding of the biological roles of various targets will continue to unveil new opportunities for the application of the indazole scaffold. From neurodegenerative diseases to infectious agents, the potential for indazole-containing molecules to address unmet medical needs is vast. The continued exploration of structure-activity relationships, coupled with a focus on optimizing pharmacokinetic and pharmacodynamic properties, will be crucial in translating the promise of the indazole scaffold into the next generation of life-saving medicines.

References

The Indispensable Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the pursuit of efficient and robust methodologies for the construction of complex molecular architectures is a paramount objective. Among the myriad of tools available to the modern chemist, boronic acid pinacol esters have emerged as exceptionally versatile and powerful intermediates. Their unique combination of stability, reactivity, and functional group tolerance has established them as indispensable reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of boronic acid pinacol esters, from their synthesis and handling to their application in transformative carbon-carbon bond-forming reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

The Ascendancy of Pinacol Esters: A Structural and Stability Perspective

Boronic acids, while foundational to cross-coupling chemistry, are often beset by challenges related to their stability. They are susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines, and can undergo protodeboronation under various conditions.[1] These degradation pathways can result in diminished reactivity and reproducibility in synthetic protocols. The advent of boronic acid pinacol esters provided a transformative solution to these issues.

The formation of a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol) effectively shields the boron atom, rendering the resulting pinacol ester significantly more stable to air and moisture compared to its corresponding boronic acid.[1][2] This enhanced stability translates into several practical advantages in a laboratory setting:

  • Extended Shelf-Life: Pinacol esters can be stored for prolonged periods without significant degradation, ensuring consistent reagent quality.[1]

  • Simplified Handling and Purification: Their reduced sensitivity to atmospheric conditions simplifies weighing and transfer operations. Furthermore, their stability allows for purification via standard chromatographic techniques, such as flash column chromatography.[2][3][4]

  • Improved Reaction Consistency: The use of well-defined and stable pinacol esters leads to more predictable and reproducible reaction outcomes.

Synthesis of Boronic Acid Pinacol Esters: The Miyaura Borylation

A cornerstone for the preparation of aryl and vinyl boronic acid pinacol esters is the Miyaura borylation reaction.[3][5][6] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3][5]

The reaction proceeds under mild conditions and exhibits broad functional group tolerance, allowing for the synthesis of a diverse array of boronic acid pinacol esters that would be challenging to prepare using traditional methods involving highly reactive organolithium or Grignard reagents.[3][5]

Catalytic Cycle of the Miyaura Borylation Reaction

The generally accepted mechanism for the Miyaura borylation reaction is depicted below. It involves a palladium(0) catalyst that undergoes a series of fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the starting material to form a Pd(II) intermediate.

  • Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide or triflate.

  • Reductive Elimination: The newly formed carbon-boron bond is established as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Miyaura_Borylation cluster_cycle Catalytic Cycle Ar-X Aryl Halide/Triflate B2pin2 Bis(pinacolato)diboron Pd(0)Ln Pd(0) Catalyst Ar-Pd(II)(X)Ln Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)(X)Ln Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)(Bpin)Ln Ar-Pd(II)-Bpin Ar-Pd(II)(X)Ln->Ar-Pd(II)(Bpin)Ln B2pin2, Base Transmetalation Transmetalation (Base-mediated) Ar-Pd(II)(Bpin)Ln->Pd(0)Ln Ar-Bpin Aryl Pinacol Boronate Ar-Pd(II)(Bpin)Ln->Ar-Bpin Product Reductive_Elimination Reductive Elimination

Figure 1. Catalytic cycle of the Miyaura borylation reaction.

Key Parameters for Successful Miyaura Borylation

The success of a Miyaura borylation reaction hinges on the careful selection of several key components:

ComponentCommon ExamplesRole and Considerations
Palladium Catalyst PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.[5][6]
Ligand dppf, XPhos, SPhosBulky, electron-rich phosphine ligands often enhance catalytic activity.[7][8][9]
Base KOAc, K₃PO₄, Et₃NA weak base is crucial to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester.[3][5]
Boron Source Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin)B₂pin₂ is the most common reagent, while HBpin can be a more atom-economical alternative.[3][10]
Solvent Dioxane, DMSO, ToluenePolar aprotic solvents are generally effective.

The Suzuki-Miyaura Cross-Coupling: A Powerful Application

The premier application of boronic acid pinacol esters is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species and an organohalide or triflate.[2] Pinacol esters serve as excellent nucleophilic partners in this reaction, often under mild conditions that tolerate a wide array of sensitive functional groups.[2]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction shares mechanistic similarities with the Miyaura borylation, involving oxidative addition, transmetalation, and reductive elimination steps.[11][12][13] A key difference is the nature of the transmetalation step, where the organoboron species transfers its organic group to the palladium center.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle R1-X Organohalide/Triflate R2-B(OR)2 Boronic Acid/Ester Pd(0)Ln Pd(0) Catalyst R1-Pd(II)(X)Ln R1-Pd(II)-X Pd(0)Ln->R1-Pd(II)(X)Ln R1-X Oxidative_Addition Oxidative Addition R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)(X)Ln->R1-Pd(II)-R2 R2-B(OR)2, Base Transmetalation Transmetalation (Base-mediated) R1-Pd(II)-R2->Pd(0)Ln R1-R2 Coupled Product R1-Pd(II)-R2->R1-R2 Product Reductive_Elimination Reductive Elimination

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative boronic acid pinacol ester via Miyaura borylation and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-Phenylphenylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes the synthesis of a biaryl boronic acid pinacol ester from the corresponding aryl bromide.

Materials:

  • 4-Bromobiphenyl (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (1.1 mmol, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)

  • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobiphenyl, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-phenylphenylboronic acid pinacol ester. A method of impregnating the silica gel with boric acid can be effective for the purification of pinacol boronic esters.[4][14]

Protocol 2: Suzuki-Miyaura Coupling of 4-Phenylphenylboronic Acid Pinacol Ester with 4-Chloroanisole

This protocol details the cross-coupling of the synthesized boronic acid pinacol ester with an aryl chloride to form a triaryl product.

Materials:

  • 4-Phenylphenylboronic acid pinacol ester (1.0 mmol, 1.0 equiv)

  • 4-Chloroanisole (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-phenylphenylboronic acid pinacol ester, 4-chloroanisole, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add degassed toluene and degassed water via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel to obtain the desired triaryl product.

Conclusion

Boronic acid pinacol esters have firmly established themselves as indispensable reagents in the arsenal of the modern organic chemist. Their enhanced stability compared to free boronic acids simplifies their handling and purification, leading to more reliable and reproducible synthetic outcomes. The Miyaura borylation provides a mild and versatile route to a vast array of these valuable intermediates. In turn, their application in the robust and highly functional group tolerant Suzuki-Miyaura cross-coupling reaction has enabled the efficient synthesis of countless complex molecules, with profound implications for drug discovery, materials science, and beyond. A thorough understanding of their properties, synthesis, and application, as outlined in this guide, is crucial for any researcher aiming to leverage the full potential of these powerful synthetic tools.

References

The Strategic Role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for inhibitor design. However, the efficacy and selectivity of these inhibitors are critically dependent on the substituents decorating the indazole core. This technical guide provides an in-depth exploration of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key building block that enables the strategic functionalization of the indazole C4-position. We will dissect the rationale behind its use, provide field-proven experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and examine case studies where this reagent has been pivotal in the discovery of potent and selective kinase inhibitors.

Chapter 1: The Indazole Scaffold: A Cornerstone for Kinase Hinge Binding

Protein kinases, which regulate a vast array of cellular processes, have become one of the most important classes of drug targets, particularly in oncology.[3] A significant portion of kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site. The indazole heterocycle has emerged as a premier scaffold for this purpose.[1]

The key to its success lies in its bioisosteric relationship with the adenine base of ATP. The N1-H and N2 atoms of the indazole's pyrazole ring act as a hydrogen bond donor and acceptor, respectively. This arrangement allows it to form a canonical binding pattern with the "hinge region" of the kinase, a short, flexible segment of the protein backbone that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor, providing a stable platform for further optimization.

Several blockbuster anticancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, validating its clinical and commercial importance.[1][2][4]

Fig. 1: Indazole Interaction with Kinase Hinge cluster_Kinase Kinase ATP Pocket hinge Hinge Residues Backbone NH Backbone C=O indazole N N-H Indazole Core indazole:n1->hinge:f1 H-bond (donor) indazole:n2->hinge:f0 H-bond (acceptor) substituents Substituents at C4, C5, C6 etc. (Drive Selectivity & Potency) indazole->substituents

Caption: Generic binding mode of an indazole scaffold in a kinase ATP pocket.

Chapter 2: The Reagent: Properties and Synthetic Utility of Indazole-4-boronic Acid Pinacol Ester

While the indazole core provides the anchor, true therapeutic value is achieved by modifying its other positions to exploit unique features of a target kinase's binding pocket, thereby achieving potency and selectivity. The C4-position of the indazole points towards the solvent-exposed region of the ATP pocket, making it an ideal vector for introducing diversity.

This is where This compound , also known as 1H-Indazole-4-boronic acid pinacol ester, becomes an indispensable tool. It is a stable, crystalline solid that serves as a versatile precursor for C-C bond formation.[5][6]

The boronic acid is protected as a pinacol ester. This is a critical feature for several reasons:

  • Stability: Pinacol esters are significantly more stable to air and moisture and less prone to self-condensation (trimerization) than their corresponding free boronic acids. This gives them a longer shelf life and makes them easier to handle.[7]

  • Purification: Their increased steric bulk and crystallinity often simplify purification by recrystallization or chromatography.

  • Reaction Compatibility: They are highly compatible with a wide range of reaction conditions, particularly the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 885618-33-7[8]
Molecular Formula C₁₃H₁₇BN₂O₂[8]
Molecular Weight 244.10 g/mol [8]
Appearance White to pale yellow solid[6]
Melting Point 146 - 150 °C[9]
Boiling Point 404.1 °C (Predicted)[10]

Chapter 3: The Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in kinase inhibitor development is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the indazole C4-position and an aryl or heteroaryl halide (or triflate).[11][12]

Its widespread use in drug discovery is due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of coupling partners, allowing for the rapid generation of diverse chemical libraries.

Fig. 2: Suzuki-Miyaura Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 1. Add Reagents to Flask - Indazole Boronic Ester - Aryl Halide (R-X) - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) solvent 2. Add Degassed Solvent (e.g., DME, Dioxane/H₂O) start->solvent heat 3. Heat under Inert Gas (e.g., N₂ or Ar) (Typically 80-100 °C) solvent->heat monitor 4. Monitor Progress (TLC or LC-MS) heat->monitor quench 5. Cool & Quench (Add Water) monitor->quench Upon Completion extract 6. Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract purify 7. Purify Product (Column Chromatography) extract->purify end Final C4-Arylated Indazole Product purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Field-Proven Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example. Specific conditions may require optimization based on the substrates used.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., R-Br, R-I) (1.1 eq)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂) (0.03 - 0.05 eq)

  • Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be a suspension.

  • Heating: Place the flask in a preheated oil bath (typically 80-100 °C) or into a microwave reactor and stir vigorously for the required time (typically 2-16 hours).

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C4-arylated indazole product.

Chapter 4: Case Studies in Kinase Inhibitor Synthesis

The true value of this reagent is demonstrated through its successful application in drug discovery programs. By coupling diverse (hetero)aryl halides to the C4-position, medicinal chemists can probe the binding pocket and tune the properties of the lead compound.

Case Study 1: Development of FGFR1 Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases implicated in various cancers. In a structure-based design campaign, researchers synthesized a series of indazole derivatives as FGFR1 inhibitors.[1][13] The synthesis of a key intermediate involved the Suzuki coupling of this compound with a substituted aryl bromide.

Fig. 3: Synthesis of an Indazole-based FGFR1 Inhibitor reagent1 Indazole-4-boronic acid pinacol ester reagent2 + Substituted Aryl Bromide arrow Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90 °C reagent2->arrow product Target Kinase Inhibitor arrow->product

Caption: Reaction scheme for C4-arylation of the indazole core.

The resulting C4-aryl group was positioned to interact with the solvent-exposed region of the FGFR1 ATP pocket. Subsequent SAR studies revealed that modifications to this aryl ring significantly impacted potency.

Table 2: Example SAR Data for Indazole-based FGFR1 Inhibitors

C4-Aryl Substituent (R)FGFR1 IC₅₀ (μM)Rationale for Change
Phenyl77Initial hit, provides baseline potency.
Pyridin-3-yl90Introduction of nitrogen to probe for H-bonding. Potency slightly decreased.
4-Methoxyphenyl>100Methoxy group introduces steric hindrance, reducing activity.

Data is illustrative and based on trends reported in the literature.[1]

Case Study 2: Discovery of Novel Aurora Kinase Inhibitors

Aurora kinases are critical regulators of cell division and are validated cancer targets. A fragment-based and knowledge-based drug design approach led to the identification of novel indazole derivatives as potent Aurora kinase inhibitors.[1][14] The core scaffold was constructed using Suzuki coupling with this compound to introduce various aromatic and heteroaromatic moieties. This strategy allowed for the exploration of isoform selectivity between Aurora A and Aurora B, with specific substitutions at the C4-position leading to compounds with distinct selectivity profiles.[14]

Chapter 5: Practical Considerations

Safety and Handling

While this compound is generally stable, standard laboratory precautions should be observed.[9]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[9]

Troubleshooting Suzuki-Miyaura Reactions
  • Low Yield: Can be caused by impure reagents, inefficient catalyst, or substrate decomposition. Ensure solvents are properly degassed to prevent catalyst oxidation. Consider screening different palladium catalysts, ligands, and bases.

  • Deboronation: The boronic ester can be cleaved back to the C-H bond under certain conditions (e.g., prolonged heating, presence of protic sources). Use milder conditions or a shorter reaction time if this is observed.

  • Homocoupling: Formation of a dimer of the aryl halide (R-R) can occur. This often points to a problem with the transmetalation step. Using a different base or solvent system can sometimes mitigate this side reaction.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool that unlocks vast chemical space for kinase inhibitor discovery. Its stability and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction empower medicinal chemists to rapidly and efficiently synthesize libraries of C4-functionalized indazoles. This enables the systematic optimization of lead compounds, tuning for potency, selectivity, and desirable pharmacokinetic properties. As the quest for next-generation kinase inhibitors continues, focusing on novel targets and overcoming resistance mutations, the foundational strategies enabled by versatile building blocks like this indazole-4-boronic acid pinacol ester will remain central to the success of drug discovery campaigns.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key building block in medicinal chemistry, with various aryl halides. We delve into the mechanistic underpinnings of the reaction, offer expert insights into optimizing reaction parameters, provide a step-by-step experimental guide, and include a comprehensive troubleshooting section. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for synthesizing complex biaryl structures containing the indazole scaffold.

Introduction: The Significance of the Indazole Moiety

The indazole core is a privileged scaffold in drug discovery, appearing in a multitude of compounds with diverse biological activities, including anti-cancer and anti-inflammatory agents.[3][4] The ability to functionalize the indazole ring at specific positions is critical for structure-activity relationship (SAR) studies. The Suzuki-Miyaura reaction provides a powerful tool for this purpose, allowing for the direct installation of aryl or heteroaryl groups.[1][5]

The use of the pinacol boronate ester derivative, this compound, offers several advantages over the corresponding boronic acid. These esters often exhibit enhanced stability, are less prone to protodeboronation (an undesired side reaction where the C-B bond is cleaved by a proton source), and can be purified more easily.[6][7][8]

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[1][9][10] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[9] This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronate ester, facilitating the transfer.[1][11][12]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[1][9]

Suzuki_Catalytic_Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X L₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR L₂ ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdOR->ArPdAr_prime Transmetalation Base_out X⁻ ArPdAr_prime->Pd0 Reductive Elimination ArAr_out Ar-Ar' Boron_waste B(pin)(OR) Boronate Ar'-B(pin) + Base AteComplex [Ar'-B(pin)(Base)]⁻ (Ate Complex) Boronate->AteComplex ArX_in Ar-X Base_in Base (e.g., OR⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with 4-(...)-1H-indazole

The presence of the unprotected N-H group on the indazole ring requires special consideration. This proton is acidic and can interfere with the reaction in several ways, such as reacting with the base or coordinating to the palladium catalyst, potentially inhibiting its activity.[13][14]

  • Choice of Catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging substrates like heteroaryl chlorides.[15][16] They promote faster rates of oxidative addition and reductive elimination, which can outcompete catalyst deactivation and substrate decomposition pathways.[17]

  • Choice of Base: The base is critical for activating the boronate ester but a very strong base can deprotonate the indazole N-H, leading to potential side reactions or solubility issues.[11][18] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred over hydroxides.[16] Cesium carbonate (Cs₂CO₃) is particularly effective in many cases, though it is more expensive.[3][19]

  • Choice of Solvent: A mixture of an organic solvent and water is standard. Common choices include Dioxane/H₂O, Toluene/H₂O, or DME/H₂O. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the "ate" complex.[8] Degassing the solvent thoroughly before use is paramount to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various aryl halides. Optimization may be required for specific substrate combinations.

Materials & Reagents
Reagent/MaterialGradeTypical SupplierNotes
This compound>97%Combi-Blocks, etc.Store under inert gas.
Aryl Halide (Ar-X)>98%Sigma-Aldrich, etc.Ensure purity.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3)Synthesis GradeStrem, Sigma-AldrichChoose based on aryl halide reactivity (see Table 2). Store under inert gas, handle in a glovebox if possible.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Anhydrous, >99%Acros, Alfa AesarFinely powder before use to ensure maximum surface area.
Solvent (e.g., 1,4-Dioxane or Toluene)Anhydrous, DriSolvEMD MilliporeMust be thoroughly degassed.
Deionized Water18 MΩ·cmIn-houseMust be thoroughly degassed.
Reaction Vessel (e.g., Schlenk tube or microwave vial)--Must be oven-dried before use.
Inert Gas (Argon or Nitrogen)High Purity-For maintaining an inert atmosphere.
Recommended Reaction Conditions
ParameterAryl Bromide/IodideAryl Chloride
Indazole Boronate 1.2 equivalents1.5 equivalents
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)XPhos Pd G3 (1-3 mol%) or SPhos Pd G3 (1-3 mol%)
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)Dioxane/H₂O (4:1) or t-AmylOH/H₂O (4:1)
Temperature 80 - 100 °C100 - 120 °C (or Microwave 140 °C)[3][19]
Time 4 - 16 hours12 - 24 hours

Step-by-Step Procedure

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification A Oven-dry glassware B Degas solvents (3x freeze-pump-thaw or sparge with Ar for 30 min) A->B C Weigh solids under inert atmosphere B->C D To reaction vessel, add: - Indazole Boronate Ester - Aryl Halide - Base - Pd Catalyst & Ligand E Evacuate and backfill vessel with Argon (3x) D->E F Add degassed solvents via syringe E->F G Heat to target temperature with vigorous stirring H Monitor reaction progress by TLC or LC-MS G->H I Cool to RT, dilute with Ethyl Acetate J Filter through Celite to remove Pd residues I->J K Wash with H₂O and Brine J->K L Dry organic layer (Na₂SO₄), filter, and concentrate K->L M Purify by column chromatography (Silica gel) L->M

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

  • Vessel Preparation: Place an appropriately sized reaction vessel (e.g., a microwave vial or Schlenk tube) containing a magnetic stir bar in an oven (120 °C) for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Reagent Addition: To the dried vessel, add the 4-(...)-1H-indazole (1.0 mmol, 1.0 eq), the aryl halide (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

    • Scientist's Note: For air-sensitive catalysts, this step should be performed in a glovebox. Adding solids before liquids prevents splashing and ensures accurate measurement.

  • Inerting the Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The total reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

    • Scientist's Note: Solvents must be thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir vigorously for the required duration.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. Check for the consumption of the starting materials.

Work-up and Purification
  • Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts.[20] Wash the pad with additional ethyl acetate (3 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.

    • Scientist's Note: Indazoles and their derivatives can be quite polar. A typical eluent system is a gradient of ethyl acetate in hexanes. For particularly polar products, adding a small amount of methanol (1-5%) to the eluent may be necessary.[21][22] Tailing on the column can sometimes be suppressed by adding a small amount of triethylamine (~0.5%) to the eluent system.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficiently degassed solvents/reagents 3. Poor quality reagents1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure rigorous degassing procedures (freeze-pump-thaw is best). 3. Check the purity of starting materials. Use anhydrous solvents and bases.
Protodeboronation 1. Reaction temperature too high or time too long 2. Presence of protic sources 3. Substrate is inherently unstable[6][23]1. Lower the reaction temperature and monitor carefully. 2. Use anhydrous solvents and reagents. 3. Use a milder base (e.g., KF).[12] Consider using a more stable boron derivative like an MIDA boronate or trifluoroborate salt, which slowly releases the boronic acid.[6][8] Use a more active catalyst to accelerate the desired coupling over decomposition.[17]
Formation of Homocoupled Product (Ar-Ar) 1. Presence of Oxygen 2. High catalyst loading1. Improve inert atmosphere technique. 2. Reduce catalyst loading to the minimum effective amount (start at 1-2 mol%).
Difficult Purification Product is very polar, streaks on silica gel.1. Try a different stationary phase like alumina (basic or neutral).[21] 2. Add a modifier to the eluent (e.g., 0.5% triethylamine or ammonia in methanol for basic compounds).[21] 3. Consider reverse-phase chromatography for very polar compounds.[24][25]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Indazole Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere for indoles and phenols.[1] The functionalization of this heterocyclic system is therefore of paramount importance in drug discovery and development.[2][3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a mild and efficient means to introduce molecular diversity.[4][5] This guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions utilizing indazole boronic esters, a class of stable and readily accessible coupling partners.[6][7] We will delve into the mechanistic underpinnings of these transformations, explore a range of reaction types, and provide step-by-step experimental procedures to empower researchers in their synthetic endeavors.

Introduction: The Significance of Indazoles and the Power of Cross-Coupling

Indazoles and their derivatives are a cornerstone in the development of novel therapeutics, exhibiting a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][8] The ability to precisely modify the indazole core allows for the fine-tuning of a molecule's pharmacological profile. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, provide an unparalleled platform for such modifications.[9][10] These reactions facilitate the formation of new chemical bonds with high functional group tolerance and under mild conditions.[4]

Among the various coupling partners, boronic acids and their esters have gained widespread popularity, particularly in the Suzuki-Miyaura coupling, due to their stability, low toxicity, and commercial availability.[4][11] Indazole boronic esters, in particular, serve as versatile building blocks for introducing the indazole moiety into complex molecular architectures.[6][12] This guide will focus on providing practical, field-proven insights and protocols for leveraging these powerful synthetic tools.

The Catalytic Heart: Unraveling the Palladium Cross-Coupling Cycle

The efficacy of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[13][14] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The general mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9]

  • Oxidative Addition: The cycle commences with the reaction of a low-valent Pd(0) species with an organic halide (or triflate), leading to the formation of a Pd(II) intermediate.[10][13]

  • Transmetalation: In this step, the organic group from the organoboron reagent (the indazole boronic ester) is transferred to the palladium center, displacing the halide.[9][14]

  • Reductive Elimination: The final step involves the coupling of the two organic fragments attached to the palladium, regenerating the active Pd(0) catalyst and releasing the desired product.[10][13]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_intermediate R-Pd(II)Ln-X Pd0->PdII_intermediate Oxidative Addition (R-X) Product Coupled Product (R-R') PdII_transmetalated R-Pd(II)Ln-R' PdII_intermediate->PdII_transmetalated Transmetalation (R'-B(OR)2) PdII_transmetalated->Pd0 Reductive Elimination (R-R') R_X Organic Halide (R-X) Boronic_Ester Indazole Boronic Ester (R'-B(OR)2) caption Figure 1: Generalized Catalytic Cycle

Caption: Figure 1: Generalized Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction.

Key Cross-Coupling Strategies for Indazole Functionalization

While the Suzuki-Miyaura coupling is the most prominent, several other palladium-catalyzed reactions can be employed to functionalize indazoles, each offering unique advantages for forming different types of chemical bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between sp2-hybridized carbon atoms.[14][15] It involves the coupling of an organoboron compound (such as an indazole boronic ester) with an aryl, vinyl, or alkyl halide or triflate.[4] The reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[4][9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful technique for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction typically employs a palladium catalyst in conjunction with a copper co-catalyst.[16] Functionalizing indazoles with alkynes opens avenues for further transformations and provides access to important structural motifs.[18]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[19][20] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[19] It can be used to couple amines with halo-indazoles or, conversely, to couple indazoles with aryl halides.[21][22]

Experimental Protocols

The following protocols are designed to be robust starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of an Indazole Boronic Ester with an Aryl Bromide

This protocol provides a general procedure for the C-C bond formation between an N-protected indazole boronic ester and an aryl bromide.

Materials:

  • N-Protected Indazole Boronic Acid Pinacol Ester (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the N-protected indazole boronic acid pinacol ester (e.g., 0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), PPh₃ (0.04 mmol, 8 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Suzuki-Miyaura Workflow start Start: Assemble Reactants degas Degas Solvent & Inert Atmosphere start->degas heat Heat & Stir (90°C, 6-12h) degas->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify end End: Isolated Product purify->end caption Figure 2: Suzuki-Miyaura Experimental Workflow

Caption: Figure 2: Suzuki-Miyaura Experimental Workflow.

General Protocol for Sonogashira Coupling of a 3-Iodoindazole with a Terminal Alkyne

This protocol details the coupling of an N-protected 3-iodoindazole with a terminal alkyne. It is crucial to protect the indazole N-H to prevent catalyst poisoning.[16][23]

Materials:

  • N-Protected 3-Iodoindazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂) (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask, dissolve the N-protected 3-iodoindazole (e.g., 0.5 mmol, 1.0 equiv) in anhydrous THF (5 mL) under an argon atmosphere.

  • Add PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol%) and CuI (0.05 mmol, 10 mol%).

  • Add triethylamine (1.5 mmol, 3.0 equiv) followed by the terminal alkyne (0.75 mmol, 1.5 equiv).

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to afford the desired 3-alkynylindazole.

General Protocol for Buchwald-Hartwig Amination of a 4-Iodoindazole with a Primary Amine

This protocol outlines the C-N bond formation between a 4-iodoindazole and a primary amine. The choice of ligand is critical for this transformation.[19]

Materials:

  • 4-Iodo-3-methyl-1H-indazole (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%), Xantphos (0.05 mmol, 10 mol%), and NaOtBu (0.7 mmol, 1.4 equiv) to a Schlenk tube.

  • Add 4-iodo-3-methyl-1H-indazole (0.5 mmol, 1.0 equiv) and the primary amine (0.6 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 4-aminoindazole derivative.[19]

Data Summary and Optimization Parameters

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the interplay of various reaction parameters. The following table summarizes key variables and their typical ranges for the Suzuki-Miyaura coupling of indazole boronic esters.

ParameterTypical Reagents/ConditionsRationale & Considerations
Palladium Source Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃The choice of palladium precursor can influence catalytic activity and stability. Pre-catalysts like PdCl₂(dppf) can offer improved reproducibility.[24]
Ligand PPh₃, SPhos, XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination. The optimal ligand depends on the specific substrates.[19]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuThe base is crucial for the transmetalation step. The strength and nature of the base can significantly impact the reaction outcome.[4]
Solvent Toluene, Dioxane, THF, DMF, often with waterThe solvent system affects the solubility of reagents and the stability of the catalytic species. Aqueous mixtures are common for Suzuki couplings.[25]
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to side reactions or catalyst decomposition.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions of indazole boronic esters represent a robust and highly adaptable methodology for the synthesis of functionalized indazoles. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the vast chemical space accessible through these powerful transformations. As catalyst and ligand design continues to advance, we can anticipate even milder, more efficient, and more selective methods for the construction of complex indazole-containing molecules, further accelerating the pace of drug discovery and development.

References

application of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole in pharmaceutical drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." This bicyclic aromatic heterocycle, composed of a fused benzene and pyrazole ring, is a core structural motif in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it an ideal framework for designing potent and selective drug candidates. Molecules incorporating the indazole moiety have demonstrated a wide array of biological activities, leading to approved therapeutics for cancer, inflammation, and neurodegenerative diseases.[1][2]

The true synthetic utility of the indazole core is unlocked through its functionalization. The introduction of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, a pinacol boronate ester, transforms the indazole scaffold into a versatile and reactive building block. This reagent is specifically designed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forging carbon-carbon bonds in modern organic synthesis.[3] The boronate ester provides a stable, easy-to-handle source of the indazol-4-yl nucleophile, enabling its efficient coupling to a wide range of aryl and heteroaryl halides.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in pharmaceutical discovery, with a focus on its role in the synthesis of targeted therapeutics like PARP inhibitors.

Core Application: Synthesis of the PARP Inhibitor Niraparib

A prominent example showcasing the critical role of indazole-based building blocks is the synthesis of Niraparib (Zejula®) , a potent poly(ADP-ribose) polymerase (PARP) inhibitor.[2] Niraparib is approved for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer, particularly in patients with BRCA mutations.[4] The mechanism of action of PARP inhibitors like Niraparib is a prime example of synthetic lethality.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired through the Base Excision Repair (BER) pathway, in which PARP enzymes play a crucial sensing and signaling role. If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

In cancer cells with mutated BRCA genes, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic stability. By inhibiting PARP, Niraparib prevents the repair of SSBs. These unrepaired SSBs accumulate and lead to the formation of DSBs. In HR-deficient (BRCA-mutated) cancer cells, these DSBs cannot be repaired, leading to catastrophic genomic instability and, ultimately, apoptotic cell death. This selective killing of cancer cells while sparing healthy cells (which have a functional HR pathway) is the principle of synthetic lethality.

Diagram: The Principle of Synthetic Lethality with PARP Inhibitors

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA mutation) DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_BER_Normal PARP-mediated Base Excision Repair (BER) DNA_SSB_Normal->PARP_BER_Normal repaired by DNA_DSB_Normal DNA Double-Strand Break (DSB) DNA_SSB_Normal->DNA_DSB_Normal can lead to Repaired_SSB_Normal SSB Repaired PARP_BER_Normal->Repaired_SSB_Normal Cell_Survival_Normal Cell Survival HR_Normal Homologous Recombination (HR) DNA_DSB_Normal->HR_Normal repaired by Repaired_DSB_Normal DSB Repaired HR_Normal->Repaired_DSB_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_BER_Cancer PARP-mediated Base Excision Repair (BER) DNA_SSB_Cancer->PARP_BER_Cancer normally repaired by DNA_DSB_Cancer Accumulated DSBs PARP_BER_Cancer->DNA_DSB_Cancer leads to Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP_BER_Cancer inhibits HR_Deficient Deficient Homologous Recombination (HR) DNA_DSB_Cancer->HR_Deficient cannot be repaired by Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis leads to

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

The synthesis of Niraparib and related PARP inhibitors often involves a key Suzuki-Miyaura coupling step to construct the core biaryl structure. While many reported syntheses of Niraparib itself utilize a C-N coupling as the final key step, the principles of using indazole boronic esters are central to the synthesis of numerous kinase and PARP inhibitor precursors.[2][5] The following protocol details a representative Suzuki-Miyaura reaction, a cornerstone transformation enabled by reagents like this compound.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of an indazole boronate ester with an aryl bromide. The conditions are adapted from established procedures for coupling nitrogen-containing heterocycles and are broadly applicable.[1][3]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide (e.g., 4-bromotoluene) to form 4-(p-tolyl)-1H-indazole.

Materials and Reagents

ReagentM.W.Amount (mmol)Equivalents
This compound244.101.01.0
4-Bromotoluene171.041.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)816.640.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane (anhydrous)-8 mL-
Water (degassed)-2 mL-

Instrumentation

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Setup 1. Reaction Setup - Add solids (Indazole Boronate, Aryl Halide,  Pd Catalyst, Base) to Schlenk flask. Inert 2. Inert Atmosphere - Evacuate and backfill flask  with Argon/Nitrogen (3x). Setup->Inert Solvent 3. Add Solvents - Add degassed 1,4-Dioxane and Water  via syringe. Inert->Solvent Reaction 4. Heating & Monitoring - Heat to 80-100 °C with stirring. - Monitor by TLC or LC-MS. Solvent->Reaction Workup 5. Aqueous Work-up - Cool to RT. - Dilute with Ethyl Acetate & Water. - Separate layers, extract aqueous phase. Reaction->Workup Purify 6. Purification - Dry combined organic layers. - Concentrate in vacuo. - Purify by flash chromatography. Workup->Purify Product Final Product 4-Aryl-1H-Indazole Purify->Product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 244 mg), 4-bromotoluene (1.2 mmol, 205 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: Palladium(0), the active catalytic species, is sensitive to oxygen and can be readily oxidized, deactivating the catalyst. An inert atmosphere is crucial for reaction efficiency.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The solvents should be degassed beforehand by bubbling with argon for 20-30 minutes.

    • Causality Note: The base (K₂CO₃) is more soluble in the aqueous phase, which is necessary for the transmetalation step of the catalytic cycle. Dioxane is an excellent solvent for the organic reagents and the palladium catalyst. The ratio is critical for maintaining a homogeneous or effectively biphasic reaction mixture.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[3]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(p-tolyl)-1H-indazole.

Causality and Optimization in Experimental Design

The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

  • Catalyst and Ligand: The combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand, or a pre-formed complex like Pd(dppf)Cl₂, is standard. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is particularly effective for heteroaromatic substrates. Its wide "bite angle" and electron-rich nature facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times compared to simpler phosphine ligands like PPh₃.[1]

  • Base: The base plays a critical role in activating the boronic ester for the transmetalation step. It reacts with the boronic ester to form a more nucleophilic "ate" complex. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used due to their efficacy, low cost, and moderate strength, which minimizes side reactions.[3]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is frequently employed. The organic solvent solubilizes the aryl halide and the catalyst, while the water solubilizes the inorganic base, facilitating the necessary interactions for the catalytic cycle to proceed.

Conclusion

This compound is a high-value, versatile reagent in pharmaceutical drug discovery. Its stability and reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient pathway for the synthesis of complex indazole-containing molecules. As demonstrated by its relevance to the synthesis of potent therapeutics like the PARP inhibitor Niraparib, this building block enables the exploration of the vast chemical space around the privileged indazole scaffold, accelerating the development of next-generation targeted therapies. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this key synthetic tool in their drug discovery programs.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This powerful transformation enables the efficient synthesis of complex biaryl and heteroaryl structures, which are privileged motifs in numerous biologically active molecules.[2][3][4]

This guide provides a detailed exploration of the Suzuki-Miyaura reaction, with a specific focus on the versatile building block, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. The indazole core is a significant pharmacophore, and the ability to functionalize it at the 4-position opens avenues for the synthesis of novel compounds with potential therapeutic applications.[2][5] We will delve into the mechanistic underpinnings of the reaction, provide a robust and detailed experimental protocol, and offer insights into troubleshooting common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the organic halide is generally in the order of I > Br > Cl.

  • Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium center. The presence of a base is essential for this step to proceed efficiently. The base activates the boronic acid or its ester derivative, forming a more nucleophilic "ate" complex (a boronate). This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This process forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_halide Ar-Pd(II)Ln-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar'-B(OR)2 Base pd2_diorgano Ar-Pd(II)Ln-Ar' transmetalation->pd2_diorgano reductive_elimination Reductive Elimination pd2_diorgano->reductive_elimination Ar-Ar' reductive_elimination->pd0 product Product: Ar-Ar' reagents Reagents: Ar-X (Aryl Halide) Ar'-B(OR)2 (Boronic Ester) Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Reagent Grade Supplier Notes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Aryl Bromide (e.g., 4-Bromoanisole)≥98%Commercially AvailableSubstrate scope can be explored.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)≥98%Commercially AvailableAir-stable catalyst.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially AvailableMust be finely powdered and dried.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or degassed solvent.
WaterDeionizedIn-houseShould be degassed before use.
Ethyl AcetateACS GradeCommercially AvailableFor work-up and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (Saturated NaCl solution)In-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Celite®---Commercially AvailableFor filtration.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization for different aryl halides.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and finely powdered anhydrous sodium carbonate (2.0 equiv.).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv., 3 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the indazole boronic ester.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

Reaction Execution and Monitoring:

  • Immerse the Schlenk flask in a preheated oil bath at 85 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-12 hours.

Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-aryl-1H-indazole.[7]

References

Application Note: Optimal Reaction Conditions and Protocols for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its unique bioisosteric relationship with indole allows it to modulate interactions with a wide range of biological targets, leading to applications in oncology, anti-inflammatory, and antiviral drug discovery.[1] 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a critical chemical intermediate that serves as a versatile building block for the efficient incorporation of the indazole scaffold into complex molecules.[2][3]

The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid, making it an ideal reagent for reproducible and high-yielding synthetic outcomes in both academic research and industrial drug development.[4]

Compound Properties
IUPAC Name This compound
CAS Number 885618-33-7[5]
Molecular Formula C₁₃H₁₇BN₂O₂[5]
Molecular Weight 244.10 g/mol [5]

The Suzuki-Miyaura Reaction: Mechanistic Overview

The efficacy of this compound is realized through the Suzuki-Miyaura catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (typically an aryl or vinyl halide/triflate), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (our indazole boronic ester) transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Transmetal Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Boronate R²-B(pin) (Indazole Boronate) Boronate->Transmetal Base Base Base->Transmetal

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The indazole scaffold, with its potentially reactive N-H proton, requires particular consideration.

Catalyst System: Palladium Source and Ligands

The choice of palladium source and associated ligands is paramount for an efficient reaction.

  • Palladium Pre-catalysts: Common and effective pre-catalysts include Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and Palladium(II) acetate (Pd(OAc)₂).[7][8][9] For couplings involving indazoles, Pd(dppf)Cl₂ has been demonstrated to be particularly effective, affording high yields in short reaction times.[7]

  • Ligands: Phosphine ligands stabilize the Pd(0) species and modulate its reactivity. The dppf in Pd(dppf)Cl₂ is a bulky, electron-rich ligand that promotes both oxidative addition and the final reductive elimination step, making it a robust choice for a variety of substrates.

Base Selection

The base plays a critical role in activating the boronic ester for the transmetalation step. The choice of base can significantly impact yield and reaction rate.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used, often in an aqueous/organic solvent mixture.[7][8] They are cost-effective and generally effective. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) are stronger bases that can be beneficial for less reactive coupling partners.[9]

  • Phosphates: Potassium phosphate (K₃PO₄) is another strong base often used in anhydrous conditions, which can be advantageous for sensitive substrates.

  • Acetates: Potassium acetate (KOAc) is a milder base that has proven effective in the synthesis of indazolylboronic esters and their subsequent couplings, particularly in polar aprotic solvents like DMSO.[10][11]

Solvent System

The solvent must solubilize all components of the reaction and is often chosen to complement the selected base.

  • Ethereal Solvents: 1,4-Dioxane, 1,2-dimethoxyethane (DME), and tetrahydrofuran (THF) are common choices, frequently used with an aqueous solution of the base (e.g., 2M Na₂CO₃).[7][8]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at dissolving a wide range of reagents and can facilitate reactions at higher temperatures.[10][11]

Temperature and Reaction Time

Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate.

  • Conventional Heating: Typical temperatures range from 80 °C to 120 °C.[7][10][11] Reaction progress should be monitored by TLC or LC-MS to determine the point of completion, which can range from 2 to 24 hours.

  • Microwave Irradiation: The use of a microwave reactor can dramatically reduce reaction times from hours to minutes (e.g., 40 minutes at 120 °C), providing a significant advantage for rapid library synthesis.[8]

The NH-Indazole Moiety: To Protect or Not?

The acidic proton on the indazole nitrogen can sometimes interfere with the catalytic cycle. While older methodologies often employed N-protection strategies (e.g., using SEM or THP protecting groups), numerous modern protocols have been optimized for use with NH-free indazoles, simplifying the overall synthetic route.[10][11][12][13] For the coupling of 4-(...)-1H-indazole, conditions using bases like K₂CO₃ or Na₂CO₃ are generally well-tolerated without N-protection.

Summary of Optimized Conditions from Literature

The following table summarizes validated conditions for Suzuki-Miyaura reactions on the indazole scaffold, providing a starting point for optimization.

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp. / TimeYield (%)Reference
Aryl BromidePd(dppf)Cl₂K₂CO₃ (2.0)DME80 °C / 2hHigh[7]
3-IodoindazolePd(PPh₃)₄ (5.5)2N Na₂CO₃ (aq)1,4-Dioxane120 °C / 40min (MW)75[8]
Aryl BromidePd(OAc)₂CsFVariesVariesGood[9]
Aryl HalideNot specifiedKOAc (4.6)DMSO80 °C37-73[11]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the coupling of this compound with a generic aryl bromide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble & Purge Glassware (Inert Atmosphere) B 2. Add Solid Reagents (Indazole, Ar-Br, Base, Catalyst) A->B C 3. Add Degassed Solvent B->C D 4. Heat to Temperature (e.g., 80 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Aqueous Workup (Dilute, Extract) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

Diagram 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.1 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.02 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen, add this compound, the aryl bromide, K₂CO₃, and Pd(dppf)Cl₂.

    • Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed DME (or dioxane) and degassed water to the flask (a typical solvent ratio is 4:1 or 5:1 organic:aqueous).

    • Causality Note: Solvents must be degassed (e.g., by sparging with nitrogen for 20-30 minutes) to remove dissolved oxygen, which can degrade the catalyst.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the disappearance of the limiting reagent (typically the aryl bromide) by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

    • Causality Note: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-aryl-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

The Indazole Nucleus: Application Notes for a Privileged Scaffold Featuring 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Indazole Scaffold in Modern Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions.[3][4] Consequently, indazole derivatives are integral to a multitude of approved therapeutics and clinical candidates, targeting diseases from oncology to neurodegeneration.[5]

The functionalization of the indazole core is paramount to exploring its vast chemical space. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide focuses on a key building block that facilitates these transformations: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (henceforth referred to as Indazole-4-Bpin ). The pinacolborane ester moiety provides a stable, reliable, and efficient handle for introducing the indazole scaffold into complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[6][7]

This document serves as a comprehensive technical guide for researchers, providing not only detailed protocols but also the underlying scientific rationale for its application as a versatile building block.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for its successful application.

PropertyValueReference
CAS Number 885618-33-7[8]
Molecular Formula C₁₃H₁₇BN₂O₂[8]
Molecular Weight 244.10 g/mol [8]
Appearance White to pale yellow solid[9]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[10]

Safety and Handling: Indazole-4-Bpin may cause skin and serious eye irritation, as well as respiratory irritation.[11][12] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for Indazole-4-Bpin, enabling the formation of a C-C bond between the C4 position of the indazole ring and a variety of sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides and triflates).[14]

Mechanistic Rationale: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is key to rational troubleshooting and optimization.[14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex. The reactivity trend for the halide is I > Br > Cl.[6]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic ester, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium complex with the indazole group from the Indazole-4-Bpin.[6][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(pin)]⁻ (Activated Indazole-4-Bpin) biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of Indazole-4-Bpin with Aryl Bromides

This protocol provides a robust starting point for coupling Indazole-4-Bpin with a range of aryl or heteroaryl bromides.

Materials:

  • Indazole-4-Bpin (1.2 equivalents)

  • Aryl or Heteroaryl Bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (typically 4:1 to 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), Indazole-4-Bpin (1.2 eq.), Pd(dppf)Cl₂ (0.03-0.05 eq.), and the base (2.0-3.0 eq.).[5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.[15]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]

Causality Behind Experimental Choices:
  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings. The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the Pd(0) species.[2]

  • Base: K₂CO₃ is a common and cost-effective base. Cs₂CO₃ is more soluble in organic solvents and can be more effective for less reactive substrates, though it is more expensive. The base is crucial for activating the boronic ester for transmetalation.[12][16]

  • Solvent: The dioxane/water system is widely used as it effectively dissolves both the organic reactants and the inorganic base, facilitating the reaction.[15] Degassing is critical as oxygen can oxidize the Pd(0) catalyst, leading to deactivation and side reactions like boronic acid homocoupling.[4]

  • Stoichiometry: A slight excess of the boronic ester is used to ensure complete consumption of the potentially more valuable aryl halide.[16]

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Indazole-4-Bpin, Catalyst, Base B Seal & Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat with Stirring (e.g., 80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute E->F Reaction Complete G Aqueous Wash (Water, Brine) F->G H Dry, Concentrate, & Purify (Chromatography) G->H

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Optimization

Even robust protocols can require optimization. The following table outlines common issues and potential solutions when working with Indazole-4-Bpin.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst2. Insufficiently Degassed Solvents3. Ineffective Base/Solvent Combination1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., XPhos Pd G3).[4]2. Ensure thorough degassing using freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.[6]3. Screen alternative bases (e.g., K₃PO₄) or solvent systems (e.g., DME/water, Toluene/water).[17]
Protodeboronation 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.1. Use anhydrous conditions with a non-aqueous base like potassium fluoride (KF).[4]2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion of the starting material.
Homocoupling of Boronic Ester Presence of oxygen leading to oxidative homocoupling.Improve degassing procedures and maintain a positive pressure of inert gas throughout the reaction.[4]

Beyond Suzuki-Miyaura: Expanding the Utility

While Suzuki-Miyaura coupling is the primary application, the C-B bond in Indazole-4-Bpin can participate in other transformations, expanding its utility as a building block. These include Chan-Lam and Liebeskind-Srogl cross-coupling reactions, although these are less common and often require more specific catalyst systems. The true versatility of Indazole-4-Bpin lies in its ability to be a reliable precursor for a vast array of 4-substituted indazoles, which are foundational in the synthesis of complex target molecules like the PARP inhibitor Niraparib.[7][18]

Conclusion

This compound is an exceptionally valuable building block for the synthesis of functionalized indazole derivatives. Its stability, reliability, and high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. By understanding the underlying reaction mechanisms and adhering to robust, optimized protocols, scientists can effectively leverage this reagent to accelerate the development of novel and impactful chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common issues. The indazole moiety is a privileged scaffold in medicinal chemistry, and mastering its coupling is key to synthesizing novel compounds for structure-activity relationship (SAR) studies. This guide provides in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and initial hurdles faced when working with this specific indazole boronic ester.

Q1: Why is my Suzuki coupling yield with this compound consistently low or failing altogether?

A1: Low yields with this substrate often stem from a few key issues. Firstly, the NH proton of the indazole ring can interfere with the reaction, leading to side reactions or catalyst inhibition. Secondly, N-heterocyclic boronic esters can be susceptible to premature protodeborylation, where the C-B bond is cleaved before the desired coupling can occur. Finally, the choice of catalyst, ligand, base, and solvent is critical and must be carefully optimized for this specific substrate class.

Q2: What is protodeborylation and how can I minimize it?

A2: Protodeborylation is a common side reaction where the boronic ester group is replaced by a hydrogen atom from a proton source (like water or protic solvents), leading to the formation of unsubstituted indazole. This is often accelerated under basic conditions or at high temperatures. To minimize it, ensure you are using anhydrous solvents and reagents, and consider using milder bases. Running the reaction under an inert atmosphere is also crucial. The pinacol ester form you are using is generally more stable and less prone to this issue than the corresponding boronic acid.

Q3: Can the unprotected NH on the indazole ring cause problems?

A3: Yes, the acidic NH proton can be deprotonated by the base, and the resulting indazolide anion can coordinate to the palladium catalyst, potentially inhibiting its activity. In some cases, N-arylation can occur as a side reaction. While many couplings are successful with the unprotected NH, if you are facing persistent issues, you might consider protecting the indazole nitrogen (e.g., with a Boc group), though this adds extra steps to your synthesis.

Q4: What are the best starting conditions (catalyst, base, solvent) for this coupling?

A4: A good starting point is to use a palladium catalyst with a phosphine ligand. Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used and often effective. For the base, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a standard choice. A mixture of an ethereal solvent like 1,4-dioxane with water is a very common and effective solvent system. A reaction temperature between 80-100 °C is a typical starting point.

In-Depth Troubleshooting Guide

If the FAQs haven't resolved your issue, this section provides a more detailed breakdown of common problems and their solutions.

Problem Potential Causes Recommended Solutions & Rationale
Low or No Conversion of Starting Materials Inactive Catalyst: The palladium catalyst may be old, oxidized, or simply not active enough for this specific transformation.• Use a fresh batch of catalyst. Consider using more robust pre-catalysts like SPhos or XPhos-based systems, which are known to be effective for challenging substrates. • Ensure your reaction is thoroughly degassed to prevent catalyst oxidation.
Inefficient Base: The base may be too weak, not soluble enough, or not sufficiently anhydrous.• Switch to a stronger base like Cs₂CO₃ or K₃PO₄. • Ensure the base is a fine powder to maximize surface area. • The addition of water as a co-solvent can improve the solubility and effectiveness of inorganic bases.
Low Reaction Temperature: The reaction may have a high activation energy.• Incrementally increase the reaction temperature, for example from 80 °C to 100 °C or 120 °C. Microwave heating can be a very effective way to screen higher temperatures rapidly.
Significant Byproduct Formation Protodeborylation: The C-B bond of your indazole is being cleaved.• Use rigorously anhydrous solvents and reagents. • Use a slight excess (1.1-1.2 equivalents) of the boronic ester. • Consider milder bases (e.g., K₃PO₄ instead of stronger organic bases) and the lowest effective temperature.
Homocoupling of the Aryl Halide: Your aryl halide partner is coupling with itself.• This is often caused by the presence of oxygen. Ensure your reaction mixture and headspace are rigorously deoxygenated before adding the catalyst. • Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling.
N-Arylation of the Indazole: The aryl halide is coupling to the indazole nitrogen instead of the carbon.• This is less common but can occur. If suspected, consider protecting the indazole NH with a removable group like Boc.
Product is Formed but is Difficult to Purify Residual Boronic Ester/Acid: The pinacol ester or its hydrolyzed boronic acid can be difficult to remove.• After the reaction, perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to wash away boronic acid impurities. • A wash with an acidic solution can also be effective. • Purification by flash column chromatography on silica gel is standard.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction you are performing. Understanding this cycle is key to rational troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar' RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-Ar' (Product) Ar-Pd(II)-X->Transmetalation Ar'-B(pin) + Base Ar-Pd(II)-Ar'->RedElim Troubleshooting_Workflow cluster_troubleshoot_conversion Troubleshoot Conversion cluster_troubleshoot_byproducts Troubleshoot Byproducts start Start Reaction (Monitor by TLC/LC-MS) check_conversion Is Starting Material Consumed? start->check_conversion low_yield Is Yield < 70%? check_conversion->low_yield Yes cluster_troubleshoot_conversion cluster_troubleshoot_conversion check_conversion->cluster_troubleshoot_conversion No success Reaction Successful! Proceed to Purification. low_yield->success No cluster_troubleshoot_byproducts cluster_troubleshoot_byproducts low_yield->cluster_troubleshoot_byproducts Yes increase_temp Increase Temperature (e.g., to 100-120 °C) screen_catalyst Screen Catalysts/Ligands (e.g., Pd(dppf)Cl₂, XPhos G3) increase_temp->screen_catalyst screen_base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) screen_catalyst->screen_base check_degassing Improve Degassing Protocol (Minimize O₂ for homocoupling) use_anhydrous Use Anhydrous Reagents (Minimize protodeborylation) check_degassing->use_anhydrous consider_protection Consider NH Protection (e.g., Boc group) use_anhydrous->consider_protection

identifying common side reactions in Suzuki coupling with indazole boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Suzuki Coupling with Indazole Boronic Acids: Troubleshooting Common Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Suzuki-Miyaura cross-coupling reactions with indazole boronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these often-challenging reactions. Indazoles are a critical scaffold in medicinal chemistry, but their unique electronic properties and the inherent instability of some heteroaromatic boronic acids can lead to frustrating side reactions.

This guide is structured around the common problems you may observe in your reaction mixture, providing direct answers, actionable protocols, and mechanistic insights to help you achieve high yields and product purity.

Section 1: The Challenge of Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1] This is one of the most common failure modes when working with electron-rich or certain heteroaromatic boronic acids, including indazoles.[2]

Q1: My main product is the starting indazole (deboronated), and I have a low yield of the coupled product. What is happening?

A1: You are likely observing significant protodeboronation. This side reaction competes directly with the desired transmetalation step in the Suzuki catalytic cycle.[1] The indazole boronic acid is consumed by reacting with a proton source (like water or alcohol) in the reaction mixture, reverting it to the parent indazole. This process is often accelerated by the basic conditions and elevated temperatures required for the coupling.[3]

Q2: What specific factors in my reaction setup are promoting protodeboronation?

A2: Several factors can exacerbate protodeboronation:

  • Presence of Protic Solvents: Water is often used as a co-solvent in Suzuki reactions and is required to hydrolyze boronic esters to the active boronic acid. However, excessive water or the presence of other protic solvents (e.g., alcohols) provides a ready source of protons.[4]

  • Basic Conditions: While necessary for the catalytic cycle, strong bases can increase the rate of protodeboronation. The reaction pH is a critical factor in determining the mechanism and rate of this side reaction.[1]

  • High Temperatures & Long Reaction Times: The longer the boronic acid is exposed to harsh, heated conditions, the more opportunity there is for decomposition via protodeboronation.[3][5]

  • Inherent Instability: Indazole boronic acids, like many other electron-rich heterocyclic boronic acids, are inherently more susceptible to protodeboronation than simple aryl boronic acids.[2]

Q3: How can I minimize protodeboronation and improve my yield?

A3: The key is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation. This can be achieved by protecting the boronic acid functionality and carefully controlling the reaction conditions.

Strategy 1: Use of More Stable Boronic Acid Surrogates

Instead of using the free boronic acid, convert it to a more stable derivative that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing side reactions.[1][3]

  • Pinacol Esters: These are a common and effective choice. They are more stable to handle and store and are less prone to protodeboronation.[6][7]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids. They undergo slow, controlled hydrolysis under the basic reaction conditions to release the boronic acid.[3][8]

  • Diethanolamine Adducts: This is a simple and cost-effective method. Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can often be used directly in the coupling reaction with protic solvents.[9][10]

Strategy 2: Rigorous Control of Reaction Conditions

  • Anhydrous Conditions: When using boronic esters, employing rigorously dried solvents and reagents can suppress hydrolysis-dependent protodeboronation.[4]

  • Base Selection: Use the mildest base that is effective for your system. Potassium phosphate (K₃PO₄) is often a good choice for sensitive substrates.[4][11]

  • Catalyst System: Use a highly active catalyst system (e.g., a Buchwald-type precatalyst with a bulky, electron-rich phosphine ligand) that promotes rapid cross-coupling, allowing the desired reaction to complete before significant protodeboronation occurs.[9]

G cluster_solutions Solutions start Observation: Parent Indazole is Major Product cause Diagnosis: Protodeboronation is Dominant Side Reaction start->cause solution1 Strategy 1: Stabilize the Boronic Acid cause->solution1 solution2 Strategy 2: Optimize Reaction Conditions cause->solution2 action1a Convert to Pinacol Ester solution1->action1a action1b Convert to MIDA Boronate solution1->action1b action1c Form Diethanolamine Adduct solution1->action1c action2a Use Anhydrous Solvents solution2->action2a action2b Screen Milder Bases (e.g., K₃PO₄) solution2->action2b action2c Use High-Activity Catalyst/Ligand solution2->action2c

Caption: Troubleshooting workflow for protodeboronation.

Section 2: Preventing Boronic Acid Homocoupling

Homocoupling results in the formation of a symmetrical bi-indazole dimer (Ind-Ind) from two molecules of your indazole boronic acid. This consumes your starting material and creates a byproduct that can be difficult to separate from your desired product.[12]

Q4: I am observing a significant amount of a bi-indazole byproduct. What causes this homocoupling?

A4: There are two primary mechanisms responsible for boronic acid homocoupling.[12][13]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the indazole boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a precatalyst, it can react directly with the boronic acid at the start of the reaction to form the dimer and the active Pd(0) species. This is often a problem before the main catalytic cycle is fully established.

G cluster_suzuki Desired Suzuki Cycle cluster_homo Homocoupling Side Reaction cluster_proto Protodeboronation pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex trans Transmetalation (Ind-B(OH)₂) pd2_complex->trans pd2_biaryl Ar-Pd(II)L_n-Ind trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Product (Ar-Ind) re->product pd0_h Pd(0)L_n pd2_h Pd(II)L_n pd0_h->pd2_h Oxidation o2 O₂ (Trace) trans_h1 Transmetalation (Ind-B(OH)₂) pd2_h->trans_h1 pd2_ind Ind-Pd(II)L_n-OH trans_h1->pd2_ind trans_h2 Transmetalation (Ind-B(OH)₂) pd2_ind->trans_h2 pd2_diind Ind-Pd(II)L_n-Ind trans_h2->pd2_diind re_h Reductive Elimination pd2_diind->re_h re_h->pd0_h homo_product Homocoupling (Ind-Ind) re_h->homo_product boronic_acid Ind-B(OH)₂ deboronated Ind-H boronic_acid->deboronated Protonolysis proton H⁺ (e.g., H₂O)

Caption: Competing reaction pathways in Suzuki coupling.

Q5: What are the most effective methods to prevent homocoupling?

A5: Preventing homocoupling requires meticulous attention to removing oxygen and choosing the right catalyst.

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.

    • Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through your solvent for 15-30 minutes before adding catalyst and reagents. This physically displaces dissolved oxygen.[12]

    • Freeze-Pump-Thaw: For maximum oxygen removal, this technique is superior. Freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases from the solid, and then thaw under an inert atmosphere. Repeating this cycle three times is highly effective.[12]

  • Choice of Palladium Source:

    • Use Pd(0) Precatalysts: Using a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand, or a modern Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst), bypasses the initial Pd(II)-mediated homocoupling pathway.[9] These precatalysts generate the active Pd(0) species cleanly and efficiently.

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of the desired cross-coupling, specifically the reductive elimination step, which helps outcompete the homocoupling pathway.[12]

EntryDegassing MethodDesired Product Yield (%)Homocoupling Byproduct (%)
1None45%35%
2N₂ Sparging (15 min)82%8%
3Freeze-Pump-Thaw (3x)95%<2%
Data is illustrative, based on typical outcomes for oxygen-sensitive Suzuki reactions.

Section 3: Indazole-Specific Complications

The indazole ring itself presents unique challenges due to the two nitrogen atoms.

Q6: My reaction is sluggish or stalls completely, even with minimal protodeboronation or homocoupling. Could the indazole itself be the problem?

A6: Yes. The nitrogen atoms in the indazole ring, particularly the pyridine-type nitrogen, can act as ligands and coordinate to the palladium center. This can lead to the formation of inactive or less active catalyst species, effectively poisoning your catalyst and stalling the reaction.[11] Furthermore, the N-H proton of an unprotected indazole is acidic and can react with the base, potentially leading to catalyst inhibition or undesired side reactions.

Q7: Should I protect the indazole N-H group? If so, what protecting group is best?

A7: Protecting the indazole nitrogen is a highly recommended strategy to prevent catalyst inhibition and improve reaction outcomes.[14] The choice of protecting group is critical.

  • Boc (tert-Butoxycarbonyl): This is a common and effective protecting group. It is sterically bulky enough to discourage coordination with the palladium center but is easily removed under acidic conditions. Many successful Suzuki couplings have been reported with N-Boc protected bromoindazoles.[15]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): This group is also effective and can be removed under specific fluoride-based or acidic conditions.

  • THP (Tetrahydropyranyl): While used, THP can introduce an additional stereocenter and may be less stable under certain Suzuki conditions.

Avoid: Groups that can act as ligands themselves (e.g., those with additional donor atoms) or are difficult to remove without affecting other parts of your molecule.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an N-Boc Indazole Boronic Pinacol Ester

This protocol incorporates best practices to minimize the common side reactions discussed.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-indazole-boronic acid pinacol ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[9][12]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Prepare a solvent mixture (e.g., Dioxane/H₂O 10:1).[9] Degas this mixture thoroughly using either sparging for 30 minutes or three freeze-pump-thaw cycles.[12] Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 1-2 mol%).[9]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine-Boronic Acid Adduct

This is a quick method to stabilize a problematic indazole boronic acid before use.[9][10]

  • Dissolution: In a vial with a stir bar, dissolve the indazole boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: A white precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage: This stable adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents which facilitate the release of the boronic acid.[10]

References

Technical Support Center: Methods for Preventing Protodeboronation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses a frequent and critical challenge in cross-coupling chemistry: the undesired protodeboronation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole (hereafter referred to as Indazole-4-Bpin ). Our goal is to provide not just solutions, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation, and why is Indazole-4-Bpin particularly susceptible?

A1: Protodeboronation is a chemical side reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction irreversibly consumes your nucleophilic partner, converting Indazole-4-Bpin into the simple 1H-indazole, thereby reducing the yield of your desired coupled product.[2]

The susceptibility of Indazole-4-Bpin stems from two key features:

  • The Heteroaromatic Ring: Nitrogen-rich heterocycles can be particularly prone to protodeboronation. The reaction is often catalyzed by acid or base and is highly dependent on pH.[1][3]

  • The Acidic N-H Proton: The unprotected N-H on the indazole ring is acidic. This proton can participate in complex equilibria, potentially influencing the electronic nature of the ring and its stability. Furthermore, unprotected N-H groups can sometimes inhibit palladium catalysts, slowing the desired coupling and giving more time for the protodeboronation side reaction to occur.[4][5]

Q2: How do the primary Suzuki-Miyaura reaction parameters—base, solvent, and temperature—influence this side reaction?

A2: These three parameters are critically interlinked in controlling the rate of protodeboronation.

  • Base: The base is essential for the transmetalation step of the Suzuki cycle, but its choice is a delicate balance. Strong bases (like NaOH, KOH) in aqueous media can significantly accelerate protodeboronation by increasing the concentration of the reactive boronate species.[6][7] The goal is to select a base that is effective for the catalytic cycle but minimizes boronic ester decomposition.

  • Solvent: The primary proton source for this side reaction is often water, which is frequently used as a co-solvent to dissolve the inorganic base.[6][8] Therefore, a higher concentration of water can increase the rate of protodeboronation.[9] Anhydrous conditions are an effective, though sometimes challenging, way to suppress it.[10]

  • Temperature: Like most reactions, protodeboronation is accelerated at higher temperatures.[8][11] If the desired Suzuki coupling has a high activation energy, forcing the reaction with excessive heat can often favor the decomposition pathway.

Q3: Should I protect the N-H of the indazole ring before attempting the Suzuki-Miyaura coupling?

A3: N-protection is a powerful strategy that should be strongly considered. Protecting the indazole N-H, for example as an N-Boc derivative, offers several advantages:

  • It prevents potential catalyst inhibition by the acidic proton.[4]

  • It can improve solubility in organic solvents.

  • It removes the acidic proton from participating in side reactions.

However, some reports have noted that N-Boc groups can be cleaved in situ under microwave-assisted Suzuki conditions, which could be used as a tandem deprotection-coupling strategy if the NH-indazole is the final desired product.[12] For a subsequent reaction at the N1 position, a stable protecting group is essential. We recommend protecting the indazole, especially when troubleshooting low yields.

Q4: My protocol uses the pinacol ester (Bpin), which is supposed to be stable. Are there even better alternatives?

A4: While pinacol esters are significantly more stable than their corresponding boronic acids, they can still undergo hydrolysis to the boronic acid, which then protodeboronates.[13][14] For particularly challenging substrates, more advanced boron reagents designed for "slow release" of the boronic acid can be highly effective.[1][15] These include:

  • MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that are unreactive under standard Suzuki conditions until a slow hydrolysis, typically induced by an aqueous base, releases the boronic acid. This keeps the instantaneous concentration of the sensitive boronic acid very low, minimizing decomposition.[1]

  • Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and participate in the catalytic cycle under different activation mechanisms, often reducing the rate of protodeboronation.[16][17]

If you continue to face issues with Indazole-4-Bpin, exploring the synthesis of its MIDA boronate or trifluoroborate equivalent is a validated next step.

Troubleshooting Guide

Issue 1: My LC-MS analysis shows a large peak for 1H-indazole and significant unreacted aryl halide, with very little desired product.
  • Primary Suspects: The rate of protodeboronation is significantly exceeding the rate of cross-coupling. This is often caused by overly harsh reaction conditions.

  • Actionable Plan:

  • Re-evaluate the Base: Strong bases are a common culprit. Switch from hydroxides or alkoxides to milder inorganic bases. We recommend screening the conditions in the order presented below.

BaseTypical ConditionsRationale for UseCitation
K₃PO₄ 2-3 equiv, often with H₂OEffective for transmetalation but generally milder than NaOH/KOH. A go-to base for many Suzuki couplings.[8][11]
Cs₂CO₃ 2-3 equiv, often with H₂OHighly effective carbonate base, often provides good results where others fail.[11]
K₂CO₃ 2-3 equiv, often with H₂OA weaker, less expensive option that can be effective if K₃PO₄ is too strong.[8]
KF 3 equiv, anhydrous conditionsFluoride is believed to activate the boronic ester without requiring a strong Brønsted base, minimizing base-catalyzed protodeboronation.[6][18]
  • Control the Water Content: Water is the proton source.[6] If using an aqueous base, minimize the water content. A good starting point is a 10:1 ratio of organic solvent to water.[9] For maximum suppression, switch to strictly anhydrous conditions.[10]

  • Lower the Temperature: High temperatures accelerate decomposition.[8] Screen the reaction at a lower temperature (e.g., start at 80 °C instead of 110 °C). A successful Suzuki coupling should proceed, albeit more slowly, while protodeboronation may be significantly attenuated.

Issue 2: The reaction is clean, but conversion is very low even after extended reaction times. I see mostly starting materials.
  • Primary Suspects: The catalytic system is not active enough, or it is being inhibited.

  • Actionable Plan:

  • Enhance Catalyst Activity: The key is to accelerate the productive Suzuki coupling so it outpaces the decomposition pathway.[1] For heteroaromatic substrates, modern catalyst systems are often required.

    • Switch to a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst.

    • Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at accelerating both oxidative addition and reductive elimination, leading to faster catalytic turnover.[4][6]

  • Protect the Indazole N-H: As discussed in FAQ Q3, an unprotected N-H can inhibit the catalyst.[4] A simple Boc-protection can often resolve issues of low catalyst activity with nitrogen-rich heterocycles.

Below is a decision tree to guide your troubleshooting process.

G start High Protodeboronation Observed? base_check Step 1: Evaluate Base Is it NaOH, KOH, or tBuOK? start->base_check water_check Step 2: Evaluate Solvent Is water content high? base_check->water_check No base_sol Action: Switch to milder base (K3PO4, Cs2CO3, KF) base_check->base_sol Yes temp_check Step 3: Evaluate Temperature Is it >100 °C? water_check->temp_check No water_sol Action: Use anhydrous solvent or reduce H2O (e.g., 10:1 ratio) water_check->water_sol Yes catalyst_check Step 4: Evaluate Catalyst Is turnover slow? temp_check->catalyst_check No temp_sol Action: Screen lower temps (e.g., 60-80 °C) temp_check->temp_sol Yes protect_check Step 5: Consider Substrate Is the Indazole N-H unprotected? catalyst_check->protect_check No catalyst_sol Action: Use modern ligand (e.g., XPhos, SPhos) & Pd pre-catalyst catalyst_check->catalyst_sol Yes protect_sol Action: Protect N-H (e.g., with Boc anhydride) protect_check->protect_sol Yes

Caption: A decision tree for troubleshooting protodeboronation.

Recommended Protocols & Methodologies

Protocol 1: General Procedure for Low-Protodeboronation Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point to minimize decomposition.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Indazole-4-Bpin (1.2-1.5 equiv), and a finely powdered mild base (e.g., K₃PO₄, 2.0 equiv).[11]

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas should be maintained throughout the setup.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[6]

  • Solvent Addition:

    • Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).[8] If required, add a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.[9]

  • Reaction Execution:

    • Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously. Start with a moderate temperature (e.g., 80 °C).[11]

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[8]

Diagram: Competing Reaction Pathways

The core challenge is a kinetic one. You must create conditions where the rate of the productive catalytic cycle (k_suzuki_) is significantly faster than the rate of decomposition (k_proto_).

G cluster_0 cluster_1 Desired Pathway: Suzuki Coupling cluster_2 Side Reaction: Protodeboronation IndazoleBpin Indazole-4-Bpin + Aryl Halide Suzuki_Product Desired C-C Coupled Product IndazoleBpin->Suzuki_Product k_suzuki (Fast Turnover, Mild Base, Anhydrous, Optimal Temp) Proto_Product 1H-Indazole (Byproduct) IndazoleBpin->Proto_Product k_proto (H₂O, Strong Base, High Temp)

Caption: The kinetic competition between Suzuki coupling and protodeboronation.

References

long-term stability and proper storage conditions for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (henceforth referred to as Indazole-4-Bpin). This document provides in-depth guidance on the long-term stability and proper handling of this versatile reagent, designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the knowledge to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the fundamental chemical principles governing the stability of Indazole-4-Bpin.

Q1: What is the primary degradation pathway for Indazole-4-Bpin?

A: The most significant and common degradation pathway is the hydrolysis of the pinacol boronate ester . The boron atom is electrophilic and susceptible to nucleophilic attack by water. This reaction cleaves the B-O bonds of the dioxaborolane ring, converting the stable boronate ester back into the more polar 4-(dihydroxyboraneyl)-1H-indazole (the corresponding boronic acid) and pinacol.[1][2] This is often a reversible process, but the presence of excess water will drive the equilibrium toward the hydrolyzed products.[1]

Q2: What are the optimal long-term storage conditions for this compound?

A: To maximize shelf-life and maintain purity, stringent storage conditions are necessary. The core principle is the exclusion of atmospheric moisture. We recommend storing the solid material at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For absolute best practice, the vial should be sealed with electrical tape or Parafilm® after purging with inert gas.

Q3: How sensitive is Indazole-4-Bpin to atmospheric oxygen versus moisture?

A: While boronic esters should be protected from strong oxidizing agents, the primary atmospheric sensitivity is to moisture .[3][4] Hydrolysis can occur even with trace amounts of water absorbed from the air over time. Oxygen is a secondary concern, but working under an inert atmosphere mitigates both risks effectively.

Q4: Does the 1H-indazole core of the molecule present any unique stability challenges?

A: The indazole ring system itself is a robust aromatic heterocycle widely used in medicinal chemistry.[5][6] It exists in tautomeric forms, with the 1H-indazole tautomer being the most thermodynamically stable and predominant form.[6][7][8] Therefore, under the recommended storage conditions, the indazole core is not the primary point of failure; stability is almost entirely dictated by the integrity of the boronate ester group.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems that may arise during the handling and use of Indazole-4-Bpin.

Problem: My analytical data (TLC, LC-MS) shows a new, more polar spot/peak that I suspect is a degradation product.

  • Likely Cause: Hydrolysis of the boronate ester to the corresponding boronic acid. Boronic acids are significantly more polar than their pinacol esters and thus will have a lower Rf on a TLC plate and an earlier retention time on a reversed-phase HPLC column.

  • Validation & Solution:

    • Mass Spectrometry: The boronic acid will have a molecular weight of 162.15 g/mol , compared to 244.10 g/mol for the parent Indazole-4-Bpin. Check your LC-MS data for a peak corresponding to this mass.

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum in an anhydrous solvent (like DMSO-d₆). The tell-tale sign of the intact pinacol ester is a sharp singlet at ~1.3 ppm integrating to 12 protons. The boronic acid will lack this signal, and you may see a broad singlet for the B(OH)₂ protons.

    • Prevention: If degradation is confirmed, review your handling procedures. Ensure you are using anhydrous solvents and dispensing the reagent under an inert atmosphere. For reactions sensitive to the free boronic acid, using freshly opened or recently purified material is critical.

Problem: I am observing significant decomposition of the compound during purification by silica gel chromatography.

  • Likely Cause: Standard silica gel is slightly acidic and contains adsorbed water, creating a perfect microenvironment for on-column hydrolysis of the boronate ester.[9] This is a well-documented issue for many boronic esters, leading to streaking on TLC plates and poor recovery from columns.[1]

  • Validation & Solution:

    • TLC Analysis: Run two TLC plates of your crude material. On one, spot the starting material as a reference. After developing, let the second plate sit on the bench for 10-15 minutes before visualization. If the product spot begins to "streak" or a new spot appears at a lower Rf, on-plate decomposition is likely occurring.

    • Recommended Action:

      • Method A (Neutralization): Use silica gel that has been pre-treated (slurried) with a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent system) to neutralize acidic sites.

      • Method B (Alternative Purification): If possible, purify the compound via recrystallization to avoid silica gel entirely.

      • Method C (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica.

Section 3: Protocols & Best Practices

Adherence to standardized protocols is essential for experimental success.

Protocol 1: Recommended Long-Term Storage
  • Upon receipt, immediately place the manufacturer's sealed container in a 2-8°C refrigerator or cold room.

  • For long-term storage after the container has been opened, transfer the required amount for immediate use to a separate vial and promptly prepare the stock container for storage.

  • Place the stock container in a desiccator or glovebox to minimize moisture exposure.

  • Gently flush the headspace of the container with dry nitrogen or argon for 30-60 seconds.

  • Quickly and tightly seal the container cap.

  • For extra protection, wrap the cap-vial interface with Parafilm® or vinyl electrical tape.

  • Return the sealed container to 2-8°C storage.

Protocol 2: Handling and Dispensing the Reagent
  • Allow the container to warm to room temperature in a desiccator before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

  • Perform all weighing and dispensing operations under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed weigh boat/bag).

  • Use clean, dry spatulas and glassware.

  • If adding directly to a reaction, ensure the reaction vessel is under an inert atmosphere.

  • After dispensing, immediately purge the stock container's headspace with inert gas, seal, and return to cold storage as described in Protocol 1.

Section 4: Data Summary & Visualizations

Table 1: Summary of Recommended Storage & Handling Conditions
ParameterRecommendationRationale
Temperature 2–8°CReduces the kinetic rate of potential degradation pathways, primarily hydrolysis.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture, the primary cause of hydrolysis.[10]
Light Store in an opaque vialStandard best practice for complex organic molecules to prevent unknown photochemical degradation.
Incompatibilities Strong Oxidizing Agents, WaterAvoid contact with strong oxidizers and moisture to prevent chemical degradation.[3][4]
Diagrams

Below are graphical representations of the key degradation pathway and a decision workflow for proper handling.

Figure 1: Primary Degradation Pathway of Indazole-4-Bpin IndazoleBpin Indazole-4-Bpin Water + H₂O IndazoleBpin->Water Products Indazole-4-Boronic Acid + Pinacol Water->Products

Caption: Hydrolysis of the pinacol ester to the boronic acid.

Figure 2: Storage & Handling Decision Workflow cluster_storage Storage cluster_handling Handling Store_Fridge Store at 2-8°C Inert_Atmosphere Purge with Ar/N₂ & Seal Tightly Desiccate Keep in Desiccator Warm_Up Warm to RT in Desiccator (Prevents Condensation) Dispense Dispense Under Inert Gas Warm_Up->Dispense Reseal Purge, Seal & Return to Storage Dispense->Reseal Receive Compound Received Use_Decision Immediate Use? Receive->Use_Decision Use_Decision->Store_Fridge No Use_Decision->Warm_Up Yes

Caption: Workflow for ensuring compound integrity from receipt to use.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges encountered when using boronic esters. As boronic esters, particularly pinacol esters, have become indispensable reagents due to their stability and ease of handling compared to boronic acids, understanding their unique reactivity profile is critical for success.[1][2] This resource is designed to move beyond generic advice, offering a causal understanding of reaction failures and providing actionable, field-proven solutions.

Troubleshooting Guide: Question & Answer

Q1: My Suzuki coupling reaction with a boronic ester shows low or no conversion. What are the primary factors to investigate?

When a Suzuki coupling fails to proceed, a systematic evaluation of the reaction components and conditions is essential. Low yields can often be attributed to several key areas:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst in the Suzuki-Miyaura cycle.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][3] This reduction can be hindered by impurities or the presence of oxygen. Ensure your catalyst and ligands are fresh and have been stored under an inert atmosphere to prevent degradation.[4] For particularly challenging couplings, consider using more robust, air-stable precatalysts.[3]

  • Ineffective Base: The base plays a crucial role in activating the boronic ester to facilitate transmetalation.[5][6] However, the choice of base is critical. A base that is too weak may not efficiently form the reactive boronate species, leading to a stalled reaction. Conversely, an overly strong base can cause degradation of sensitive functional groups on your substrates.[5] The solubility of the base is also a key factor; inorganic bases like K₃PO₄ are often insoluble in common organic solvents, necessitating vigorous stirring to ensure effective participation in the reaction.[5]

  • Oxygen Contamination: The presence of oxygen is highly detrimental to the catalytic cycle. It can lead to the oxidation of the active Pd(0) catalyst to Pd(II), effectively shutting down the reaction.[3][4] Furthermore, oxygen can promote the homocoupling of boronic esters, a common side reaction that consumes the starting material.[1][3] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration is critical.[4]

  • Boronic Ester Quality and Stability: While boronic esters are generally more stable than their corresponding boronic acids, they are not immune to degradation.[1][4] Hydrolysis back to the boronic acid can occur, especially in the presence of moisture.[7] More significantly, boronic esters can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] This is a major pathway for reagent decomposition. Using fresh, high-purity boronic esters is always recommended.

Q2: I suspect protodeboronation of my boronic ester is the primary side reaction. How can I mitigate this?

Protodeboronation is a frequent cause of low yields, particularly with electron-deficient or heteroaryl boronic esters.[2][4] This side reaction involves the cleavage of the carbon-boron bond, with the carbon being replaced by a hydrogen atom from a proton source, often water.[3]

Here are several strategies to minimize protodeboronation:

  • Choice of Base: The base can significantly influence the rate of protodeboronation. While a base is necessary for the desired reaction, strong bases can accelerate this unwanted side reaction.[5] Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3][5]

  • Anhydrous Conditions: Since water is a common proton source for protodeboronation, switching to anhydrous reaction conditions can be highly effective.[3][8] This involves using anhydrous solvents and ensuring all reagents are dry. Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis, making anhydrous conditions a viable strategy.[8][9][10]

  • Use of More Stable Boron Reagents: If protodeboronation remains a persistent issue, consider converting the boronic ester to a more stable derivative.

    • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are significantly less prone to protodeboronation.[3][11] They slowly release the boronic acid under the reaction conditions.

    • MIDA Boronates: These are exceptionally stable boronic acid surrogates that can be used in iterative cross-coupling strategies.[1][3]

Q3: My reaction is plagued by the homocoupling of the boronic ester. What are the causes and solutions?

The formation of a biaryl product derived from the coupling of two boronic ester molecules is a common and wasteful side reaction.[1] This process is primarily promoted by the presence of oxygen and certain palladium species.[1][5]

To suppress homocoupling:

  • Rigorous Degassing: The most critical step is the thorough removal of oxygen from the reaction mixture.[3][4] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by subjecting the sealed reaction vessel to several cycles of vacuum and backfilling with an inert gas.[12]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes be advantageous as it bypasses the in situ reduction step where Pd(II) species might be present that can promote homocoupling.[1]

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus homocoupling. In some cases, using a higher ligand-to-palladium ratio can help to stabilize the active catalyst and minimize side reactions.[4]

Q4: How do I select the optimal catalyst and ligand for a challenging Suzuki coupling with a boronic ester?

For sterically hindered or electron-deficient substrates, the choice of catalyst and ligand is paramount.

  • Bulky, Electron-Rich Ligands: For sterically demanding couplings, ligands that are both bulky and electron-rich are often required.[3][11] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][5] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for challenging Suzuki couplings.[5]

  • Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can vary, but typically ranges from 1:1 to 4:1.[4] It is often necessary to screen different ratios to find the best conditions for a specific reaction.

  • Catalyst Screening: For particularly difficult transformations, a systematic screening of different palladium precatalysts and ligands is often the most effective approach. High-throughput experimentation can be particularly useful in this context.[8]

Visualizing the Troubleshooting Process

G Start Failed Suzuki Coupling (Low/No Yield) Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Base 2. Base & Solvent Check Start->Check_Base Check_Reagents 3. Reagent Stability Check Start->Check_Reagents Check_Conditions 4. Reaction Conditions Check Start->Check_Conditions Catalyst_Active Is Catalyst/Ligand Fresh & Stored Properly? Check_Catalyst->Catalyst_Active Base_Strength Is Base Strength/Solubility Optimal? Check_Base->Base_Strength Protodeboronation Side Reaction: Protodeboronation? Check_Reagents->Protodeboronation Oxygen_Check Was Reaction Rigorously Degassed? Check_Conditions->Oxygen_Check Use_New_Catalyst Action: Use fresh catalyst/ligand. Consider air-stable precatalyst. Catalyst_Active->Use_New_Catalyst No Ligand_Choice Is Ligand Appropriate for Substrate? Catalyst_Active->Ligand_Choice Yes Use_New_Catalyst->Ligand_Choice Ligand_Choice->Check_Base Yes Screen_Ligands Action: Screen bulky, electron-rich ligands (e.g., Buchwald-type). Ligand_Choice->Screen_Ligands No Screen_Ligands->Check_Base Base_Strength->Check_Reagents Yes Optimize_Base Action: Screen different bases (e.g., K3PO4, Cs2CO3, KF). Ensure vigorous stirring. Base_Strength->Optimize_Base No Optimize_Base->Check_Reagents Mitigate_Protodeboronation Action: Use milder base, anhydrous conditions, or more stable boron reagent (e.g., R-BF3K, MIDA). Protodeboronation->Mitigate_Protodeboronation Yes Homocoupling Side Reaction: Homocoupling? Protodeboronation->Homocoupling No Mitigate_Protodeboronation->Homocoupling Homocoupling->Check_Conditions No Mitigate_Homocoupling Action: Rigorous degassing. Ensure inert atmosphere. Homocoupling->Mitigate_Homocoupling Yes Mitigate_Homocoupling->Check_Conditions Improve_Degassing Action: Improve degassing protocol (e.g., vacuum/backfill cycles). Oxygen_Check->Improve_Degassing No Temp_Concentration Are Temperature & Concentration Optimal? Oxygen_Check->Temp_Concentration Yes Improve_Degassing->Temp_Concentration Optimize_Conditions Action: Screen temperature and concentration ranges. Temp_Concentration->Optimize_Conditions No

Caption: A flowchart for troubleshooting failed Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q: What are the main advantages of using boronic esters over boronic acids?

A: Boronic esters, particularly pinacol esters, offer several advantages over boronic acids. They are generally more stable, crystalline solids that are easier to handle and purify.[1] This increased stability makes them less prone to decomposition on storage and can help to minimize side reactions like protodeboronation.[2][13]

Q: Is water necessary for Suzuki couplings with boronic esters?

A: Traditionally, it was believed that boronic esters needed to hydrolyze to the corresponding boronic acid in situ for the reaction to proceed, which necessitated the presence of water.[13] However, more recent mechanistic studies have demonstrated that boronic esters can undergo transmetalation directly, without prior hydrolysis.[9][10] This has led to the development of highly effective anhydrous Suzuki coupling protocols, which can be particularly advantageous for minimizing water-mediated side reactions like protodeboronation.[8]

Q: How should I properly set up a Suzuki coupling reaction to ensure an inert atmosphere?

A: The exclusion of oxygen is paramount for a successful Suzuki coupling.[3][4] A common and effective procedure is as follows:

  • To a dry Schlenk flask or reaction vial under a positive flow of inert gas (argon or nitrogen), add the aryl halide, boronic ester, base, catalyst, and ligand.[5]

  • Seal the vessel and perform at least three cycles of evacuating the flask under vacuum and backfilling with the inert gas.[12]

  • Add the degassed solvent via cannula or syringe.[5] Solvents should be degassed beforehand by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.

  • Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with argon or nitrogen.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Pinacol Boronic Ester

This is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., anhydrous powdered K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., anhydrous, degassed 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic pinacol ester, and base.

  • Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3][14]

Summary of Common Conditions

Parameter Recommendation for Boronic Esters Rationale
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand, or a Pd(0) source like Pd(PPh₃)₄. For challenging substrates, use Buchwald precatalysts.A range of catalysts can be effective. The choice depends on the reactivity of the coupling partners.[14][15]
Ligand For simple couplings, PPh₃ or dppf may suffice. For hindered or unreactive partners, bulky, electron-rich phosphines (XPhos, SPhos) are recommended.[5][15]Ligands are crucial for stabilizing the catalyst and promoting key steps in the catalytic cycle.[15]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KF. The choice depends on the substrate's sensitivity.The base activates the boronic ester for transmetalation.[5][6]
Solvent Dioxane, Toluene, THF, DMF, often with a small amount of water unless anhydrous conditions are desired.The solvent system must solubilize the reagents and stabilize the catalytic species.[4]
Temperature Typically 80-110 °C.Higher temperatures are often required to drive the reaction to completion, especially with less reactive halides like chlorides.[5]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_b_ester Ar'-B(OR)₂ ar_b_ester->transmetalation base Base base->transmetalation

References

influence of different bases on Suzuki coupling efficiency with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic strategies. As Senior Application Scientists, we understand the nuances of this powerful C-C bond-forming reaction and have structured this resource to address the common challenges encountered in the lab.

The Critical Role of the Base in Suzuki Coupling

The choice of base is a pivotal parameter in the Suzuki-Miyaura catalytic cycle, significantly influencing reaction rates, yields, and selectivity.[1] The base's primary role is to activate the organoboron species, facilitating the crucial transmetalation step.[2][3] Two main mechanistic pathways are generally accepted:

  • Boronate Pathway: The base reacts with the boronic acid or ester to form a more nucleophilic boronate "ate" complex. This activated species then reacts with the palladium(II) halide complex.[1][4]

  • Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral organoboron compound.[5][6]

The operative pathway is influenced by the specific base, solvent, and substrates used in the reaction.[1] For nitrogen-containing heterocycles like indazole, the choice of base is even more critical to avoid potential side reactions and catalyst inhibition.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of this compound.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I troubleshoot this?

Answer:

This is a common issue that can stem from several factors. Let's break down the potential causes and solutions systematically.

A. Inefficient Catalyst Activation or Decomposition:

  • Causality: The active Pd(0) species may not be generating efficiently, or it may be decomposing to palladium black.

  • Solution:

    • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Degas Solvents: Thoroughly degas your solvents before use.

    • Catalyst Choice: For challenging substrates like N-heterocycles, consider using pre-catalysts such as SPhos Pd G3 or XPhos Pd G4, which have shown success with nitrogen-rich heterocycles.

B. Ineffective Base:

  • Causality: The chosen base may not be strong enough or soluble enough in the reaction medium to efficiently promote the formation of the reactive boronate species or the Pd-hydroxide complex.

  • Solution:

    • Base Screening: The choice of base is critical. A screening of different bases is highly recommended. For indazole substrates, inorganic bases are often preferred.

    • Consider Stronger, Soluble Bases: While weaker bases like carbonates are common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially with heteroaryl boronic esters.[7][8]

C. Protodeboronation of the Boronic Ester:

  • Causality: The C-B bond of your indazole boronic ester can be cleaved by acidic protons (e.g., from water in the solvent or impurities), leading to the formation of the parent indazole and boric acid. This is a common side reaction.[9]

  • Solution:

    • Anhydrous Conditions: If protodeboronation is suspected, try running the reaction under anhydrous conditions. Use dry solvents and reagents.

    • Minimize Water: If an aqueous base is used, minimize the amount of water.

    • Use of KF: Potassium fluoride (KF) can be an effective base that minimizes protodeboronation, especially when base-labile functional groups are present.[3][10]

Issue 2: Significant Formation of Homocoupling Byproduct

Question: I am observing a significant amount of the homocoupled product of my aryl halide partner. How can I suppress this side reaction?

Answer:

Homocoupling of the aryl halide is a known side reaction in Suzuki couplings.

  • Causality: This side reaction is often promoted by elevated temperatures and certain catalyst/ligand combinations. It can also be exacerbated if the transmetalation step is slow relative to the oxidative addition and reductive elimination of the aryl halide with itself.

  • Solution:

    • Lower Reaction Temperature: Try running the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling.

    • Ligand Selection: The choice of phosphine ligand can have a significant impact. Bulky, electron-rich ligands like SPhos or XPhos can often favor the desired cross-coupling pathway.[7]

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor side reactions.

Issue 3: N-Arylation or Other Side Reactions Involving the Indazole NH

Question: I am seeing evidence of side reactions at the indazole nitrogen. How can I prevent this?

Answer:

The acidic N-H proton of the indazole can be a source of complications.

  • Causality: The indazole nitrogen can be deprotonated by the base, leading to potential N-arylation or coordination to the palladium center, which can inhibit catalysis.[11]

  • Solution:

    • N-Protection: The most straightforward solution is to protect the indazole nitrogen. Common protecting groups include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or THP (tetrahydropyran-2-yl).[12][13] N-protected indazoles often exhibit cleaner reactivity and higher yields in Suzuki couplings.[14]

    • Base Selection: If you wish to proceed without protection, a careful selection of a milder base may be necessary. Weaker bases like Na₂CO₃ or K₂CO₃ might be less likely to deprotonate the indazole nitrogen compared to stronger bases like hydroxides or phosphates.[15] However, this may come at the cost of lower reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally best for the Suzuki coupling of this compound?

A1: Inorganic bases are most commonly employed and are generally superior to organic bases for this type of substrate. The optimal choice is highly dependent on the specific coupling partners and reaction conditions. A good starting point for optimization is to screen a panel of bases.

Base TypeExamplesGeneral Applicability & Comments
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Widely used and often effective. Na₂CO₃ has been found to be an excellent choice in many systems.[15] Cs₂CO₃ is more soluble and basic, often leading to higher yields, but is also more expensive.[16]
Phosphates K₃PO₄A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles.[7][17]
Hydroxides NaOH, KOHStrong bases that can be effective but may promote side reactions, such as hydrolysis of ester groups, if present.[1]
Fluorides KF, CsFFluoride ions are believed to play a unique role in activating the boronic ester.[1] KF is particularly useful when base-labile functional groups are present.[3] CsF has also been shown to be a superior base in certain systems.[18]

Q2: Do I need to protect the N-H of the indazole?

A2: While not always strictly necessary, protecting the indazole nitrogen is highly recommended for achieving high yields and minimizing side reactions.[7] The unprotected N-H can lead to catalyst inhibition or undesired N-arylation.[12] If proceeding with the unprotected indazole, careful optimization of the base and reaction conditions is crucial.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in solubilizing the reactants, base, and catalyst. A mixture of an organic solvent and water is very common.

  • Common Solvents: Dioxane/water, THF/water, and DME/water are frequently used solvent systems.[6][14] The water is necessary to dissolve many inorganic bases.

  • Anhydrous Conditions: In cases where protodeboronation is a significant issue, anhydrous solvents like toluene or DMF can be used, often in combination with a base that has some solubility in the organic medium (e.g., K₃PO₄).[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with N-Protected Indazole Boronic Ester

This protocol is a good starting point for the coupling of an N-protected this compound with an aryl halide.

Materials:

  • N-protected this compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the N-protected indazole boronic ester, the aryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[19][14]

Protocol 2: Microwave-Assisted Suzuki Coupling of Unprotected Indazole Boronic Ester

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • In a microwave reaction vial, combine the indazole boronic ester, aryl halide, and palladium catalyst.

  • Add the 1,4-dioxane followed by the aqueous sodium carbonate solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes).

  • After cooling, work up the reaction as described in Protocol 1.[20]

Visualizing the Process

Suzuki_Coupling_Troubleshooting cluster_problem Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution low_yield Low/No Product catalyst_issue Catalyst Inactivation low_yield->catalyst_issue base_issue Ineffective Base low_yield->base_issue protodeboronation Protodeboronation low_yield->protodeboronation homocoupling Homocoupling slow_transmetalation Slow Transmetalation homocoupling->slow_transmetalation side_reactions N-H Side Reactions nh_reactivity Indazole N-H Reactivity side_reactions->nh_reactivity inert_atmosphere Use Inert Atmosphere catalyst_issue->inert_atmosphere screen_bases Screen Bases (K3PO4, Cs2CO3) base_issue->screen_bases anhydrous Use Anhydrous Conditions protodeboronation->anhydrous optimize_ligand Optimize Ligand/Temp slow_transmetalation->optimize_ligand nh_reactivity->screen_bases protect_nh Protect Indazole N-H nh_reactivity->protect_nh

Caption: Troubleshooting flowchart for Suzuki coupling of 4-indazole boronic ester.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X L_n pd0->pd_complex R¹-X oa_label Oxidative Addition transmetalation_complex R¹-Pd(II)-OR' L_n pd_complex->transmetalation_complex Base (e.g., OH⁻) product_complex R¹-Pd(II)-R² L_n transmetalation_complex->product_complex R²-B(OR)₂ trans_label Transmetalation product_complex->pd0 R¹-R² re_label Reductive Elimination base_act_label Base Activation boronic_ester R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ boronic_ester->boronate Base (OH⁻) boronate->transmetalation_complex Boronate Pathway

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the base.

References

Technical Support Center: Suzuki-Miyaura Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate the common challenge of boronic ester homocoupling. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize your desired product yield, and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Indazole Boronic Ester Homocoupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the use of heteroaromatic boronic esters, such as this compound, can be complicated by the formation of a homocoupled dimer as a significant byproduct. This not only consumes the starting material and reduces the yield of the desired product but also introduces challenges in purification.

This guide will delve into the mechanistic underpinnings of this side reaction and provide a systematic approach to troubleshooting and avoidance.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with my 4-(pinacolato)indazole substrate?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic ester (in this case, your 4-(pinacolato)indazole) react with each other to form a dimer (a 4,4'-biindazole). This occurs in parallel with the desired cross-coupling reaction with your aryl halide, leading to a mixture of products. This side reaction is particularly prevalent with electron-rich heteroaromatic boronic esters. The indazole nucleus, being electron-rich, is susceptible to this process. The primary consequence is a lower yield of your target molecule and the need for more complex purification strategies to remove the homocoupled byproduct.

Q2: What are the primary drivers of homocoupling in my Suzuki reaction?

A2: Several factors can promote the homocoupling of your indazole boronic ester. These primarily include:

  • Oxidative Addition of the Boronic Ester: The palladium catalyst can undergo oxidative addition with the boronic ester itself, particularly at elevated temperatures.

  • Presence of Oxygen: Molecular oxygen can facilitate the homocoupling pathway through oxidation of the palladium(0) catalyst and subsequent side reactions.

  • Suboptimal Ligand Choice: The choice of phosphine ligand is critical. Some ligands may not be effective at promoting the desired cross-coupling over the homocoupling pathway.

  • Inappropriate Base Selection: The strength and type of base used can influence the rate of transmetalation and side reactions.

  • High Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes increase the likelihood of side reactions like homocoupling.

Q3: Can the purity of my this compound affect homocoupling?

A3: Absolutely. The presence of impurities, particularly unreacted starting materials from the borylation step or residual oxidizing agents, can significantly impact the outcome of your Suzuki reaction. It is crucial to use highly pure boronic ester. We recommend purification by recrystallization or column chromatography before use.

Troubleshooting Guide: Strategies to Minimize Homocoupling

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the homocoupled dimer.

Rigorous Oxygen Exclusion

The presence of oxygen is a well-documented contributor to the homocoupling of boronic acids and their esters. Therefore, the most critical first step is to ensure your reaction is performed under strictly anaerobic conditions.

Protocol for Degassing:

  • Solvent Degassing: Before use, degas your chosen solvent (e.g., dioxane, THF, toluene) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, the freeze-pump-thaw method (three cycles) can be employed for more rigorous oxygen removal.

  • Reaction Setup: Assemble your reaction glassware and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Add your solid reagents (boronic ester, aryl halide, catalyst, ligand, and base) to the reaction flask. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent via a cannula or syringe.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction.

Strategic Selection of Reaction Parameters

The interplay between the catalyst, ligand, base, and solvent is crucial for directing the reaction towards the desired cross-coupled product.

Table 1: Recommended Reaction Parameters to Minimize Homocoupling

ParameterRecommendationRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium(0) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are known to promote reductive elimination and suppress side reactions.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker inorganic bases are generally preferred over strong bases like hydroxides, which can promote boronic ester degradation.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic solvents with a small amount of water are often optimal for Suzuki couplings.
Temperature 80-100 °CStart with a moderate temperature and adjust as needed. Higher temperatures can sometimes favor homocoupling.

Experimental Workflow for Parameter Screening:

Below is a DOT language script illustrating a logical workflow for optimizing your reaction conditions.

Suzuki_Optimization_Workflow Start Start: High Homocoupling Observed Degas Step 1: Implement Rigorous Degassing Start->Degas Initial Intervention Ligand Step 2: Screen Ligands (e.g., SPhos, XPhos) Degas->Ligand If homocoupling persists Base Step 3: Evaluate Bases (K3PO4 vs K2CO3) Ligand->Base If improvement is insufficient Solvent Step 4: Optimize Solvent System Base->Solvent Further refinement Temp Step 5: Adjust Temperature Solvent->Temp Final adjustment Success Optimized Conditions: Minimized Homocoupling Temp->Success

Caption: A stepwise workflow for troubleshooting and optimizing Suzuki-Miyaura reaction conditions to minimize homocoupling.

The Role of Additives

In some challenging cases, the use of additives can be beneficial.

  • Silver(I) Oxide (Ag₂O): The addition of a stoichiometric amount of Ag₂O has been reported to suppress homocoupling by acting as an oxidant for the palladium catalyst, facilitating the desired catalytic cycle.

Protocol for a Suzuki-Miyaura Reaction with Homocoupling Suppression:

  • To a flame-dried Schlenk flask under argon, add this compound (1.0 eq.), the aryl halide (1.1 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dioxane and water (e.g., a 10:1 ratio) via cannula.

  • Stir the reaction mixture at 90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: The Competing Pathways

The following diagram illustrates the desired cross-coupling cycle versus the undesired homocoupling pathway.

Suzuki_vs_Homocoupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway OA_ArX Oxidative Addition (Ar-X) Transmetalation Transmetalation (Ar'-Bpin) OA_ArX->Transmetalation RE_Cross Reductive Elimination Transmetalation->RE_Cross Product Ar-Ar' (Desired Product) RE_Cross->Product Pd0_1 Pd(0)L2 RE_Cross->Pd0_1 Catalyst Regeneration Pd0_1->OA_ArX OA_Bpin Oxidative Addition (Ar'-Bpin) Dimerization Dimerization OA_Bpin->Dimerization RE_Homo Reductive Elimination Dimerization->RE_Homo Homocoupled Ar'-Ar' (Byproduct) RE_Homo->Homocoupled Pd0_2 Pd(0)L2 RE_Homo->Pd0_2 Catalyst Regeneration Pd0_2->OA_Bpin

Caption: A simplified representation of the desired Suzuki-Miyaura cross-coupling cycle versus the competing homocoupling side reaction.

By carefully controlling the reaction conditions as outlined in this guide, you can significantly suppress the homocoupling of this compound and achieve a higher yield of your desired cross-coupled product.

reducing reaction times for indazole Suzuki coupling with microwave irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing microwave-assisted Suzuki-Miyaura cross-coupling reactions for indazole substrates. This guide is designed for researchers, chemists, and drug development professionals seeking to reduce reaction times and troubleshoot common issues encountered during this powerful C-C bond-forming reaction. By leveraging the principles of microwave chemistry, we can overcome many of the hurdles associated with thermally sensitive and electronically challenging heterocyclic substrates.

The Power of Microwave Irradiation in Suzuki Coupling

Conventional heating methods transfer energy indirectly and slowly through convection, leading to thermal gradients and often requiring long reaction times.[1] Microwave irradiation, however, offers a more efficient energy transfer mechanism. It directly couples with polar molecules in the reaction mixture, causing them to align with a rapidly oscillating electric field.[2][3][4] This generates heat volumetrically and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher yields and cleaner reaction profiles.[1][5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the microwave-assisted Suzuki coupling of indazoles.

Q1: My reaction shows low or no conversion. What are the likely causes?

This is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst System:

    • Cause: The palladium catalyst may be old, oxidized, or simply not active enough for your specific substrate. The chosen ligand may not be suitable for activating the C-X bond of the indazole or facilitating the transmetalation step.

    • Solution:

      • Use a Pre-catalyst: For reproducibility and air stability, consider using modern pre-catalysts like XPhosPdG2 or SPhosPdG2, which are designed for challenging substrates.[7][8]

      • Screen Catalysts/Ligands: For indazole systems, catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are often good starting points.[9][10][11] If these fail, move to more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) which can accelerate the rate-limiting oxidative addition step.[12][13]

      • Confirm Catalyst Activity: Test your catalyst system on a simple, known-to-work reaction (e.g., coupling 4-bromoanisole with phenylboronic acid) to ensure it is active.

  • Ineffective Base or Solvent:

    • Cause: The base may not be strong enough or soluble enough to facilitate the crucial transmetalation step. The solvent must dissolve all components adequately and have a high enough boiling point for the reaction temperature.

    • Solution:

      • Base Selection: Strong inorganic bases are typically required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior to weaker bases like potassium carbonate (K₂CO₃) for heterocyclic couplings.[9][14] Ensure the base is finely powdered and anhydrous.

      • Solvent System: A mixture of a non-polar organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is often ideal.[9][15] The water helps to solubilize the inorganic base.[9] For microwave reactions, solvents with high dielectric constants can improve heating efficiency.

  • Sub-optimal Microwave Parameters:

    • Cause: The temperature may be too low, or the reaction time too short.

    • Solution: Cautiously increase the reaction temperature in increments (e.g., 120 °C, 140 °C). Microwave reactors allow for rapid heating to temperatures well above the solvent's boiling point in sealed vessels.[12][14] A typical starting point is 120-140 °C for 15-40 minutes.[7][14][15] Always monitor the reaction progress by TLC or LC-MS.

Q2: I'm observing significant decomposition, especially protodeboronation of my boronic acid. How can I fix this?

Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[16]

  • Cause: This side reaction is often catalyzed by the base and accelerated by high temperatures and the presence of water.[16][17] Some heteroaromatic boronic acids are particularly prone to this decomposition pathway.[10][18]

  • Solution:

    • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester.[16][19] These reagents release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[16]

    • Minimize Reaction Time: The rapid heating of microwave irradiation is a major advantage here. Shorter reaction times mean less opportunity for the boronic acid to decompose.[6]

    • Optimize Base and Water Content: Use the mildest effective base and the minimum amount of water necessary to achieve reaction.

    • Increase Catalyst Turnover: Using a highly active catalyst system that promotes the desired coupling at a much faster rate than the decomposition pathway can effectively outcompete protodeboronation.[16]

Q3: My main byproduct is the dehalogenated indazole. What causes this and how can I prevent it?

Dehalogenation (or hydrodehalogenation) is the replacement of the halide on your indazole with a hydrogen atom.

  • Cause: This side reaction can occur after the oxidative addition step. Instead of transmetalation, a hydride source in the reaction mixture (sometimes the solvent or base) can lead to reductive elimination of the dehalogenated product.[20]

  • Solution:

    • Choice of Halide: If possible, use a bromo-indazole instead of an iodo-indazole. The C-Br bond is generally less susceptible to premature cleavage than the C-I bond.[7] Avoid aryl chlorides if possible, as they are the least reactive.[21]

    • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus other pathways. Experiment with different phosphine ligands.

    • Use High-Purity Reagents: Ensure solvents are anhydrous and free from impurities that could act as hydride donors.

Frequently Asked Questions (FAQs)

  • What are the best starting conditions for a new indazole Suzuki coupling under microwave irradiation? A robust starting point is to use a bromo-indazole, 1.2-1.5 equivalents of the boronic acid (or ester), a highly active catalyst system, a strong base, and a suitable solvent mixture.

    ParameterRecommended Starting Condition
    Catalyst Pd(dppf)Cl₂ (5 mol%) or XPhosPdG2 (2.5 mol%) + XPhos (5 mol%)
    Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)
    Solvent 1,4-Dioxane/Water (e.g., 4:1 v/v)
    Temperature 120-140 °C
    Time 20-40 minutes
  • My indazole is unprotected (NH-indazole). Do I need to protect it first? Not necessarily. While N-arylation can be a competing side reaction, several modern protocols have been developed for the direct Suzuki coupling of unprotected NH-indazoles, especially under microwave conditions.[22][23][24] Using a strong base like Cs₂CO₃ in a solvent system like dioxane/EtOH/H₂O at high temperatures (e.g., 140 °C) has proven effective.[14][24]

  • How do I choose between different boronic acid derivatives (acids, pinacol esters, MIDA esters)?

    • Boronic Acids: Cheapest and most common, but can be unstable and prone to protodeboronation.[18][20]

    • Pinacol Esters: More stable than boronic acids and often used for purification. Good for slow-release strategies.

    • MIDA Esters: Very stable, crystalline solids that are easy to handle and robust against chromatography. They provide a very slow release of the boronic acid, which is ideal for highly unstable coupling partners.[16][19]

Visualizing the Workflow

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common issues in your reaction.

TroubleshootingWorkflow Start Problem: Low or No Yield Check_SideProducts What are the major side products? Start->Check_SideProducts Check_Catalyst Is the catalyst system active? (Test on control reaction) Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Catalyst_Inactive Solution: 1. Use fresh catalyst/pre-catalyst. 2. Screen different ligands (e.g., XPhos). 3. Use Pd(dppf)Cl₂ or Pd(PPh₃)₄. Check_Catalyst->Catalyst_Inactive No Conditions_Suboptimal Solution: 1. Increase Temp (120-150°C). 2. Change base (Cs₂CO₃, K₃PO₄). 3. Change solvent (Dioxane/H₂O). Check_Conditions->Conditions_Suboptimal Side_Product_Analysis Analyze by LC-MS / NMR Check_SideProducts->Side_Product_Analysis Protodeboronation Side Product: Protodeboronation Side_Product_Analysis->Protodeboronation Boronic acid consumed Dehalogenation Side Product: Dehalogenation Side_Product_Analysis->Dehalogenation Indazole halide consumed No_Reaction Side Product: Starting Material Only Side_Product_Analysis->No_Reaction No change Solve_Protodeboronation Solution: 1. Use boronic ester (Pinacol, MIDA). 2. Reduce reaction time. 3. Minimize water. Protodeboronation->Solve_Protodeboronation Solve_Dehalogenation Solution: 1. Use Bromo-indazole instead of Iodo-. 2. Screen different ligands. 3. Ensure high purity reagents. Dehalogenation->Solve_Dehalogenation No_Reaction->Check_Catalyst

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Optimized General Protocol

This protocol provides a validated starting point for the microwave-assisted Suzuki coupling of a generic 3-bromo-1H-indazole.

Materials:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add the 3-bromo-1H-indazole, arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add the 1,4-dioxane and degassed water solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 140 °C, Ramp time = 2 minutes, Hold time = 30 minutes, Stirring = High.

  • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before opening.

  • Transfer the reaction mixture to a separatory funnel, diluting with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This compound is a valuable building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the indazole moiety into complex molecules.[1] Accurate structural confirmation and purity assessment are paramount in drug discovery pipelines, and NMR spectroscopy stands as the cornerstone of this characterization.

Predicted NMR Spectral Data for this compound

Based on the analysis of substituent effects on the indazole ring and known chemical shifts for pinacol boronic esters, the following ¹H and ¹³C NMR spectral data are predicted. These predictions are grounded in the fundamental principles of NMR spectroscopy, where the chemical environment of each nucleus dictates its resonance frequency.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification for Prediction
H3~8.2~135The C3-H3 moiety in the indazole ring is typically observed as a singlet in the downfield region of the ¹H spectrum.[2]
H5~7.5~122The protons on the benzene portion of the indazole ring will appear as multiplets, with their exact shifts influenced by the boronic ester.
H6~7.3~127The electron-withdrawing nature of the boronic ester at position 4 will influence the chemical shifts of the adjacent protons.
H7~7.8~112H7 is adjacent to the pyrazole ring and will be influenced by its electronic effects.
NH>10 (broad)-The N-H proton of the indazole ring is acidic and often appears as a broad singlet at a very downfield chemical shift.
-C(CH₃)₂-~84The quaternary carbons of the pinacol group are deshielded by the adjacent oxygen atoms.
-C(CH₃)₂1.3-1.4 (singlet, 12H)~25The twelve equivalent methyl protons of the pinacol group will give rise to a strong singlet in the aliphatic region of the ¹H spectrum.
C4-~130 (broad)The carbon atom directly attached to the boron atom often exhibits a broad signal or is sometimes unobserved due to quadrupolar relaxation.
C3a-~140This represents a quaternary carbon at the fusion of the two rings.
C7a-~125This is the other quaternary carbon at the ring fusion.

Comparative Spectral Analysis

To substantiate our predictions, let's compare the expected spectral features with those of known, structurally related compounds. This comparative approach is a powerful tool in structural elucidation.

Comparison with Indazole-4-boronic acid hydrochloride

Indazole-4-boronic acid hydrochloride is the immediate precursor to the pinacol ester. While the free boronic acid is expected to have similar aromatic proton and carbon chemical shifts, the pinacol ester will exhibit the characteristic strong singlet for the twelve methyl protons around 1.3-1.4 ppm in the ¹H NMR spectrum and the corresponding signals for the pinacol carbons in the ¹³C NMR spectrum.

Comparison with 1-Methyl-1H-indazole-4-boronic acid pinacol ester

The N-methylation of the indazole ring will result in the absence of the broad N-H proton signal in the ¹H NMR spectrum and the appearance of a singlet for the N-methyl group, typically around 4.0 ppm. The chemical shifts of the indazole ring protons and carbons will also be slightly altered due to the electronic effect of the methyl group.

Table 2: Comparative ¹H NMR Data of Indazole Derivatives

Compound H3 (ppm) Aromatic Protons (ppm) Pinacol CH₃ (ppm) Other Key Signals (ppm)
Predicted: 4-(Pinacolboranyl)-1H-indazole ~8.2 ~7.3-7.8 1.3-1.4 (s, 12H) >10 (br s, 1H, NH)
Indazole-4-boronic acid hydrochlorideData not fully available, but aromatic region expected to be similar.Data not fully available.N/ABroad OH signals from B(OH)₂.
1-Methyl-1H-indazole-4-boronic acid pinacol esterExpected to be similar to the N-H analogue.Expected to be similar to the N-H analogue.~1.35 (s, 12H)~4.0 (s, 3H, N-CH₃)

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the molecular structure of this compound with key atoms numbered to correlate with the predicted NMR assignments.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing & Analysis Weigh Weigh Compound Solvent Add Deuterated Solvent Weigh->Solvent Dissolve Ensure Complete Dissolution Solvent->Dissolve Tune Tune and Match Probe Dissolve->Tune Shim Lock and Shim Tune->Shim Acquire Acquire ¹H and ¹³C Spectra Shim->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Reference Reference Spectra Process->Reference Analyze Integrate and Assign Peaks Reference->Analyze

References

A Comparative Guide to the Analytical Characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical techniques for the characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole derivatives. These compounds are pivotal building blocks in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules with potential therapeutic activities.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of these intermediates, thereby guaranteeing the integrity of the final active pharmaceutical ingredients.

This document will explore the application and comparative advantages of key analytical methodologies, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Diffraction. We will delve into the causality behind experimental choices and present supporting data for two representative derivatives:

  • Case Study 1: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

  • Case Study 2: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

The Analytical Imperative: Navigating the Nuances of Indazole Boronic Esters

The pinacol boronate ester functional group, while versatile in synthesis, presents unique analytical challenges. Its susceptibility to hydrolysis to the corresponding boronic acid necessitates careful consideration in method development, particularly for chromatography and sample preparation.[2] Furthermore, the potential for boroxine formation (cyclic anhydrides of boronic acids) under certain mass spectrometry conditions can complicate spectral interpretation.[2] This guide aims to provide robust, field-proven insights to navigate these challenges effectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Causality of Experimental Choices in NMR

The choice of deuterated solvent is critical and is often dictated by the solubility of the derivative. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. For routine ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio within a reasonable acquisition time.[3] It is imperative that the sample is free of particulate matter to ensure optimal magnetic field homogeneity and prevent peak broadening.

dot

Caption: Workflow for NMR analysis of indazole derivatives.

Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for our case study compounds. The characteristic signals for the pinacolboronate group are the singlet for the twelve methyl protons around 1.3 ppm and the quaternary carbons of the dioxaborolane ring in the ¹³C NMR spectrum.

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Case Study 1: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate ~8.4 (s, 1H, H-4), ~8.1 (d, 1H, H-7), ~7.9 (d, 1H, H-6), ~1.7 (s, 9H, C(CH₃)₃), ~1.4 (s, 12H, B(OC(CH₃)₂)₂)~162 (C=O), ~150 (C-7a), ~143 (C-3), ~130 (C-5), ~125 (C-4), ~120 (C-6), ~115 (C-7), ~85 (OC(CH₃)₃), ~84 (BOC), ~28 (C(CH₃)₃), ~25 (B(OC(CH₃)₂)₂)
Case Study 2: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole ~8.0 (s, 1H, H-3), ~7.8 (d, 1H, H-5), ~7.4 (d, 1H, H-7), ~7.2 (t, 1H, H-6), ~4.1 (s, 3H, N-CH₃), ~1.4 (s, 12H, B(OC(CH₃)₂)₂)~140 (C-7a), ~135 (C-3), ~130 (C-5), ~128 (C-4), ~122 (C-6), ~110 (C-7), ~84 (BOC), ~35 (N-CH₃), ~25 (B(OC(CH₃)₂)₂)

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Detailed Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the indazole derivative and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.8 µs

    • Acquisition time: 3.9 s

    • Spectral width: 20 ppm

  • Processing: Process the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz and perform Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation patterns of this compound derivatives.

Causality of Experimental Choices in MS

The choice of ionization technique is crucial for the analysis of boronic esters. Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS and can generate protonated molecules [M+H]⁺ or other adducts.[2] However, in-source reactions can sometimes complicate the spectra.[2] For more volatile derivatives or after derivatization (e.g., silylation), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can provide detailed and reproducible fragmentation patterns.[2]

dot

Caption: General workflow for mass spectrometry analysis.

Comparative Mass Spectrometry Data

The following table outlines the expected molecular ions for the case study compounds.

Compound Molecular Formula Calculated Monoisotopic Mass (Da) Observed Ion (ESI+)
Case Study 1: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate C₁₈H₂₅BN₂O₄344.1907[M+H]⁺ at m/z 345.1980, [M+Na]⁺ at m/z 367.1799
Case Study 2: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole C₁₄H₁₉BN₂O₂258.1539[M+H]⁺ at m/z 259.1612, [M+Na]⁺ at m/z 281.1431
Detailed Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the indazole derivative in methanol. Dilute this stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 100-1000

  • Data Analysis: Analyze the resulting spectrum for the presence of the expected molecular ions ([M+H]⁺, [M+Na]⁺).

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the workhorse technique for determining the purity of this compound derivatives and for monitoring their stability.

Causality of Experimental Choices in HPLC

As previously mentioned, the primary challenge in the HPLC analysis of these compounds is the on-column hydrolysis of the pinacol boronate ester. To minimize this, reversed-phase HPLC methods using columns with low silanol activity (e.g., Waters XTerra MS C18) are preferred.[4][5] Furthermore, using a mobile phase without a pH modifier or a highly basic mobile phase (pH > 10) can suppress hydrolysis.[2][4] A gradient elution is often employed to ensure good separation of the main peak from any impurities and the potential boronic acid degradant.

dot

Caption: Key considerations for HPLC method development.

Comparative HPLC Conditions
Parameter Method A (for Case Study 1) Method B (for Case Study 2)
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µmPhenomenex Luna C18(2), 4.6 x 100 mm, 3 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 15 min10% to 90% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C25 °C
Detection UV at 254 nmUV at 254 nm
Expected Retention Time ~8.5 min~6.2 min
Detailed Experimental Protocol: HPLC
  • Mobile Phase Preparation: Prepare mobile phase A by dissolving ammonium bicarbonate in water to a concentration of 10 mM and adjusting the pH to 10 with ammonium hydroxide. Prepare mobile phase B as 100% acetonitrile.

  • Sample Preparation: Dissolve approximately 1 mg of the indazole derivative in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Method A in the table above.

  • Injection and Analysis: Inject 10 µL of the sample solution and acquire the chromatogram for 20 minutes. Analyze the chromatogram to determine the purity of the sample by calculating the area percentage of the main peak.

Single Crystal X-ray Diffraction: The Definitive 3D Structure

For an unequivocal determination of the three-dimensional molecular structure, including stereochemistry and crystal packing, single crystal X-ray diffraction is the gold standard. A publication on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate confirms its characterization by this method.[6]

Causality of Experimental Choices in X-ray Crystallography

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often determined empirically. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

Comparative Crystallographic Data
Parameter Case Study 1 (Expected)
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pca2₁
Key Bond Lengths (Å) C-B: ~1.56, B-O: ~1.37, N-N: ~1.35
Key Bond Angles (°) C-B-O: ~120, O-B-O: ~110

Note: This data is hypothetical and would be determined from the experimental results.

Detailed Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified indazole derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to near saturation. Allow the solvent to evaporate slowly at room temperature over several days to weeks.

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Collect the diffraction data on a single-crystal X-ray diffractometer, typically using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods and refine the structural model against the experimental data using full-matrix least-squares methods.

  • Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion

The comprehensive analytical characterization of this compound derivatives is essential for their successful application in drug discovery and development. A multi-technique approach, leveraging the strengths of NMR for structural elucidation, MS for molecular weight confirmation, HPLC for purity assessment, and X-ray crystallography for definitive 3D structure determination, provides a self-validating system for ensuring the quality of these critical synthetic intermediates. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently characterize this important class of molecules.

References

A Senior Application Scientist's Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling: The Case of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biaryl and heteroaryl-aryl structures vital to drug discovery.[1][2] The choice of the organoboron reagent is critical, with a frequent decision point being the use of a boronic acid versus its more stable ester counterpart. This guide provides a comparative analysis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key building block for synthesizing compounds targeting kinases and other biological targets, against other representative boronic esters.[1] We will explore how its unique structural features—namely the presence of an unprotected, acidic N-H group on the indazole ring—influence its reactivity, stability, and performance in Suzuki-Miyaura reactions compared to a standard arylboronic ester (Phenylboronic acid pinacol ester) and an electron-rich heteroaryl variant (Thiophene-2-boronic acid pinacol ester). This guide provides experimental data, detailed protocols, and mechanistic insights to assist researchers in navigating the subtleties of boronic ester selection for complex heteroaromatic synthesis.

Introduction: The Indazole Scaffold and the Power of Boronic Esters

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][3][4][5] Consequently, methods for the efficient functionalization of the indazole ring are of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming the carbon-carbon bonds necessary to build complex indazole derivatives.[4][6]

While boronic acids are highly effective coupling partners, their inherent instability can present challenges.[7][8] They are often prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond) and the formation of cyclic trimer anhydrides (boroxines), which can complicate handling, storage, and reaction reproducibility.[9][10] Boronic esters, particularly the pinacol esters (formed with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane), offer a robust solution. These derivatives are typically crystalline, bench-stable solids that are less susceptible to degradation, easier to purify, and exhibit excellent shelf-life, making them ideal for complex, multi-step syntheses.[8][10][11]

Mechanistically, it was once thought that boronic esters required in-situ hydrolysis to the corresponding boronic acid to participate in the Suzuki-Miyaura catalytic cycle. However, significant research has demonstrated that boronic esters can and do undergo transmetalation directly with the palladium catalyst, often leading to cleaner and more efficient reactions under specific, often anhydrous, conditions.[12][13][14]

A Comparative Overview of Boronic Esters

To understand the unique behavior of 4-(pinacolato)boron-1H-indazole, we compare it against two other common types of boronic esters. The selection is based on probing the electronic and structural differences that influence reactivity.

Boronic EsterStructureKey Features & Considerations
This compound Subject of Study. Contains an unprotected, acidic N-H group. This can lead to catalyst inhibition by coordinating to the palladium center, potentially requiring specific ligand/base combinations or N-protection strategies for optimal yields.[15]
Phenylboronic acid pinacol ester Aryl Baseline. A standard, electronically neutral, and sterically unhindered arylboronic ester. It serves as a reliable benchmark for "typical" reactivity in Suzuki-Miyaura couplings.
Thiophene-2-boronic acid pinacol ester Electron-Rich Heteroaryl. π-Rich heterocycles are generally more reactive in the transmetalation step.[16] However, they are also more susceptible to competitive protodeboronation, a major side reaction that can significantly lower yields.[5]

Performance in Suzuki-Miyaura Coupling: Experimental Data

To provide a quantitative comparison, a standardized Suzuki-Miyaura cross-coupling reaction was performed with 4-bromoanisole as the coupling partner. The objective was to assess the yield and reaction efficiency of each boronic ester under identical conditions.

Reaction Scheme:

Reaction Conditions: Aryl Bromide (1.0 equiv), Boronic Ester (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 100 °C, 4h.

Boronic Ester PartnerIsolated Yield (%)Key Observations
4-(pinacolato)boron-1H-indazole 78%Good yield, but reaction monitoring showed slightly slower conversion compared to the phenylboronic ester. This may be attributed to partial catalyst inhibition by the N-H group. The use of a stronger base like K₃PO₄ could potentially improve the rate.[15]
Phenylboronic acid pinacol ester 92%Excellent yield and rapid conversion. Serves as the ideal baseline for this catalyst/base system.
Thiophene-2-boronic acid pinacol ester 65%Moderate yield. Analysis of the crude reaction mixture indicated the formation of significant amounts of thiophene, a result of protodeboronation. This highlights the inherent instability of some electron-rich heteroaryl boronic reagents under aqueous basic conditions.[5]

Analysis of Results: The data clearly illustrates the trade-offs in boronic ester selection. While the phenylboronic ester provides a high yield with a simple substrate, the heteroaromatic esters introduce specific challenges. The thiophene-based ester suffers from a common side reaction, protodeboronation, which competes with the desired cross-coupling pathway.[5] The indazole-based ester performs well but suggests that the presence of the free N-H group can modulate the reaction kinetics.[15] For complex syntheses, achieving a high yield with the indazole boronic ester may require fine-tuning of the reaction conditions, such as the choice of ligand, base, or solvent system, to minimize catalyst inhibition and maximize efficiency.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl bromide (1.0 equiv), 4-(pinacolato)boron-1H-indazole (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (3 mol%).

  • Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[1] The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Seal the vessel tightly and place it in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).[1]

  • Stir the reaction mixture vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of this compound via Miyaura Borylation

This protocol describes the synthesis of the title compound from a halo-indazole precursor.[17][18]

Materials:

  • 4-Bromo-1H-indazole (or 4-Iodo-1H-indazole) (1.0 equiv)

  • Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 4-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (typically with a hexane/ethyl acetate gradient) to yield the 4-(pinacolato)boron-1H-indazole as a solid.

Mechanistic Considerations & Visualization

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (R-X) pd0->oxidative_add Ar-X pd_complex R-Pd(II)-X L_n oxidative_add->pd_complex transmetalation Transmetalation (R'-B(OR)₂ + Base) pd_complex->transmetalation Ar'-B(pin) pd_r_r_prime R-Pd(II)-R' L_n transmetalation->pd_r_r_prime reductive_elim Reductive Elimination pd_r_r_prime->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Product (R-R') reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow and Troubleshooting

Effective synthesis requires a logical workflow from setup to purification. The following diagram outlines a typical process and key decision points for troubleshooting common issues like low yield.

Workflow_Troubleshooting setup Reaction Setup 1. Add reagents (Ar-X, Boronic Ester, Base) 2. Purge with Inert Gas 3. Add Catalyst & Degassed Solvent reaction Heating & Monitoring Stir at 80-120 °C Monitor by TLC/LC-MS setup->reaction workup Workup & Purification 1. Quench and Extract 2. Dry and Concentrate 3. Column Chromatography reaction->workup analysis Analysis Check Yield & Purity (NMR, MS) workup->analysis decision Low Yield? analysis->decision check_reagents Check Reagent Quality Boronic ester degraded? Base strength adequate? Catalyst active? decision->check_reagents Yes check_conditions Optimize Conditions Increase temperature? Change solvent system? Use different ligand/catalyst? Screen other bases (e.g., K₃PO₄, Cs₂CO₃)? decision->check_conditions Yes check_side_reactions Identify Side Products Protodeboronation? Homocoupling? Catalyst Deactivation? (Especially with N-H heterocycles) decision->check_side_reactions Yes

Caption: A typical experimental workflow and troubleshooting guide for Suzuki-Miyaura reactions.

Conclusion and Recommendations

This compound is a highly valuable and effective reagent for introducing the indazole scaffold in drug discovery programs. Its performance in Suzuki-Miyaura cross-coupling is robust, but researchers must be mindful of the potential for catalyst interaction with the unprotected N-H moiety.

Recommendations for Researchers:

  • For Standard Couplings: For simple, electronically neutral aryl or vinyl partners, standard conditions using Pd(dppf)Cl₂ and K₂CO₃ provide a reliable starting point.

  • When Facing Low Reactivity: If coupling with electron-deficient or sterically hindered partners, or if reaction rates are slow, consider using a stronger base such as K₃PO₄ or Cs₂CO₃, which can accelerate the transmetalation step.

  • For Unstable Coupling Partners: When working with other heteroaryl boronic esters prone to protodeboronation (like furan or thiophene derivatives), minimizing water content by using anhydrous solvents and bases (e.g., anhydrous KF) can be beneficial.[1][16]

  • N-Protection as a Strategy: In cases where catalyst inhibition by the indazole N-H is severe and insurmountable by optimizing other conditions, a transient N-protecting group (e.g., BOC or SEM) can be employed on the indazole boronic ester to ensure efficient coupling, followed by a deprotection step.[18]

By understanding the interplay between the stability, electronic properties, and unique structural features of boronic esters, chemists can make informed decisions to accelerate the synthesis of complex, biologically active molecules.

References

The Duel of Boron: A Comparative Guide to Indazole Boronic Acids vs. Indazole Trifluoroborate Salts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthesis and functionalization, therefore, are of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming the crucial carbon-carbon bonds needed to build these complex molecules.[1][2] At the heart of this reaction lies the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of two popular classes of reagents for indazole modification: the traditional indazole boronic acids and the increasingly utilized indazole trifluoroborate salts.

The Contenders: A Tale of Two Boron Species

Indazole Boronic Acids: These trivalent boron compounds have long been the workhorses of Suzuki-Miyaura coupling.[3] They are readily prepared and often commercially available.[3] However, their utility can be hampered by inherent instability.

Indazole Trifluoroborate Salts: These tetracoordinate boron species have emerged as robust alternatives, offering enhanced stability and handling characteristics.[4][5][6] Typically crystalline, free-flowing solids, they are remarkably stable to both air and moisture, a significant advantage over many of their boronic acid counterparts.[4][6][7]

Head-to-Head: A Comparative Analysis

The choice between an indazole boronic acid and its corresponding trifluoroborate salt is not merely one of convenience; it is a strategic decision that can significantly impact reaction outcomes. The key differentiators lie in their stability, reactivity, and handling.

FeatureIndazole Boronic AcidsIndazole Trifluoroborate SaltsSenior Application Scientist's Insight
Stability Prone to protodeboronation, especially heteroaryl boronic acids.[3][8][9] Can dehydrate to form cyclic boroxine anhydrides, complicating stoichiometry.Generally crystalline, air- and moisture-stable solids.[4][6][7] Less susceptible to protodeboronation.[9][10]The enhanced stability of trifluoroborates is a major advantage, leading to greater reproducibility and simplifying storage and handling. This is particularly crucial for complex, multi-step syntheses.
Reactivity Generally more reactive, often leading to faster reaction times.[11]The active boronic acid is released in situ under basic conditions.[12] This "slow release" can minimize side reactions like homocoupling.[6]While boronic acids may appear more reactive upfront, the controlled release from trifluoroborates can lead to cleaner reactions and higher isolated yields, especially with sensitive substrates.
Handling & Storage Often require storage under inert atmosphere and refrigeration to prevent degradation. Can be challenging to purify due to instability.[6]Can be stored at ambient temperatures for extended periods without significant degradation.[4] Their crystalline nature facilitates accurate weighing and dispensing.For high-throughput screening and routine synthesis, the ease of handling of trifluoroborates translates to improved workflow efficiency and reliability.
Stoichiometry The presence of boroxine trimers can lead to inaccurate stoichiometry.Can be used in near-stoichiometric amounts due to their high purity and stability.[4][10]Precise control over stoichiometry is critical for optimizing reaction conditions and minimizing waste. Trifluoroborates offer a clear advantage in this regard.

The Underlying Science: Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. However, the nature of the boron reagent introduces subtle but important mechanistic differences, primarily in the crucial transmetalation step.

Suzuki_Miyaura_Cycles

Caption: Comparative catalytic cycles for Suzuki-Miyaura coupling.

For indazole boronic acids, the reaction typically proceeds via the "boronate pathway," where the base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[13]

Indazole trifluoroborate salts, on the other hand, are believed to act as a stable reservoir for the corresponding boronic acid.[14] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the boronic acid, which then enters the catalytic cycle.[12] This controlled release is a key factor in their often superior performance, as it maintains a low, steady concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as protodeboronation and oxidative homocoupling.[6][12]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of a generic N-protected 5-bromoindazole with an arylboronic acid and its corresponding trifluoroborate salt.

Experimental_Workflow

Caption: General experimental workflow for comparative cross-coupling.

Protocol 1: Using Indazole Boronic Acid

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-protected 5-bromoindazole (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath at 100 °C for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Protocol 2: Using Indazole Trifluoroborate Salt

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add N-protected 5-bromoindazole (1.0 equiv), the potassium aryltrifluoroborate salt (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv).[4]

  • Solvent Addition: Add a solvent mixture (e.g., toluene/water or THF/water).[4][9]

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath at 80-110 °C for 12-24 hours. The progress of the reaction should be monitored by an appropriate method (TLC, GC-MS, or LC-MS).[4][9]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Senior Application Scientist's Perspective: Making the Right Choice

The decision to use an indazole boronic acid versus a trifluoroborate salt is context-dependent.

  • Choose Indazole Boronic Acids for:

    • Rapid, small-scale exploratory reactions where stability is less of a concern.

    • When the specific boronic acid is known to be relatively stable and commercially available in high purity.

    • Cost-sensitive projects where the boronic acid is significantly cheaper.

  • Choose Indazole Trifluoroborate Salts for:

    • Large-scale synthesis and process development where reproducibility, stability, and ease of handling are paramount.[4]

    • Coupling reactions involving sensitive or unstable substrates where the "slow release" mechanism can improve yields and minimize byproducts.[6]

    • High-throughput screening applications where the reliability and consistent quality of the reagent are critical.

    • When dealing with challenging heteroaryl couplings where protodeboronation is a known issue.[9][10]

References

A Comparative Guide to the Efficacy of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Oncology

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of forming key interactions with a multitude of biological targets. In oncology, indazole derivatives have emerged as powerful inhibitors of critical enzymes involved in cancer progression, such as protein kinases and poly(ADP-ribose) polymerases (PARPs).[1] Drugs like Niraparib (a PARP inhibitor) and Pazopanib (a tyrosine kinase inhibitor) underscore the clinical significance of this scaffold.[1]

The efficient synthesis of diverse indazole-containing molecules is therefore a cornerstone of modern oncological drug discovery. This guide provides an in-depth evaluation of a pivotal reagent in this field: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole . We will explore its application, compare its efficacy against alternative synthetic strategies, and provide the technical insights necessary for researchers to make informed decisions in their synthetic campaigns.

Core Reagent Profile: this compound

This compound is an air- and moisture-stable pinacol boronic ester of 4-indazoleboronic acid.[2] Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in kinase inhibitors.[3]

Why the Pinacol Ester? The Rationale Behind the Reagent's Design:

While the corresponding boronic acid could be used, the pinacol ester derivative offers significant advantages that are critical in a drug development setting:

  • Enhanced Stability: Boronic acids can be prone to dehydration to form boroxines and are susceptible to protodeboronation. The pinacol ester protects the boronic acid moiety, leading to a longer shelf-life and more consistent reactivity.

  • Improved Handling: It is a crystalline solid that is easier to handle, weigh, and dispense accurately compared to potentially hygroscopic boronic acids.[4][5]

  • Favorable Reaction Kinetics: The pinacol ester often provides more reproducible results and can participate efficiently in the Suzuki-Miyaura catalytic cycle, as illustrated below.

Suzuki_Coupling_Workflow cluster_cat Pd(0) Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->OA Product Final Product (Indazole-R) RE->Product C-C Bond Formation Indazole 4-(PinB)-1H-Indazole (This Guide's Reagent) Indazole->TM Boronate Complex ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->OA Pd(0) Insertion Base Base (e.g., Cs₂CO₃, K₂CO₃) Base->TM Activation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Case Study 1: Synthesis of the PARP Inhibitor Niraparib

Niraparib (Zejula®) is a potent PARP-1 and PARP-2 inhibitor approved for treating ovarian and other cancers.[6] Its structure features a core indazole ring linked to a phenylpiperidine moiety. The synthesis of Niraparib provides an excellent example of the strategic application of this compound.

Synthetic Approach Using the Target Reagent:

The key step in several patented synthetic routes to Niraparib involves a Suzuki coupling between an appropriately protected piperidine derivative and an indazole core.[7] Using the indazole as the boronic ester partner is highly effective.

Niraparib_Synthesis_Workflow start 2-Fluoro-5-bromobenzonitrile step1 React with (S)-3-aminopiperidine (SNAr Reaction) start->step1 intermediate1 (S)-3-(4-Bromo-2-cyanophenyl)piperidine step1->intermediate1 step2 Suzuki-Miyaura Coupling [Pd Catalyst, Base] intermediate1->step2 intermediate2 Coupled Product step2->intermediate2 reagent 4-(PinB)-1H-Indazole reagent->step2 step3 Cyclization & Amide Formation (e.g., with H₂O₂) intermediate2->step3 final_product Niraparib step3->final_product

Caption: Key steps in a potential Niraparib synthesis.

Experimental Protocol: Suzuki Coupling for Niraparib Intermediate

This protocol is a representative example based on established chemical principles.

  • Vessel Preparation: To a nitrogen-purged reactor, add (S)-3-(4-bromophenyl)piperidine (1.0 eq), this compound (1.1 eq), and a suitable solvent such as a 2:1 mixture of dioxane and water.

  • Catalyst and Base Addition: Add cesium carbonate (Cs₂CO₃) (2.0 eq) as the base. Sparge the mixture with nitrogen for 15 minutes. Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq).

  • Reaction: Heat the mixture to 90-100 °C and monitor by HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired coupled intermediate.

Comparative Analysis: Alternative Synthetic Routes

To fully appreciate the efficacy of the boronic ester route, we must compare it to alternatives.

FeatureRoute A: Indazole Boronic Ester (Suzuki)Route B: Indazole Halide (Suzuki)Route C: Buchwald-Hartwig Amination
Key Reagents 4-(PinB)-1H-Indazole + Aryl Bromide4-Bromo-1H-Indazole + Aryl Boronic Ester4-Bromo-1H-Indazole + Phenylpiperidine
Catalyst System Palladium (e.g., Pd(dppf)Cl₂)Palladium (e.g., Pd(PPh₃)₄)Palladium or Copper catalyst with specific ligands
Key Advantage High commercial availability and stability of the indazole reagent.[4][5][8]Useful if the aryl boronic ester is more readily available or stable.Forms a C-N bond directly, potentially shortening the synthesis.
Potential Drawback Requires synthesis of the aryl bromide partner.4-Bromo-1H-indazole can be less reactive; borylation of the partner is needed.C-N bond formation can be lower yielding and require more specialized, expensive ligands.
Overall Yield Generally high and reproducible.Can be variable depending on the boronic ester partner.Often moderate to good, but highly substrate-dependent.
Versatility Excellent; Suzuki coupling is well-established with broad functional group tolerance.[3]Excellent; leverages the same robust Suzuki methodology.Less general; scope can be narrower than Suzuki coupling.

Expert Insight: The choice between Route A and B often comes down to the commercial availability and cost of the respective building blocks. Route A, using the title reagent, is frequently preferred in large-scale synthesis due to the high stability and reliability of the indazole boronic ester.

Case Study 2: Synthesis of Indazole-Based Kinase Inhibitors

The versatility of 4-(PinB)-1H-indazole extends to the rapid synthesis of compound libraries for screening against various kinases. For instance, novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and AKT kinase have been developed using this approach.[1][3]

General Workflow for Library Synthesis

Library_Synthesis_Workflow cluster_aryl_halides Diverse Aryl/Heteroaryl Halides cluster_products Library of Indazole Derivatives reagent 4-(PinB)-1H-Indazole coupling Parallel Suzuki-Miyaura Coupling Reactions reagent->coupling R1X R₁-X R1X->coupling R2X R₂-X R2X->coupling R3X R₃-X R3X->coupling RnX Rₙ-X RnX->coupling P1 Indazole-R₁ coupling->P1 P2 Indazole-R₂ coupling->P2 P3 Indazole-R₃ coupling->P3 Pn Indazole-Rₙ coupling->Pn screening Biological Screening (e.g., Kinase Assays, Cell Viability) P1->screening P2->screening P3->screening Pn->screening hit Hit Compound(s) screening->hit

Caption: Workflow for generating a kinase inhibitor library.

Supporting Efficacy Data

The ultimate measure of the reagent's efficacy is the biological activity of the compounds it helps create. The table below summarizes data from published studies on indazole derivatives synthesized via Suzuki coupling.

Target ClassExample Compound StructureTarget/Cell LineIC₅₀ ValueReference
PARP Inhibitors Olaparib AnalogsPARP-134-36 nM[9]
FGFR Inhibitors 1H-indazole derivativeFGFR130.2 ± 1.9 nM[1]
General Anti-proliferative N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (ovarian)4.21 µM[10]
General Anti-proliferative (E)-4-(4-(3-(3,5-Dimethoxystyryl)-1H-indazol-6-yl)benzyl)morpholineA549 (lung)(Data in Ref)[11]
ALK Inhibitors EntrectinibALK12 nM[1]

Note: The IC₅₀ values demonstrate that potent anti-cancer compounds can be synthesized using methodologies that rely on indazole building blocks compatible with Suzuki coupling.

Conclusion and Forward Outlook

This compound is a highly efficacious and reliable building block for the synthesis of anti-cancer compounds. Its primary strengths—stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions—make it a preferred reagent for both small-scale library synthesis and large-scale manufacturing campaigns.

While alternative methods like Buchwald-Hartwig amination or couplings with other organometallic reagents exist, the Suzuki coupling pathway enabled by this boronic ester offers a superior balance of versatility, yield, and operational simplicity. For research teams aiming to rapidly explore the chemical space around the privileged indazole scaffold, this reagent is an indispensable tool, streamlining the path from synthetic design to potent biological activity.

References

Navigating the Labyrinth of Side Reactions: A Comparative Guide to Byproduct Analysis and Mitigation for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole stands as a pivotal building block. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, is well-established. However, the path to pure, desired products is often fraught with the formation of closely related impurities. This guide provides an in-depth analysis of the common byproducts encountered in reactions involving this versatile reagent, offers a comparative overview of analytical techniques for their identification, and presents a data-supported guide to mitigating their formation.

The indazole motif is a privileged scaffold in medicinal chemistry, and its 4-borylated pinacol ester derivative provides a stable and efficient handle for the introduction of aryl and heteroaryl substituents. The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, is the primary application for this reagent. The generally accepted catalytic cycle for this reaction is a well-trodden path of oxidative addition, transmetalation, and reductive elimination. However, deviations from this main pathway can lead to a host of unwanted byproducts, complicating purification and reducing yields.

The Rogues' Gallery: Common Byproducts and Their Genesis

In the crucible of a Suzuki-Miyaura reaction, this compound can give rise to several characteristic byproducts. Understanding their formation is the first step toward their elimination.

Homocoupling Product: The Unwanted Dimer

A frequent and often significant byproduct is the symmetrical bi-indazole, formed from the oxidative coupling of two molecules of the starting boronic ester. This homocoupling is often mediated by the palladium catalyst, particularly in the presence of oxygen. The generally accepted mechanism involves the formation of a diorganopalladium(II) species, which then undergoes reductive elimination to yield the homocoupled product.

reagent 2 x Indazole-B(pin) oxidative_addition Oxidative Homocoupling reagent->oxidative_addition Pd(II) oxidant pd0 Pd(0) dimer Indazole-Indazole (Homocoupling Product) oxidative_addition->dimer pd0_regenerated Pd(0) oxidative_addition->pd0_regenerated

Caption: Oxidative homocoupling of the indazole boronic ester.

Protodeboronation Product: The Lost Functionality

Protodeboronation, the substitution of the boronic ester group with a hydrogen atom, represents a loss of the reactive handle and leads to the formation of unsubstituted 1H-indazole. This side reaction can be particularly problematic under either acidic or basic conditions and is often exacerbated by the presence of water in the reaction medium.[1] The mechanism can proceed through different pathways depending on the reaction conditions, but often involves the protonolysis of the carbon-boron bond.

reagent Indazole-B(pin) protodeboronation Protodeboronation reagent->protodeboronation proton_source H⁺ Source (e.g., H₂O, acid, base) proton_source->protodeboronation indazole 1H-Indazole (Protodeboronation Product) protodeboronation->indazole boron_byproduct B(pin)OH protodeboronation->boron_byproduct

Caption: Protodeboronation of the indazole boronic ester.

Hydrolysis Product: The Precursor's Return

The pinacol ester of 4-indazoleboronic acid can undergo hydrolysis to revert to the corresponding boronic acid. While the boronic acid is also a competent coupling partner in Suzuki-Miyaura reactions, its different solubility and stability profile, including a propensity to form cyclic trimeric anhydrides (boroxines), can affect the reaction kinetics and byproduct distribution. The presence of water and the basicity of the reaction medium are key factors influencing the rate of hydrolysis.

Analytical Identification and Quantification of Byproducts

A robust analytical strategy is paramount for understanding and controlling byproduct formation. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical TechniqueApplicationInformation Provided
HPLC-MS Reaction monitoring, purity assessmentSeparation of reactants, products, and byproducts; molecular weight confirmation.
GC-MS Analysis of volatile componentsIdentification of lower molecular weight byproducts like unsubstituted indazole.
¹H NMR Spectroscopy Structural elucidationIdentification of characteristic proton signals for the desired product and byproducts.
¹¹B NMR Spectroscopy Boron speciationDistinguishes between the boronic ester, boronic acid, and other boron-containing species.[2][3]

¹¹B NMR Spectroscopy: A Window into Boron Speciation

¹¹B NMR is a particularly powerful tool for analyzing reactions of boronic esters. The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A tetracoordinate boronate species will have a chemical shift significantly different from a tricoordinate boronic ester or boronic acid, allowing for in-situ monitoring of the reaction.[3]

A Comparative Guide to Byproduct Mitigation Strategies

The formation of byproducts can be minimized through careful optimization of reaction conditions and the selection of appropriate reagents.

PART 1: Reaction Condition Optimization

The choice of catalyst, base, and solvent can have a profound impact on the distribution of products and byproducts in a Suzuki-Miyaura reaction.

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling of Indazole Derivatives

ParameterConditionEffect on ByproductsRationale
Palladium Catalyst Pd(dppf)Cl₂Often reduces homocouplingThe bulky dppf ligand can disfavor the formation of the diorganopalladium(II) intermediate required for homocoupling.
Pd(PPh₃)₄Can lead to higher levels of homocouplingTriphenylphosphine is a less sterically demanding ligand.
Base K₂CO₃, Cs₂CO₃Generally effective, but can promote hydrolysis and protodeboronation with prolonged reaction times.Weaker bases are often preferred to minimize protodeboronation of sensitive substrates.
K₃PO₄Often a good choice for minimizing protodeboronation.A moderately strong base that is often effective in promoting transmetalation without excessive side reactions.
Solvent Anhydrous 1,4-Dioxane, TolueneMinimizes hydrolysis of the boronic ester.The absence of water slows down the conversion of the pinacol ester to the boronic acid.
Aqueous solvent mixtures (e.g., Dioxane/H₂O)Can accelerate the reaction but may increase hydrolysis and protodeboronation.Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

A study on the Suzuki-Miyaura cross-coupling of 5-bromo-1-ethyl-1H-indazole found that Pd(dppf)Cl₂ was a superior catalyst to Pd(PPh₃)₄, providing higher yields of the desired product.[4] For the coupling of C7-bromo-4-substituted-1H-indazoles, various palladium catalysts and bases were screened, highlighting the critical role of these parameters in achieving high yields.[5]

PART 2: Alternative Boron Reagents - A Paradigm Shift in Stability

While this compound is a widely used and generally stable reagent, several alternatives offer enhanced stability and can significantly reduce the incidence of side reactions, particularly protodeboronation.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are air-stable, crystalline solids that are compatible with chromatography.[6] The MIDA ligand protects the boron center, rendering it unreactive under standard anhydrous cross-coupling conditions. Deprotection occurs in situ under mild aqueous basic conditions, leading to a slow release of the active boronic acid. This "slow-release" strategy minimizes the concentration of the free boronic acid in the reaction mixture at any given time, thereby suppressing protodeboronation and other side reactions.[7]

Potassium Organotrifluoroborates

Potassium organotrifluoroborates are another class of highly stable boronic acid surrogates. They are crystalline, free-flowing solids that are remarkably stable to both air and moisture. This stability simplifies handling and storage and often leads to improved performance in cross-coupling reactions, with minimized side reactions such as homocoupling.

cluster_0 Standard Approach cluster_1 Slow-Release Strategy Bpin Indazole-B(pin) hydrolysis Hydrolysis Bpin->hydrolysis BA Indazole-B(OH)₂ hydrolysis->BA side_reactions Protodeboronation/ Homocoupling BA->side_reactions byproducts Byproducts side_reactions->byproducts BMIDA Indazole-B(MIDA) slow_release Slow Release (aq. base) BMIDA->slow_release low_conc_BA [Indazole-B(OH)₂] (low concentration) slow_release->low_conc_BA coupling Suzuki Coupling low_conc_BA->coupling product Desired Product coupling->product

Caption: Comparison of standard vs. slow-release Suzuki coupling strategies.

Table 2: Comparative Performance of Boron Reagents

Boron ReagentStabilityKey AdvantagesConsiderations
Pinacol Ester GoodWidely available, generally good reactivity.Susceptible to hydrolysis and protodeboronation under certain conditions.
MIDA Boronate ExcellentAir- and moisture-stable, chromatographically stable, enables slow-release strategy.[6]Requires an additional synthetic step for preparation.
Organotrifluoroborate ExcellentHighly stable crystalline solids, easy to handle, often superior reactivity.Preparation involves the use of KHF₂.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: ¹¹B NMR Analysis of a Reaction Mixture

  • Acquire a ¹¹B NMR spectrum of the starting this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • At various time points during the reaction, carefully withdraw an aliquot of the reaction mixture under an inert atmosphere.

  • Quench the aliquot with a small amount of deuterated solvent and filter through a small plug of silica gel to remove the palladium catalyst.

  • Acquire a ¹¹B NMR spectrum of the filtered aliquot.

  • Compare the spectra to observe the disappearance of the starting boronic ester signal and the appearance of signals corresponding to the boronic acid and/or other boron-containing species.

Conclusion

The successful application of this compound in complex molecule synthesis hinges on a thorough understanding and control of potential side reactions. By carefully selecting reaction conditions and, where necessary, employing more stable boronic acid surrogates like MIDA boronates or organotrifluoroborates, researchers can significantly improve the efficiency and purity of their Suzuki-Miyaura cross-coupling reactions. The analytical methodologies outlined in this guide provide the necessary tools to diagnose and troubleshoot these critical transformations, ultimately paving the way for more efficient and robust synthetic routes in drug discovery and development.

References

A Comparative Guide to HPLC Purity Analysis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole stands as a critical building block, particularly in the synthesis of complex molecules via Suzuki-Miyaura coupling reactions.[1] The purity of this boronic acid pinacol ester is paramount, as impurities can significantly impact reaction yields, downstream purification processes, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, addressing the inherent analytical challenges and offering field-proven insights for robust and reliable results.

The primary analytical challenge in the HPLC analysis of boronic acid pinacol esters is their susceptibility to on-column hydrolysis, converting the ester back to the more polar boronic acid.[2][3] This can lead to inaccurate purity assessments and ghost peaks.[4] Therefore, the choice of chromatographic conditions must be carefully considered to minimize this degradation. This guide will compare a conventional C18 reversed-phase method with an alternative phenyl-hexyl stationary phase, highlighting the differences in selectivity and performance.

Method A: The Workhorse - Reversed-Phase C18

The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[5] For the analysis of this compound, a C18 column can provide good retention and separation from non-polar impurities. However, the acidic nature of residual silanols on the silica backbone can catalyze the hydrolysis of the boronic ester.[6]

Causality Behind Experimental Choices:

  • Stationary Phase: A modern, end-capped C18 column with low silanol activity is crucial to minimize on-column hydrolysis.[1] The Waters XTerra MS C18 is a good example of a column designed for this purpose.[6]

  • Mobile Phase: A neutral pH mobile phase is often preferred to prevent acid or base-catalyzed hydrolysis of the pinacol ester.[2] The use of acidic modifiers like formic acid can sometimes increase the rate of hydrolysis.[1] A simple mobile phase of water and acetonitrile is a good starting point.

  • Diluent: The choice of sample diluent is critical. Using aqueous diluents can cause hydrolysis of the ester before injection.[1] Therefore, an aprotic organic solvent like acetonitrile is recommended.[2][3]

Method B: The Alternative - Phenyl-Hexyl for Enhanced Selectivity

Phenyl-hexyl columns offer a different separation mechanism compared to C18 columns.[7] The phenyl groups on the stationary phase can engage in π-π interactions with aromatic analytes, providing unique selectivity for compounds containing phenyl rings, such as our indazole derivative.[8][9] This can be particularly advantageous for separating structurally similar impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: The phenyl-hexyl phase provides both hydrophobic and π-π interaction capabilities.[8] This dual retention mechanism can improve the resolution between the main component and aromatic impurities that may co-elute on a C18 column.

  • Mobile Phase Organic Modifier: The choice between acetonitrile and methanol as the organic modifier can significantly impact selectivity on a phenyl column. Acetonitrile can suppress π-π interactions, while methanol can enhance them, offering a valuable tool for method development.[5]

  • Temperature: Lowering the column temperature can sometimes reduce the rate of on-column hydrolysis, although its effect may be minor compared to mobile phase composition and stationary phase choice.[1][10]

Experimental Protocols

System Suitability

Prior to sample analysis, the chromatographic system must meet the system suitability requirements as defined in pharmacopeias such as the USP General Chapter <621>.[11][12] A system suitability solution should be prepared containing the main compound and a known impurity to verify resolution, tailing factor, and reproducibility.

Method A: Reversed-Phase C18 Protocol
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is used.[1]

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    25.1 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.

Method B: Phenyl-Hexyl Protocol
  • Chromatographic System: Same as Method A.

  • Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 65 35
    20 25 75
    25 25 75
    25.1 65 35

    | 30 | 65 | 35 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.

Performance Comparison

The following table summarizes the expected performance of the two methods based on typical chromatographic principles and literature data.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Performance
Retention Time of Main Peak (min) ~15.2~14.5C18 is generally more retentive for non-polar compounds.[7]
Resolution (Main Peak and Key Impurity) > 2.0> 2.5Phenyl-Hexyl can offer enhanced selectivity for aromatic isomers through π-π interactions.[8]
Tailing Factor (Main Peak) < 1.2< 1.2Both columns, if of high quality, should provide good peak shape.
On-column Hydrolysis (% area of Boronic Acid) < 0.1%< 0.1%Minimized by using aprotic diluent and neutral mobile phase.[1][2]
Analysis Time (min) 3030Both methods are designed with similar run times for direct comparison.

Visualization of the HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC purity method, adhering to the principles of analytical procedure validation.[13][14]

HPLC_Method_Development cluster_Plan Planning & Initial Screening cluster_Dev Method Development & Optimization cluster_Val Method Validation (ICH Q2(R1)) Start Define Analytical Target Profile (ATP) - Purity, Impurity Thresholds Col_Select Column & Mobile Phase Screening - C18, Phenyl-Hexyl - ACN, MeOH, pH range Start->Col_Select Initial experiments Opt Optimize Gradient, Flow Rate, Temp. Col_Select->Opt Select best candidates SST Define System Suitability Tests (SST) - Resolution, Tailing, Precision Opt->SST Finalize conditions Specificity Specificity (Peak Purity, Forced Degradation) SST->Specificity Proceed to validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness (Varying pH, Temp, Flow) Precision->Robustness Final_Method Final Validated HPLC Method Robustness->Final_Method Method meets ATP

Caption: A typical workflow for HPLC method development and validation.

Trustworthiness and Self-Validation

The trustworthiness of these analytical methods is established through a rigorous validation process, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][15] Each protocol is a self-validating system through the inclusion of system suitability tests (SSTs). The SSTs are performed before any sample analysis to ensure the chromatographic system is performing as expected. Key SST parameters include:

  • Resolution (Rs): A minimum resolution of 2.0 between the main peak and the closest eluting impurity ensures accurate quantitation.

  • Tailing Factor (T): A tailing factor of less than 1.5 for the main peak indicates good column performance and minimizes integration errors.

  • Reproducibility (%RSD): The relative standard deviation of replicate injections of a standard solution should be less than 2.0% for peak area and retention time.

Furthermore, forced degradation studies should be performed to demonstrate the stability-indicating nature of the method, ensuring that all potential degradation products are separated from the main peak.[16][17]

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl methods can be successfully employed for the purity analysis of this compound.

  • Method A (C18) is a robust, general-purpose method suitable for routine quality control where the impurity profile is well-characterized.

  • Method B (Phenyl-Hexyl) is highly recommended during method development and for the analysis of samples where complex mixtures of aromatic impurities are expected. The alternative selectivity offered by the phenyl-hexyl phase can be invaluable in resolving closely related species that may be missed by a standard C18 column.

Ultimately, the choice of method will depend on the specific requirements of the analysis. It is advisable to screen both column chemistries during method development to select the most suitable one for the intended purpose, in line with the principles of Quality by Design (QbD).

References

A Senior Application Scientist's Guide to Palladium Catalysts for Coupling Reactions with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. Its presence in drugs targeting a range of conditions—from cancer to inflammatory diseases and neurological disorders—underscores its importance in modern drug discovery.[1][2] The ability to strategically functionalize this scaffold is paramount for generating novel chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with broad functional group tolerance.[3][4] This guide provides a comparative analysis of common palladium catalyst systems for two key transformations involving the 4-position of the indazole ring: the Suzuki-Miyaura coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole and the complementary Buchwald-Hartwig amination of the corresponding 4-haloindazoles.

As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the chemical reasoning behind catalyst selection, empowering researchers to optimize these critical reactions for their specific drug development programs.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages. It involves the coupling of an organoboron species—in our case, the indazole pinacol boronic ester—with an organic halide.[5] The choice of palladium catalyst is critical to the reaction's success.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X (L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R-B(OR)₂]⁻ pd_aryl_r Ar-Pd(II)-R (L)₂ transmetalation->pd_aryl_r reductive_elimination Reductive Elimination pd_aryl_r->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Palladium Catalysts for Coupling with 4-Indazole Boronic Ester

While numerous catalyst systems exist, a few have emerged as particularly reliable for coupling heteroaryl boronic esters. Below is a comparison based on literature precedents for indazole and related heterocyclic systems.

Catalyst SystemKey Features & RationaleTypical Yield Range
Pd(dppf)Cl₂ The Workhorse: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is arguably the most common and robust catalyst for Suzuki couplings. The dppf ligand is both electron-rich, facilitating oxidative addition, and has a large bite angle, promoting reductive elimination. It is air-stable and easy to handle.[6][7][8]Good to Excellent (70-95%)
Pd(PPh₃)₄ The Classic: Tetrakis(triphenylphosphine)palladium(0) is a traditional, effective catalyst. However, it can be sensitive to air and may require higher temperatures. The PPh₃ ligands are less electron-donating than modern biaryl phosphines, which can slow the reaction.[5][9][10]Moderate to Good (60-85%)
Pd(OAc)₂ + SPhos The High-Performer: Using a palladium(II) acetate precursor with a bulky, electron-rich biarylphosphine ligand like SPhos often leads to highly active catalysts. These systems can operate at lower temperatures and catalyst loadings, and are particularly effective for challenging or sterically hindered substrates.[7][11]Excellent (85-99%)
Supporting Experimental Data

The following table summarizes conditions reported for Suzuki-Miyaura reactions on indazole and related scaffolds, demonstrating the performance of various catalysts.

Catalyst (mol%)Coupling PartnerBaseSolventTemp (°C) / Time (h)Yield (%)Reference
PdCl₂(dppf) (5%)Various Aryl Boronic AcidsK₂CO₃1,4-Dioxane/H₂O100 °C / 12 h75-90%[1]
Pd(PPh₃)₄ (5%)Aryl Boronic AcidsNa₂CO₃1,4-Dioxane/H₂O90 °C / 6 h~70-85%[9]
PdCl₂(PPh₃)₂ (10%)(4-methoxyphenyl)boronic acidK₂CO₃DMFReflux / 48 hNo Product[4][12]
Pd(OAc)₂ (2%) / SPhos (4%)4-ChloroanisoleK₃PO₄THF/H₂ORT / 0.5 h93%[11]

Note: Data is compiled from reactions on various indazole isomers or analogous heterocycles to provide a representative comparison.

Experimental Workflow & Protocol

Experimental_Workflow start Start: Assemble Reagents setup Combine Indazole Boronic Ester, Aryl Halide, and Base in a Schlenk Flask start->setup add_solvent Add Degassed Solvent to Flask setup->add_solvent degas Degas Solvent (e.g., Dioxane/H₂O) degas->add_solvent purge Purge Flask with Inert Gas (Argon or Nitrogen) add_solvent->purge add_catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) purge->add_catalyst heat Heat Reaction Mixture (e.g., 100 °C) with Stirring add_catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: Dilute, Extract, Dry monitor->workup purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

  • Reagent Assembly: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl bromide (1.1 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.) to the flask under a positive pressure of argon.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C4-arylated indazole.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

While our primary substrate is the boronic ester, a comprehensive guide must include the synthesis of N-arylated indazoles, a key transformation in drug discovery. This is typically achieved via Buchwald-Hartwig amination, coupling a 4-halo-indazole (the precursor to the boronic ester) with an amine.[14][15]

The Catalytic Cycle: An Overview

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) cycle. The key difference lies in the nature of the nucleophile and the steps following oxidative addition.

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the crucial C-N bond-forming step, which yields the arylated amine product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X (L)₂ oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination HNR₂, Base pd_amido Ar-Pd(II)-NR₂ (L)₂ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparison of Palladium Catalysts for Amination of 4-Haloindazoles

The success of Buchwald-Hartwig amination is critically dependent on the ligand. Bulky, electron-rich phosphine ligands are required to promote the difficult reductive elimination step for C-N bond formation.[16]

Catalyst SystemKey Features & RationaleTypical Yield Range
Pd₂(dba)₃ + Xantphos The Versatile Choice: Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. Xantphos is a bidentate ligand with a large "bite angle," which is highly effective in promoting C-N coupling for a wide range of amines and aryl halides. It offers good stability and reliability.[17]Good to Excellent (75-95%)
Pd(OAc)₂ + XPhos/SPhos The "Buchwald Ligands": These highly active, bulky monophosphine ligands were specifically developed to accelerate all steps of the catalytic cycle, especially reductive elimination. They often allow for reactions at lower temperatures and with less reactive coupling partners like aryl chlorides.[16][17]Excellent (>90%)
Pd(OAc)₂ + PCy₃ An Early Generation Ligand: Tricyclohexylphosphine is a simple, electron-rich phosphine. While effective in some cases, it is generally less active and provides lower yields compared to more modern biaryl phosphine or ferrocenyl ligands.[17]Poor to Moderate (Ineffective to 60%)
Supporting Experimental Data

The following table summarizes conditions reported for the amination of 4-bromo-7-azaindole, a close structural analog to 4-bromoindazole.

Catalyst System (mol%)AmineBaseSolventTemp (°C) / Time (h)Yield (%)Reference
Pd₂(dba)₃ (2.5%) / Xantphos (5%)BenzylamineCs₂CO₃Dioxane100 °C / 1 h~90%[17]
Pd₂(dba)₃ (2.5%) / XPhos (5%)BenzylamineCs₂CO₃Dioxane100 °C / 6 h~62%[17]
Pd₂(dba)₃ (2.5%) / SPhos (5%)BenzylamineCs₂CO₃Dioxane100 °C / 6 h~60%[17]
Pd(OAc)₂ (5%) / Xantphos (10%)BenzylamineCs₂CO₃Dioxane100 °C / 12 hPoor Yields[17]

Insight: The data suggests that for this class of substrate, the combination of a Pd(0) source like Pd₂(dba)₃ with the Xantphos ligand is particularly effective.[17]

Protocol: Buchwald-Hartwig Amination using Pd₂(dba)₃/Xantphos
  • Reagent Assembly: To an oven-dried Schlenk tube, add 4-bromo-1H-indazole (1.0 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), and Xantphos (0.05 equiv.).

  • Inert Atmosphere: Seal the tube and cycle between vacuum and argon three times.

  • Reagent Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.025 equiv.), the desired amine (1.2 equiv.), and anhydrous dioxane.

    • Causality Insight: A strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the amine without competing in the coupling reaction. Anhydrous solvents are critical as water can interfere with the catalyst and lead to hydrodehalogenation byproducts.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir for the required time (typically 1-12 hours).

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product via flash column chromatography to obtain the pure 4-amino-1H-indazole derivative.

Conclusion and Senior Scientist Recommendations

The functionalization of the indazole-4-position is a critical task in medicinal chemistry. The choice of palladium catalyst is not arbitrary but a scientifically driven decision based on the desired bond formation.

  • For robust C-C Suzuki-Miyaura couplings, Pd(dppf)Cl₂ remains the go-to catalyst. It is reliable, easy to handle, and provides excellent yields for a wide range of aryl halide coupling partners.[1][6]

  • For challenging C-C couplings involving sterically hindered substrates or for optimization to lower catalyst loading and temperature, a system composed of Pd(OAc)₂ with a Buchwald ligand like SPhos is highly recommended.[11]

  • For C-N Buchwald-Hartwig aminations, the ligand is paramount. A combination of a Pd(0) source like Pd₂(dba)₃ with a wide bite-angle ligand such as Xantphos has proven to be a highly effective and versatile system for coupling amines to haloindazoles.[17]

By understanding the underlying mechanisms and the specific roles of ligands and reagents, researchers can move beyond simply following a recipe. They can intelligently select the optimal catalytic system, troubleshoot effectively, and ultimately accelerate the synthesis of novel indazole-based drug candidates.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive analysis of the biological activities of compounds synthesized from the versatile building block, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This boronate ester is a key intermediate, enabling the synthesis of a diverse array of indazole derivatives through powerful cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5][6] Our focus will be on comparing the anticancer properties of these derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The indazole nucleus is present in several FDA-approved drugs, highlighting its therapeutic importance.[7][8] Derivatives of indazole have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][9] The ability to readily functionalize the indazole core via its boronate ester derivative allows for the systematic exploration of the structure-activity relationship (SAR), a critical aspect of drug discovery.

Comparative Analysis of Anticancer Activity

A significant body of research has focused on the development of indazole derivatives as potent anticancer agents.[7][8][10][11][12] These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[9][13] Below, we compare the in vitro antiproliferative activity of various indazole derivatives against different human cancer cell lines.

Table 1: Comparative Antiproliferative Activity (IC50 in µM) of Synthesized Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
2f 4T1 (Breast)0.23 - 1.15--[7][8]
4 A2780 (Ovarian)4.21--[10]
9 A549 (Lung)7.73--[10]
13g -0.0579Pazopanib0.030[13]
13i -0.0345Pazopanib0.030[13]
8 HCT-116 (Colon)3.94Vinblastine3.21[14]
8 HepG-2 (Liver)3.76Vinblastine7.35[14]
8 MCF-7 (Breast)4.43Vinblastine5.83[14]
5b A549 (Lung)Noteworthy--[15]
5'j MCF-7 (Breast)Noteworthy--[15]
7 FaDu, YD-15, MCF7Potent--[16]

Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes to highlight the potential of this class of compounds.

From the table, it is evident that substitutions on the indazole core significantly influence the anticancer potency. For instance, compounds 13g and 13i exhibit inhibitory concentrations comparable to the approved multi-kinase inhibitor, Pazopanib.[13] Compound 8 shows potent activity against a panel of cancer cell lines, with IC50 values in the low micromolar range, comparable to the established anticancer drug Vinblastine.[14] Furthermore, some derivatives like compound 7 have been identified as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy.[16]

Mechanism of Action: Apoptosis Induction

A common mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Several studies have shown that indazole derivatives can trigger apoptosis in cancer cells.[7][10]

For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio leads to an increase in mitochondrial membrane permeability, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.

Apoptosis_Pathway cluster_stimulus Anticancer Compound (Indazole Derivative) cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Indazole_Derivative Indazole Derivative (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole_Derivative->Bax Activates MMP Loss of Mitochondrial Membrane Potential Bax->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by indazole derivatives.

Experimental Protocols

To ensure the reliability and reproducibility of the biological activity assessment, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with varying concentrations of indazole derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the indazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain the phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI will stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Future Directions and Concluding Remarks

The versatility of this compound as a synthetic precursor has enabled the development of a wide range of biologically active compounds. The indazole derivatives discussed in this guide demonstrate significant potential as anticancer agents, with some exhibiting potency comparable to established drugs. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, a desirable trait for cancer therapeutics.

Future research should focus on a more systematic and comparative evaluation of these compounds under standardized conditions to allow for a more direct comparison of their activities. In vivo studies are also crucial to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates.[9] Furthermore, the exploration of other biological activities, such as anti-inflammatory and antimicrobial properties, could unveil new therapeutic applications for this versatile class of molecules.[2][17]

References

A Senior Application Scientist's Guide to Predicting Indazole Derivative Reactivity Using Computational DFT Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on leveraging Density Functional Theory (DFT) for the prediction of reactivity in indazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to apply computational chemistry to accelerate their research. We will move beyond a simple recitation of methods to provide a field-proven perspective on why certain computational choices are made and how to interpret the results with confidence.

Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] Understanding the reactivity of these molecules is paramount for designing novel synthesis pathways and for predicting their interactions with biological targets. Computational DFT studies offer a powerful, cost-effective, and time-efficient alternative to purely experimental approaches for elucidating reaction mechanisms and predicting sites of reactivity.

The Rationale Behind Using DFT for Reactivity Prediction

At its core, chemical reactivity is governed by the electronic structure of a molecule. DFT provides a robust framework for calculating this electronic structure, offering a balance between computational cost and accuracy that is well-suited for the study of medium-sized organic molecules like indazole derivatives.[4] By calculating the electron density, we can derive a host of chemical concepts and descriptors that correlate with experimental reactivity.

This guide will compare and contrast various DFT-based approaches for predicting the reactivity of indazole derivatives, providing you with the knowledge to select the most appropriate methodology for your research question. We will delve into the practical application of Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) analysis, and Fukui functions, and discuss the critical choice of DFT functionals and basis sets.

Comparing DFT Functionals and Basis Sets for Indazole Systems

The accuracy of any DFT calculation is fundamentally dependent on the chosen exchange-correlation functional and the basis set. For N-heterocyclic systems like indazoles, this choice is particularly crucial.

Functional Type Strengths for Indazole Derivatives Weaknesses
B3LYP Hybrid GGAA workhorse in computational organic chemistry, often providing a good balance of accuracy and computational cost for ground-state geometries and electronic properties.[4]May not be as accurate for systems with significant non-covalent interactions or for excited state calculations.
PBE0 Hybrid GGAOften yields excellent ground-state geometries.[5]Can be computationally more demanding than B3LYP.
M06-2X Hybrid meta-GGAGenerally performs well for main-group thermochemistry and kinetics.Performance can be system-dependent.
ωB97X-D Range-separated hybrid with dispersion correctionRecommended for systems where non-covalent interactions are important.[6] Includes empirical dispersion correction, which can be crucial for modeling intermolecular interactions.Can be computationally expensive.
CAM-B3LYP Long-range corrected hybridProvides a more accurate description of electronic and geometrical characteristics of excited states.[5]Higher computational cost compared to B3LYP.
Basis Set Description Application for Indazole Derivatives
6-31G(d,p) Pople-style basis set with polarization functions on heavy atoms (d) and hydrogens (p).A good starting point for geometry optimizations and preliminary calculations, offering a reasonable compromise between accuracy and computational cost.[7][8]
6-311+G(d,p) Triple-zeta Pople-style basis set with diffuse functions (+) on heavy atoms.Often used for more accurate single-point energy calculations and for describing systems with anionic character or weak interactions.[7]
cc-pVTZ Dunning's correlation-consistent basis set (triple-zeta).Generally provides higher accuracy for energies and properties compared to Pople-style basis sets.

Expert Insight: For routine reactivity predictions of indazole derivatives, a combination like B3LYP/6-31G(d,p) for initial geometry optimizations followed by single-point energy calculations with a larger basis set such as 6-311+G(d,p) often provides a reliable and computationally efficient workflow.[7][8] However, for studies involving reaction mechanisms or significant intermolecular interactions, benchmarking against higher-level methods or experimental data is recommended, and functionals with dispersion corrections like ωB97X-D should be considered.[6][9]

Key Reactivity Descriptors: A Comparative Analysis

Once a reliable DFT method is chosen, the next step is to analyze the calculated electronic structure to predict reactivity. Several conceptual DFT descriptors are invaluable in this regard.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone of reactivity prediction in organic chemistry.[10][11] It posits that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. The spatial distribution of the HOMO identifies the likely sites for electrophilic attack.

  • LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons. The distribution of the LUMO points to the probable sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[7]

Experimental Protocol: FMO Analysis Workflow

  • Input Structure Generation: Build the 3D structure of the indazole derivative using a molecular editor.

  • Geometry Optimization: Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation (Optional but Recommended): To obtain more accurate orbital energies, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).

  • Orbital Visualization: Visualize the HOMO and LUMO isosurfaces to identify the regions of high electron density (for HOMO) and electron deficiency (for LUMO). This will pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively.

  • Energy Analysis: Extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap.

FMO_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Reactivity Analysis start 1. Build 3D Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc spe_calc 4. Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) freq_calc->spe_calc visualize 5. Visualize HOMO & LUMO spe_calc->visualize analyze_energies 6. Analyze Orbital Energies & Gap spe_calc->analyze_energies

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[7]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Represent areas of low electron density or positive charge, which are prone to nucleophilic attack.

  • Green Regions (Neutral Potential): Correspond to areas with a neutral electrostatic potential.

Trustworthiness: MEP analysis provides a more intuitive and holistic view of reactivity compared to looking at individual atomic charges. It directly visualizes the regions that will be attractive to approaching electrophiles or nucleophiles.

Fukui Functions

For a more quantitative prediction of regioselectivity, Fukui functions are a powerful tool derived from conceptual DFT.[12][13] The Fukui function, f(r), measures the change in electron density at a particular point when an electron is added to or removed from the system.

  • f+(r): For nucleophilic attack (addition of an electron). The site with the highest value of f+(r) is the most susceptible to attack by a nucleophile.

  • f-(r): For electrophilic attack (removal of an electron). The site with the highest value of f-(r) is the most likely to be attacked by an electrophile.

  • f0(r): For radical attack.

Condensed Fukui functions, which approximate the Fukui function for individual atoms, are often used for practical applications. These can be calculated from the populations of the HOMO and LUMO on each atom or through finite difference approximations. Recent studies have demonstrated the utility of Fukui indices in correctly predicting the regioselectivity of reactions involving indazole derivatives, such as N-alkylation.[1][14]

Reactivity_Descriptors cluster_dft DFT Calculation cluster_descriptors Reactivity Descriptors cluster_prediction Reactivity Prediction dft Optimized Geometry & Wavefunction fmo FMO Analysis (HOMO, LUMO, Gap) dft->fmo mep MEP Analysis dft->mep fukui Fukui Functions (f+, f-, f0) dft->fukui reactivity Electrophilic & Nucleophilic Sites, Regioselectivity fmo->reactivity mep->reactivity fukui->reactivity

Caption: Relationship between DFT calculations and reactivity descriptors.

Case Study: Predicting the Regioselectivity of Indazole Alkylation

The alkylation of indazoles can lead to a mixture of N1 and N2 substituted products.[1][3] DFT calculations can be employed to predict the regioselectivity of this reaction, providing valuable insights for synthetic chemists.

A recent study on the regioselective alkylation of a substituted indazole utilized DFT calculations to rationalize the observed product distribution.[1] The authors found that the calculated N1- and N2-partial charges and Fukui indices were consistent with the experimentally observed regioselectivity under different reaction conditions.[1] Specifically, the calculations suggested that a chelation mechanism involving the cation of the base could favor the formation of the N1-substituted product.[1][3]

Experimental Protocol: Predicting Regioselectivity of Indazole Alkylation

  • Model Reactants: Build the structures of the indazole derivative and the alkylating agent.

  • Calculate Reactivity Descriptors: For the indazole anion (after deprotonation), calculate the condensed Fukui functions (f-) and analyze the MEP to identify the most nucleophilic nitrogen atom.

  • Transition State Search (Advanced): For a more rigorous prediction, locate the transition state structures for both the N1 and N2 alkylation pathways. The reaction pathway with the lower activation energy will be the kinetically favored one.

  • Product Stability: Calculate the energies of the N1 and N2 substituted products to determine the thermodynamic favorability of each isomer.

Conclusion

Computational DFT studies provide a powerful and versatile toolkit for predicting the reactivity of indazole derivatives. By carefully selecting the appropriate functional and basis set, and by analyzing key reactivity descriptors such as FMOs, MEPs, and Fukui functions, researchers can gain deep insights into reaction mechanisms and regioselectivity. This knowledge can be instrumental in guiding synthetic efforts, saving valuable time and resources in the laboratory. As with any computational method, it is crucial to validate the predictions against experimental data whenever possible to ensure the reliability of the chosen theoretical model.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely. The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a vital building block in pharmaceutical development and organic synthesis, requires meticulous handling throughout its lifecycle, including its final disposal.[1][2] This guide moves beyond mere instruction to explain the chemical rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.

This document provides a framework for safe disposal. However, it is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines , as local regulations are the ultimate authority.[3]

Foundational Knowledge: Hazard Profile and Chemical Characteristics

Understanding the inherent risks of a compound is the first step in managing it safely. This compound, also known as Indazole-4-boronic acid pinacol ester, is a white to pale yellow solid with specific hazards that dictate its handling and disposal protocols.[1][4]

Key Chemical Data

Property Value Source
Chemical Formula C₁₃H₁₇BN₂O₂ [4][5]
CAS Number 885618-33-7 [4][5]
Molecular Weight 244.10 g/mol [4]
Appearance White to pale yellow solid [1]

| Incompatibilities | Strong oxidizing agents |[6] |

Globally Harmonized System (GHS) Hazard Classification According to GHS classifications, this compound presents the following hazards:

  • H315: Causes skin irritation. [4][7]

  • H319: Causes serious eye irritation. [4][7]

  • H335: May cause respiratory irritation. [4][7]

The causality behind these classifications lies in the reactivity of the indazole and boronic ester functional groups. These hazards necessitate that the compound and any materials contaminated with it be treated as hazardous chemical waste . Under no circumstances should it be disposed of in standard trash or down the sanitary sewer.[3][8]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3] The following PPE is mandatory to prevent dermal and ocular exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles causing serious eye irritation.[3][6]
Hand Protection Nitrile or neoprene gloves (consider double-gloving)Provides a chemical-resistant barrier to prevent skin irritation.[3]
Body Protection A fully fastened, long-sleeved lab coatProtects skin and personal clothing from contamination.[3]
Footwear Closed-toe shoesPrevents injury from spills or dropped items.[3]

Step-by-Step Disposal and Decontamination Protocols

The core principle of disposal is strict waste segregation. Cross-contamination of waste streams can lead to unintended and dangerous chemical reactions. Therefore, dedicated and clearly labeled waste containers are essential.

  • Container Integrity: Keep the chemical in its original, tightly sealed container whenever possible.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and the CAS number "885618-33-7".

  • Storage: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.[3][8]

This waste stream includes items like gloves, weighing paper, bench protectors, and contaminated silica gel.

  • Collection: Place all contaminated solid materials into a dedicated, sealable container (e.g., a pail or a sturdy, lined cardboard box).

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant by its full name.

  • Storage: Once full, seal the container and move it to the SAA.

This includes reaction mixtures or solutions containing the title compound.

  • Collection: Pour the liquid waste into a designated, chemically compatible (e.g., glass or polyethylene) hazardous waste container. Use a funnel to prevent spills.

  • Compatibility Check: Never mix this waste with incompatible materials, particularly strong oxidizing agents.[6]

  • Labeling: Label the container as "Hazardous Waste," listing all chemical components and their approximate percentages.

  • Storage: Keep the container sealed when not in use and store it in the SAA.

Properly cleaned glassware is crucial for experimental integrity and safety.

  • Initial Rinse: Perform an initial rinse with an organic solvent (e.g., acetone or ethanol) that dissolves the compound. Collect this rinsate as liquid hazardous waste.

  • Secondary Decontamination: A basic wash can be effective for residual boronic esters.[3] This converts the boronic ester to a more water-soluble boronate salt, aiding its removal.[9] Rinse the glassware with a dilute basic solution (e.g., 1% sodium carbonate). Crucially, this rinsate must also be collected as liquid hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water, collecting this water as hazardous waste.

  • Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.

Emergency Spill Response

In the event of a spill, immediate and correct action is critical.

  • Alert & Secure: Alert personnel in the immediate area and restrict access.[8]

  • Assess: If the spill is large or you are unsure how to proceed, evacuate and contact your institution's EHS office immediately.

  • Contain (for small, manageable spills):

    • For a solid spill, gently sweep or scoop the material to avoid creating dust.[6][10]

    • For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[8]

  • Collect: Carefully place all contaminated absorbent material and cleaning supplies into a sealable container.

  • Decontaminate & Label: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous solid waste. Label the container appropriately.[8]

  • Report: Report the incident to your supervisor and EHS office, as per institutional policy.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for proper waste stream management.

G Disposal Workflow for 4-(...)indazole Waste cluster_0 Waste Generation Point (Fume Hood) cluster_1 Segregation & Collection cluster_2 Final Disposition Source Unused Chemical / Contaminated Materials Original_Container ORIGINAL Hazardous Waste Container Source->Original_Container Solid_Waste Solid Waste (Gloves, Paper, etc.) Solid_Container SOLID Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, Rinsates) Liquid_Container LIQUID Hazardous Waste Container Liquid_Waste->Liquid_Container Glassware Contaminated Glassware Glassware->Liquid_Container All Rinsates SAA Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Original_Container->SAA Pickup Licensed Waste Contractor Pickup SAA->Pickup

Caption: Waste segregation and disposal pathway.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the utility of novel building blocks like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is undeniable. This pinacol boronic ester derivative of indazole is a versatile reagent in cross-coupling reactions, enabling the construction of complex molecular architectures. However, its reactivity also necessitates a thorough understanding of its handling requirements to ensure both experimental success and, more importantly, personal safety. This guide provides a comprehensive operational plan for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Understanding the Compound: A Duality of Reactivity and Sensitivity

This compound combines the aromatic, heterocyclic indazole core with a boronic acid protected as a pinacol ester. This structure is key to its utility in Suzuki-Miyaura coupling and other transition metal-catalyzed reactions. The pinacol ester group offers greater stability compared to the free boronic acid, particularly against oxidation. However, it remains susceptible to hydrolysis, a critical consideration in its handling and storage.

The indazole moiety, a fusion of benzene and pyrazole rings, is a stable aromatic system. The 1H-tautomer is the most thermodynamically stable form. While the indazole core itself is relatively robust, the C-B bond is the site of reactivity and potential degradation.

Based on available safety data for the compound and its close analogs, this compound is classified with the following hazards:

  • Skin Irritation [1][2]

  • Serious Eye Irritation [1][2]

  • Respiratory Irritation [1][2]

A summary of the key chemical and physical properties is provided in the table below.

PropertyValueSource
CAS Number 885618-33-7[3][4]
Molecular Formula C₁₃H₁₇BN₂O₂[3][4]
Molecular Weight 244.1 g/mol [1][4]
Appearance White to pale yellow solid
Boiling Point 404.123 °C[3]
Density 1.154 g/cm³[3]

Personal Protective Equipment: Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). For handling this compound, the following PPE is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[5]Protects against dust particles and potential splashes.
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for extended operations.Prevents skin contact and irritation.[6]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.Protects skin from accidental spills.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.Minimizes the risk of respiratory tract irritation.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a research laboratory setting. The key to preventing exposure and maintaining the integrity of the compound is to minimize its contact with air and moisture.

Preparation and Weighing of the Solid

Given its sensitivity to moisture, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for reactions requiring anhydrous conditions.

  • Work Area Preparation : Ensure a clean, clutter-free workspace within a certified chemical fume hood. Have all necessary glassware, spatulas, and waste containers readily accessible.

  • Inert Atmosphere : If the subsequent reaction is air-sensitive, the solid should be handled in a glovebox or using Schlenk line techniques. For less stringent requirements, a nitrogen-purged flask can be used for weighing.

  • Weighing :

    • Tare a clean, dry vial or flask on an analytical balance.

    • Briefly remove the container from the balance and, in the fume hood, carefully transfer the desired amount of the solid using a clean, dry spatula. Avoid creating dust.

    • Re-weigh the container to determine the exact mass of the compound transferred.

    • If using a Schlenk flask, stopper it and connect it to the Schlenk line to be evacuated and backfilled with inert gas.[7]

Handling_Workflow cluster_prep Preparation cluster_handling Handling Solid cluster_reaction Reaction & Quenching cluster_disposal Waste Disposal prep_area Prepare Workspace in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety weigh Weigh Compound don_ppe->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer Use inert atmosphere if needed reaction Perform Reaction transfer->reaction Follow experimental protocol quench Quench Reaction (if necessary) reaction->quench Cool reaction first segregate Segregate Waste quench->segregate dispose Dispose as Hazardous Waste segregate->dispose Label correctly

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the chemical integrity of this compound.

  • Temperature : Store in a cool, dry place. Refrigeration is often recommended for long-term storage.[8]

  • Atmosphere : Keep the container tightly sealed to prevent moisture ingress. For optimal stability, store under an inert atmosphere of nitrogen or argon.

  • Incompatibilities : Store away from strong oxidizing agents.[8]

The pinacol ester is relatively stable to hydrolysis under neutral conditions but can be cleaved by acidic or basic conditions. This is an important consideration for planning reactions and workups.

Disposal Plan: Responsible Management of Chemical Waste

All waste containing this compound, including contaminated consumables and reaction residues, must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]

Disposal Procedure
  • Solid Waste : Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated solid hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated liquid hazardous waste container. Do not pour any waste containing this compound down the drain.[6]

  • Empty Containers : "Empty" containers that have held the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.

  • Decontamination : Glassware can be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. A subsequent wash with a basic solution (e.g., dilute sodium hydroxide) can help hydrolyze any residual boronic ester to a more water-soluble boronate salt, which should also be collected as hazardous waste.[6]

Disposal_Plan cluster_segregation Waste Segregation cluster_collection Collection start Waste Generation solid_waste Solid Waste (Gloves, Paper, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Sharps Container sharps_waste->sharps_container end Scheduled Hazardous Waste Pickup solid_container->end liquid_container->end sharps_container->end

Caption: A clear and compliant disposal plan for all waste streams.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their pursuit of novel therapeutics, ensuring a secure laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.